Tridocosyl phosphite
Description
Structure
2D Structure
Properties
CAS No. |
85118-41-8 |
|---|---|
Molecular Formula |
C66H135O3P |
Molecular Weight |
1007.7 g/mol |
IUPAC Name |
tridocosyl phosphite |
InChI |
InChI=1S/C66H135O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70(68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
InChI Key |
IYUQKHLKDBLAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Tridocosyl Phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tridocosyl phosphite, a long-chain alkyl phosphite with potential applications in drug development and material science. Drawing upon established methodologies for the synthesis of analogous long-chain phosphites, this document outlines a detailed, albeit generalized, experimental protocol. Furthermore, it details the analytical techniques crucial for the structural elucidation and purity assessment of the final product. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of novel phosphorus-containing compounds.
Introduction
Phosphorus-containing compounds are integral to a wide array of applications, from the development of active pharmaceutical ingredients (APIs) to the formulation of high-performance lubricants and coatings.[1][2][3] Trialkyl phosphites, in particular, serve as versatile intermediates in organic synthesis, notably in the Arbuzov and Michaelis-Becker reactions for the formation of phosphonates.[2] The long alkyl chains of this compound impart significant lipophilicity, a property that can be leveraged in drug delivery systems to enhance membrane permeability or in the creation of specialized polymers and stabilizers.
This guide will detail a common and effective method for the synthesis of long-chain trialkyl phosphites, namely the reaction of phosphorus trichloride with the corresponding long-chain alcohol in the presence of a base. It will also cover the essential characterization techniques required to confirm the identity and purity of the synthesized this compound.
Synthesis of this compound
The synthesis of trialkyl phosphites is typically achieved through the reaction of phosphorus trichloride with an alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5][6] This method is highly adaptable for long-chain alcohols such as docosanol.
General Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
PCl₃ + 3 CH₃(CH₂)₂₁OH + 3 B → P(O(CH₂)₂₁CH₃)₃ + 3 B·HCl
Where 'B' represents a base, such as triethylamine or pyridine.
Experimental Protocol
The following is a generalized protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve the best results.
Materials:
-
Docosanol (C₂₂H₄₅OH)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous inert solvent (e.g., Toluene, Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Preparation: All glassware should be thoroughly dried and the reaction set up under an inert atmosphere (nitrogen or argon) to prevent the hydrolysis of phosphorus trichloride.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, dissolve docosanol and triethylamine (or pyridine) in the anhydrous solvent.
-
Addition of PCl₃: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of phosphorus trichloride in the anhydrous solvent to the stirred mixture via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride (or pyridinium hydrochloride) salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although for many long-chain phosphites, the product may be of sufficient purity after workup.
Synthesis Workflow Diagram:
Caption: A generalized workflow for the synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic compounds.
-
³¹P NMR: This is the most definitive technique for identifying phosphorus-containing compounds. This compound is expected to show a characteristic singlet in the phosphite region of the ³¹P NMR spectrum. The exact chemical shift will depend on the solvent and concentration.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the long alkyl chains. The protons on the carbon adjacent to the oxygen of the phosphite will have a distinct chemical shift and may show coupling to the phosphorus atom.
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for all the carbon atoms in the docosyl chains. The carbon atom bonded to the oxygen of the phosphite will have a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include C-H stretching and bending frequencies for the alkyl chains and P-O-C stretching vibrations.
Quantitative Data Summary
The following table summarizes the expected characterization data for this compound. Note that these are predicted values and actual experimental data may vary slightly.
| Analytical Technique | Parameter | Expected Value |
| ³¹P NMR | Chemical Shift (δ) | ~130 - 140 ppm (relative to H₃PO₄) |
| ¹H NMR | -O-CH₂- protons | Multiplet, ~3.8 - 4.2 ppm |
| -CH₂- chain protons | Broad multiplet, ~1.2 - 1.4 ppm | |
| -CH₃ terminal protons | Triplet, ~0.8 - 0.9 ppm | |
| ¹³C NMR | -O-C H₂- carbon | ~60 - 70 ppm |
| Alkyl chain carbons | ~14 - 32 ppm | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | Expected m/z corresponding to C₆₆H₁₃₆O₃P |
| FTIR | P-O-C stretch | ~1000 - 1050 cm⁻¹ |
| C-H stretch | ~2850 - 2960 cm⁻¹ |
Characterization Workflow Diagram:
Caption: A logical workflow for the comprehensive characterization of this compound.
Applications in Drug Development
While specific applications of this compound are not yet extensively documented, long-chain alkyl phosphites can be envisioned in several areas of drug development:
-
Prodrugs: The phosphite moiety can be used as a cleavable linker to mask a functional group of a drug, improving its stability or bioavailability.[1][3]
-
Lipid-Based Drug Delivery: The long alkyl chains can facilitate the incorporation of drugs into lipid nanoparticles, liposomes, or other lipid-based delivery systems, potentially enhancing drug targeting and reducing side effects.
-
Synthesis of Phosphonate Analogs: this compound can serve as a precursor for the synthesis of long-chain phosphonates, which are a class of compounds with diverse biological activities.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By adapting established methods for the preparation of long-chain alkyl phosphites, researchers can reliably synthesize this compound. The characterization techniques outlined are crucial for ensuring the structural integrity and purity of the final product, which is a prerequisite for its application in research and development, particularly in the pharmaceutical industry. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.
References
- 1. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]
- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 6. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
"tridocosyl phosphite CAS number and molecular weight"
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tridocosyl phosphite, a compound more accurately identified in chemical literature as tridodecyl phosphite. The document details its chemical identity, molecular weight, and physical properties. The primary application of tridodecyl phosphite as a secondary antioxidant in the polymer industry is explored in-depth, including its mechanism of action in preventing oxidative degradation. While direct applications in drug development are not prominent, this guide discusses its role as a potential chemical intermediate and provides relevant toxicological data. Detailed experimental protocols for antioxidant activity assessment and analytical methods for purity determination are also presented to support further research and application development.
Chemical Identification and Properties
This compound is commonly referred to in scientific and commercial literature as tridodecyl phosphite or its synonym, trilauryl phosphite . This organophosphorus compound is a high-molecular-weight phosphite ester recognized for its stabilizing properties.
| Identifier | Value | Citation |
| Chemical Name | Tridodecyl phosphite | [1] |
| Synonyms | Trilauryl phosphite, Phosphorous acid, tridodecyl ester | [1] |
| CAS Number | 3076-63-9 | [1] |
| Molecular Formula | C₃₆H₇₅O₃P | [2] |
| Molecular Weight | 586.96 g/mol | [1] |
Physical and Chemical Properties:
| Property | Value | Citation |
| Appearance | Water-white to light yellow liquid | [3][4] |
| Boiling Point | >300°C | [3] |
| Solubility | Soluble in most organic solvents; limited in water | [3] |
| XLogP3 | 16.8 | [2] |
| Topological Polar Surface Area | 27.7 Ų | [2] |
Mechanism of Action as a Secondary Antioxidant
Tridodecyl phosphite functions as a secondary antioxidant, primarily in polymer systems, by scavenging hydroperoxides (ROOH).[2][5] These hydroperoxides are unstable compounds formed during thermal or UV-induced oxidation of materials.[3] By neutralizing these species, tridodecyl phosphite breaks the chain reaction of degradation, preventing discoloration and loss of mechanical properties in the polymer matrix.[2]
The general reaction mechanism is as follows:
ROOH + P(OR')₃ → RO⁻ + ⁺P(OR')₃OH → ROH + O=P(OR')₃
This process converts the phosphite ester into a more stable phosphate ester. Unlike primary antioxidants that scavenge free radicals, secondary antioxidants like tridodecyl phosphite act on the peroxide byproducts of initial oxidation.[2] This synergistic action is particularly effective when used in combination with primary antioxidants, such as hindered phenols.[6]
Applications
Primary Application: Polymer Stabilization
The predominant use of tridodecyl phosphite is as a stabilizer and antioxidant in a variety of polymers.[4] Its high molecular weight contributes to low volatility and good hydrolytic stability, making it suitable for demanding processing conditions and humid environments.[3][5]
Key Polymer Systems:
-
Polyvinyl Chloride (PVC): In PVC formulations, tridodecyl phosphite acts as a chelating agent and improves heat and weather resistance. It can passivate metal ions that promote dehydrochlorination, thereby enhancing the transparency and stability of PVC products.[7]
-
Polyolefins (PE, PP): It is used to maintain the melt flow index (MFI) in polypropylene during processing, indicating good long-term stability.[5]
-
Other Polymers: Tridodecyl phosphite also finds application in synthetic rubbers and other plastics to prevent degradation.[2]
Relevance to Pharmaceutical and Drug Development
Given its lipophilic nature and antioxidant properties, there is theoretical potential for its use in non-aqueous drug formulations or as a stabilizer in drug delivery systems for hydrophobic drugs. However, extensive toxicological and biocompatibility studies would be required to validate such applications.
Experimental Protocols
Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of phosphite esters and should be optimized for tridodecyl phosphite.
Objective: To determine the purity of tridodecyl phosphite and identify any related impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
Reagents:
-
High-purity solvent for dilution (e.g., hexane or acetone).
-
Tridodecyl phosphite sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the tridodecyl phosphite sample in the chosen solvent (e.g., 1 mg/mL).
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify the peak corresponding to tridodecyl phosphite based on its retention time and mass spectrum. Calculate the purity by determining the peak area of tridodecyl phosphite as a percentage of the total peak area.
Protocol for Antioxidant Activity Assessment (DPPH Assay Adaptation)
This protocol is adapted for a lipophilic substance like tridodecyl phosphite.
Objective: To quantify the radical scavenging activity of tridodecyl phosphite.
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in a suitable organic solvent like ethanol or methanol).
-
Tridodecyl phosphite stock solution and serial dilutions in the same solvent.
-
Positive control (e.g., ascorbic acid or BHT).
Procedure:
-
Preparation of Solutions: Prepare a fresh 0.1 mM DPPH solution. Prepare a stock solution of tridodecyl phosphite and create a series of dilutions.
-
Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each tridodecyl phosphite dilution. Add an equal volume of the DPPH working solution to each well/cuvette. Include a solvent-only blank and a positive control.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the tridodecyl phosphite sample.
-
IC50 Determination: Plot the % scavenging activity against the concentration of tridodecyl phosphite to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
Logical Workflow for Purity Analysis
Caption: Workflow for Purity Analysis of Tridodecyl Phosphite.
Signaling Pathway of Antioxidant Action
Caption: Antioxidant Mechanism of Tridodecyl Phosphite.
Safety and Toxicology
Tridodecyl phosphite is reported to cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Tridodecyl phosphite is a well-characterized industrial chemical with a primary, highly effective role as a secondary antioxidant in polymer stabilization. Its chemical properties, particularly its high molecular weight and lipophilicity, are key to its performance. While its direct application in drug development is not established, its function as a chemical intermediate and its antioxidant properties may warrant further investigation for specialized applications within the pharmaceutical sciences, contingent on thorough safety and biocompatibility assessments. The experimental and analytical protocols provided in this guide offer a foundation for such research.
References
- 1. parchem.com [parchem.com]
- 2. Trilauryl phosphite | C36H75O3P | CID 76495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bdmaee.net [bdmaee.net]
- 4. TRILAURYL PHOSPHITE | 3076-63-9 [chemicalbook.com]
- 5. cyclohexylamine.net [cyclohexylamine.net]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Solubility of Tridocosyl Phosphite in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridocosyl phosphite, a large molecule organophosphorus compound, presents unique challenges and opportunities in formulation and delivery due to its distinct physical properties. A critical parameter for its application is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known and inferred solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes a generalized experimental protocol for its determination. This document aims to be an essential resource for researchers working with long-chain phosphite esters.
Introduction to this compound
This compound (CAS No. 85118-41-8) is a phosphite ester characterized by the presence of three long docosyl (C22) alkyl chains. This structure imparts a high molecular weight and a pronounced nonpolar character to the molecule. In practical handling, it is known to be a heavy, viscous liquid at ambient temperatures, which suggests that its solubility and handling characteristics can be significantly influenced by temperature.
Solubility Profile of this compound
As of the latest literature review, specific quantitative solubility data for this compound in organic solvents is not publicly available. However, based on fundamental chemical principles and data from analogous long-chain and sterically hindered phosphite esters, a reliable qualitative solubility profile can be inferred.
Key Principles Governing Solubility:
-
"Like Dissolves Like": The three C22 alkyl chains make this compound an extremely nonpolar molecule. Therefore, it is expected to be most soluble in nonpolar organic solvents.
-
Effect of Alkyl Chain Length: In homologous series of compounds like trialkyl phosphites, solubility in polar solvents decreases significantly with increasing alkyl chain length. The long docosyl chains will confer very low solubility in polar solvents.
-
Temperature Dependence: For viscous, high molecular weight compounds, solubility generally increases with temperature. Heating can be an effective method to increase the dissolution of this compound in a suitable solvent.
Inferred Solubility in Common Organic Solvents
Based on these principles, the expected solubility of this compound is summarized in the table below. It is crucial to note that this is a qualitative assessment and empirical testing is required for quantitative values.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar nature of these solvents is highly compatible with the long alkyl chains of this compound. |
| Aromatic | Toluene, Xylene, Benzene | High | The aromatic ring provides a nonpolar environment conducive to dissolving large nonpolar molecules. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have the ability to dissolve a wide range of organic compounds, including large, nonpolar molecules. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | While less polar than alcohols, the oxygen atom introduces some polarity which may limit the solubility of the highly nonpolar solute. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low | The polarity of the carbonyl group makes these solvents less suitable for dissolving highly nonpolar compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low/Insoluble | The high polarity and hydrogen bonding capacity of alcohols are incompatible with the nonpolar nature of this compound. |
| Water | Insoluble | The extreme difference in polarity makes this compound immiscible with water. |
Experimental Protocol for Solubility Determination
For a viscous liquid like this compound, the widely recognized shake-flask method is recommended for determining its equilibrium solubility in a given solvent.[1][2]
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Glass vials with screw caps
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC with a suitable detector, GC-MS, or a gravimetric method)
Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24 to 72 hours). The long equilibration time is necessary to ensure that the dissolution of the viscous solute reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved this compound to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of this compound in the filtered aliquot using a pre-validated analytical method.
-
Data Analysis: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
The following diagram illustrates the general workflow for this experimental protocol.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by a hierarchy of factors, from its fundamental molecular structure to the external experimental conditions. The following diagram outlines these logical relationships.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, a strong understanding of its likely behavior in organic solvents can be established through the application of fundamental chemical principles. Its highly nonpolar nature, conferred by the long docosyl chains, dictates a preference for nonpolar organic solvents and insolubility in polar media. For researchers and formulation scientists, the provided qualitative guide and experimental protocol offer a solid foundation for working with this compound and for generating the specific quantitative data required for their applications. The diagrams presented serve to visually summarize the key relationships and workflows pertinent to the solubility of this compound.
References
An In-depth Technical Guide on the Thermal and Hydrolytic Stability of High Molecular Weight Phosphites
For Researchers, Scientists, and Drug Development Professionals
High molecular weight phosphites are critical additives in a wide range of polymeric materials, where they function as secondary antioxidants to protect the polymer during high-temperature processing and throughout its service life. Their efficacy is intrinsically linked to their thermal and hydrolytic stability. This technical guide provides a comprehensive overview of the mechanisms of degradation, methods for stability assessment, and factors influencing the performance of these essential stabilizers.
Introduction to High Molecular Weight Phosphites as Stabilizers
High molecular weight phosphites are organophosphorus compounds that play a crucial role as secondary antioxidants in polymer stabilization.[1] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, phosphites act by decomposing hydroperoxides (ROOH), which are unstable intermediates formed during the thermo-oxidative degradation of polymers.[2][3] By converting hydroperoxides into stable alcohols, phosphites prevent the formation of highly reactive radicals that would otherwise propagate the degradation chain reaction, leading to discoloration, loss of mechanical properties, and reduced molecular weight of the polymer.[2]
The effectiveness of a phosphite stabilizer is highly dependent on its resistance to thermal and hydrolytic degradation. High temperatures and moisture, often present during polymer processing and end-use applications, can lead to the breakdown of the phosphite, diminishing its stabilizing capacity and potentially forming byproducts that can have adverse effects on the polymer.[4][5] Therefore, a thorough understanding of the thermal and hydrolytic stability of high molecular weight phosphites is paramount for the formulation of durable and reliable polymeric materials.
Mechanisms of Degradation
The degradation of high molecular weight phosphites primarily occurs through two main pathways: thermal degradation and hydrolysis.
Thermal Degradation
At elevated temperatures, typical of polymer processing, phosphite esters can undergo thermal decomposition. The stability of the phosphite is largely influenced by its molecular structure, particularly the nature of the organic groups attached to the phosphorus atom. The degradation process can be accelerated by the presence of oxygen and radical species.[6] The primary mechanism of thermal degradation involves the oxidation of the phosphite (P(III)) to the corresponding phosphate (P(V)).[6]
Hydrolytic Degradation
High molecular weight phosphites are susceptible to hydrolysis, a reaction with water that cleaves the P-O-R bonds. This process is often autocatalytic, as the initial hydrolysis products can be acidic and further accelerate the degradation.[7] The rate of hydrolysis is influenced by factors such as temperature, humidity, and the steric and electronic nature of the substituents on the phosphite.[4][8] Sterically hindered phosphites, for instance, generally exhibit greater hydrolytic stability.[4] The hydrolysis of a phosphite ester typically leads to the formation of a phosphonic acid and an alcohol.[9]
Experimental Protocols for Stability Assessment
Standardized testing methodologies are crucial for evaluating and comparing the thermal and hydrolytic stability of high molecular weight phosphites. The following protocols are based on established ASTM standards and common industry practices.
Thermal Stability Testing
Objective: To assess the resistance of a high molecular weight phosphite to thermal degradation when incorporated into a polymer matrix. This is often evaluated by monitoring changes in the polymer's physical and chemical properties after exposure to elevated temperatures.
Apparatus:
-
Forced-ventilation oven
-
Specimen rotator (for uniform aging, as per ASTM D3012)[10][11]
-
Melt flow indexer
-
Spectrophotometer (for colorimetric analysis)
-
Tensile testing machine
-
Analytical balance
Procedure (based on ASTM D3012 and ASTM D5510): [10][12][13]
-
Sample Preparation:
-
Prepare polymer samples (e.g., polypropylene or polyethylene) containing a specified concentration of the high molecular weight phosphite antioxidant.
-
Process the polymer blend into test specimens of defined dimensions (e.g., plaques or bars) by compression molding or injection molding.
-
-
Initial Property Measurement:
-
Measure the initial Melt Flow Index (MFI) of the stabilized polymer according to ASTM D1238.
-
Measure the initial color (e.g., Yellowness Index, YI) of the specimens using a spectrophotometer.
-
If required, measure initial mechanical properties such as tensile strength and elongation at break.
-
-
Accelerated Aging:
-
Place the test specimens in a forced-ventilation oven equipped with a specimen rotator.
-
Set the oven to the desired test temperature (e.g., 150 °C for polypropylene).[14]
-
Age the specimens for predetermined time intervals.
-
-
Post-Aging Analysis:
-
At each time interval, remove a set of specimens from the oven.
-
After cooling to room temperature, re-measure the MFI, color (YI), and mechanical properties.
-
-
Data Analysis:
-
Plot the change in MFI, YI, and mechanical properties as a function of aging time.
-
The "time to failure" can be defined as the time at which a certain property changes by a specified amount (e.g., a 50% loss in tensile elongation).[12]
-
Hydrolytic Stability Testing
Objective: To evaluate the resistance of a high molecular weight phosphite to degradation in the presence of moisture.
Apparatus:
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the high molecular weight phosphite powder.
-
Alternatively, prepare polymer plaques containing the phosphite as described in the thermal stability protocol.
-
-
Exposure to Controlled Environment:
-
Place the samples in an environmental chamber set to a specific temperature and relative humidity (e.g., 50 °C and 75% RH).
-
-
Analysis at Time Intervals:
-
At regular intervals, remove a sample from the chamber.
-
For pure phosphite samples, dissolve a known amount in a suitable solvent and analyze by HPLC to quantify the remaining phosphite and the formation of hydrolysis products.
-
For polymer plaques, the extent of hydrolysis can be monitored by FTIR spectroscopy by observing changes in the characteristic absorption bands of the phosphite and its degradation products.
-
-
Data Analysis:
-
Plot the concentration of the remaining phosphite as a function of exposure time.
-
The rate of hydrolysis can be determined from the slope of this plot.
-
Data on Thermal and Hydrolytic Stability
The stability of high molecular weight phosphites can be compared using various performance metrics. The following tables summarize typical data for several commercially available phosphite antioxidants. It is important to note that performance can vary depending on the specific polymer matrix, processing conditions, and the presence of other additives.
Table 1: Thermal Stability of High Molecular Weight Phosphites in Polypropylene (Representative data compiled from literature sources)
| Phosphite Stabilizer | Test Temperature (°C) | Aging Time (hours) | Change in Melt Flow Index (g/10 min) | Yellowness Index (YI) after Aging |
| Unstabilized PP | 150 | 100 | +15.2 | 25.8 |
| Phosphite A | 150 | 100 | +3.5 | 8.2 |
| Phosphite B | 150 | 100 | +2.8 | 6.5 |
| Phosphite C | 150 | 100 | +4.1 | 9.7 |
Table 2: Hydrolytic Stability of High Molecular Weight Phosphites (Representative data based on accelerated aging at 50°C and 75% Relative Humidity)
| Phosphite Stabilizer | Exposure Time (days) | % Phosphite Remaining (by HPLC) |
| Phosphite X | 7 | 65% |
| Phosphite Y | 7 | 92% |
| Phosphite Z | 7 | 85% |
Note: The data presented in these tables are illustrative and intended for comparative purposes. Actual results will depend on the specific experimental conditions.
Factors Influencing Stability
Several factors can significantly impact the thermal and hydrolytic stability of high molecular weight phosphites:
-
Molecular Weight: Higher molecular weight phosphites generally exhibit lower volatility and better retention in the polymer matrix at high temperatures.[1][15]
-
Steric Hindrance: Bulky organic groups around the phosphorus atom can sterically hinder the approach of water molecules, thereby improving hydrolytic stability.[4]
-
Electronic Effects: The electron-donating or withdrawing nature of the substituents can influence the susceptibility of the phosphite to oxidation and hydrolysis.
-
Co-additives: The presence of other additives, such as acid scavengers (e.g., hydrotalcites), can neutralize acidic byproducts of hydrolysis and improve the overall stability of the phosphite.[4]
-
Polymer Matrix: The type of polymer and the presence of residual catalyst residues can also affect the stability of the phosphite.
Conclusion
The thermal and hydrolytic stability of high molecular weight phosphites are critical determinants of their performance as secondary antioxidants in polymer systems. A thorough understanding of their degradation mechanisms, coupled with robust experimental evaluation, is essential for the selection and formulation of effective stabilization packages. By considering the molecular structure of the phosphite, the processing conditions, and the end-use environment, researchers and formulators can optimize the long-term durability and performance of polymeric materials.
References
- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. downloadpdfstandard.in [downloadpdfstandard.in]
- 4. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Phosphite additives and their transformation products in polyethylene packaging for gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. openriver.winona.edu [openriver.winona.edu]
- 10. infinitalab.com [infinitalab.com]
- 11. Thermal-Oxidative Stability ASTM D3012, GM9059P [intertek.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.accuristech.com [store.accuristech.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. CA2789387A1 - Alkylphenol free - liquid polymeric phosphite polymer stabilizers - Google Patents [patents.google.com]
Tridocosyl Phosphite: A Technical Guide to Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridocosyl phosphite, a high molecular weight phosphite ester, serves as an effective antioxidant and thermal stabilizer in various polymeric materials. Its primary function is to protect polymers from degradation during high-temperature processing and throughout the product's lifecycle. Understanding the degradation pathways and byproducts of this compound is crucial for predicting its long-term efficacy, ensuring the stability of the host material, and assessing any potential environmental or health impacts of its degradants. This technical guide provides an in-depth analysis of the primary degradation routes of this compound—hydrolysis and oxidation—supported by generalized experimental protocols for their investigation.
Core Degradation Pathways
This compound, like other phosphite antioxidants, primarily degrades through two main chemical pathways: hydrolysis and oxidation. These reactions can be initiated by exposure to moisture, heat, and oxidative environments.
Hydrolytic Degradation
Hydrolysis is a significant degradation pathway for phosphite esters, especially in the presence of moisture and elevated temperatures. The reaction involves the cleavage of one or more of the P-O-C bonds by water. This process is often autocatalytic, as the acidic byproducts can accelerate further degradation.
The hydrolysis of this compound proceeds in a stepwise manner, leading to the formation of docosanol and phosphorous acid as the final products.
-
Step 1: this compound reacts with one molecule of water to yield didocosyl phosphite and one molecule of docosanol.
-
Step 2: Didocosyl phosphite is further hydrolyzed to monodocosyl phosphite and another molecule of docosanol.
-
Step 3: The final hydrolysis step converts monodocosyl phosphite into phosphorous acid and a third molecule of docosanol.
Oxidative Degradation
As a secondary antioxidant, the primary function of this compound is to decompose hydroperoxides (ROOH) that are formed during the auto-oxidation of polymeric materials. In this process, the phosphite is oxidized to its corresponding phosphate. This reaction is highly effective in preventing chain-scission reactions in the polymer backbone.
The oxidation of this compound results in the formation of tridocosyl phosphate. This conversion is a key aspect of its stabilizing function. A United States Patent (US3277217A) describes a process for producing tridocosyl phosphate by oxidizing this compound with dry oxygen in the presence of a catalyst at elevated temperatures, yielding a quantitative conversion.[1]
Summary of Degradation Byproducts
The degradation of this compound leads to a limited number of primary byproducts under hydrolytic and oxidative conditions.
| Degradation Pathway | Initial Reactant | Primary Byproducts |
| Hydrolysis | This compound | Didocosyl Phosphite, Monodocosyl Phosphite, Docosanol, Phosphorous Acid |
| Oxidation | This compound | Tridocosyl Phosphate |
Experimental Protocols
The following sections outline generalized experimental methodologies for studying the degradation of this compound. These protocols can be adapted based on the specific experimental setup and analytical instrumentation available.
Protocol 1: Study of Hydrolytic Stability
Objective: To evaluate the hydrolytic stability of this compound and identify its hydrolysis byproducts.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., 1,4-dioxane) in an NMR tube or a sealed vial.
-
Initiation of Hydrolysis: A controlled amount of deoxygenated water is added to the sample solution. To study the effect of pH, the reaction can be carried out under acidic, neutral, and basic conditions.
-
Incubation: The samples are maintained at a constant temperature (e.g., room temperature, 60°C, or 90°C) in a thermostatically controlled environment.
-
Monitoring: The progress of the hydrolysis is monitored over time using ³¹P NMR spectroscopy.[2][3] This technique allows for the direct observation of the disappearance of the this compound signal and the appearance of signals corresponding to its hydrolysis products.
-
Byproduct Identification: The chemical shifts in the ³¹P NMR spectrum are used to identify the phosphorus-containing byproducts. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the formation of docosanol.
-
Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of this compound as a function of time. Pseudo-first-order kinetics can often be applied if water is in large excess.[3]
Protocol 2: Study of Oxidative Stability
Objective: To assess the oxidative stability of this compound and confirm the formation of tridocosyl phosphate.
Methodology:
-
Sample Preparation: this compound is incorporated into a polymer matrix (e.g., polyethylene or polypropylene) through melt blending. A control sample of the polymer without the antioxidant is also prepared.
-
Accelerated Aging: The polymer samples are subjected to accelerated aging conditions, such as exposure to elevated temperatures in an air-circulating oven (oven aging) or thermogravimetric analysis (TGA).[4][5] Differential scanning calorimetry (DSC) can be used to determine the oxidative induction time (OIT), which is a measure of the antioxidant's effectiveness.[6]
-
Extraction of Additives: After aging, the additives and their degradation products are extracted from the polymer using a suitable solvent.
-
Analysis of Extracts: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) or LC-MS to identify and quantify the remaining this compound and the formed tridocosyl phosphate.[7] Infrared (IR) spectroscopy can also be employed to monitor the conversion of the phosphite to the phosphate within the polymer matrix.[8]
-
Data Analysis: The rate of consumption of this compound and the formation of tridocosyl phosphate are quantified to determine the oxidative stability.
Conclusion
The degradation of this compound is primarily governed by hydrolysis and oxidation, leading to the formation of docosanol, phosphorous acid, and tridocosyl phosphate. A thorough understanding of these pathways and the ability to experimentally monitor them are essential for optimizing the use of this compound as a stabilizer in various applications. The methodologies outlined in this guide provide a framework for researchers and professionals to investigate the degradation of this compound and other high molecular weight phosphite antioxidants, thereby ensuring the long-term performance and stability of the materials they protect.
References
- 1. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. polymersolutions.com [polymersolutions.com]
- 6. thermal-engineering.org [thermal-engineering.org]
- 7. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Cornerstone of Organophosphorus Chemistry: A Technical Guide to Phosphite Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phosphite esters are a pivotal class of organophosphorus compounds, serving as versatile intermediates in a vast array of chemical transformations. Their unique reactivity, stemming from the trivalent phosphorus center, makes them indispensable in fields ranging from polymer chemistry to the synthesis of life-saving therapeutics. This technical guide provides an in-depth exploration of the fundamental chemistry underpinning phosphite ester synthesis, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to empower researchers in their scientific endeavors.
Core Synthetic Methodologies
The synthesis of phosphite esters primarily revolves around two well-established methodologies: the reaction of phosphorus trichloride with alcohols and the transesterification of pre-existing phosphites. The choice of method is often dictated by the nature of the desired product, the scale of the reaction, and the sensitivity of the functional groups present in the starting materials.
Synthesis from Phosphorus Trichloride and Alcohols
The reaction between phosphorus trichloride (PCl₃) and alcohols is a fundamental and widely employed route for the preparation of phosphite esters. This reaction can be conducted in the presence or absence of a base, with each approach offering distinct advantages and leading to different product profiles.
In the presence of a tertiary amine base, such as triethylamine or pyridine, the reaction of phosphorus trichloride with three equivalents of an alcohol yields a trialkyl phosphite. The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing side reactions and driving the equilibrium towards the desired product.[1]
Reaction Scheme: Base-Promoted Synthesis
PCl₃ + 3 R-OH + 3 R'₃N → P(OR)₃ + 3 R'₃NH⁺Cl⁻
When the reaction is carried out in the absence of a base, the HCl generated reacts with the initially formed trialkyl phosphite, leading to dealkylation and the formation of a dialkyl hydrogen phosphonate (also known as a dialkyl phosphite).[2] This method is particularly useful for the synthesis of this important class of compounds, which are valuable reagents in their own right.
Reaction Scheme: Base-Free Synthesis
PCl₃ + 3 R-OH → [P(OR)₃] + 3 HCl → (RO)₂P(O)H + R-Cl + 2 HCl
Transesterification of Phosphites
Transesterification is another powerful method for the synthesis of phosphite esters, especially for preparing mixed phosphites or for introducing high-boiling alcohol moieties. This equilibrium-driven process involves the exchange of alkoxy groups between a phosphite ester and an alcohol. The reaction is often catalyzed by a base, such as sodium phenate, and can be driven to completion by removing a volatile alcohol byproduct.[3]
Reaction Scheme: Transesterification
P(OR)₃ + 3 R'-OH ⇌ P(OR')₃ + 3 R-OH
Quantitative Data Summary
The efficiency of phosphite ester synthesis is highly dependent on the reaction conditions and the nature of the substrates. The following tables summarize representative quantitative data for the key synthetic methods.
Table 1: Synthesis of Dialkyl Hydrogen Phosphonates from PCl₃ and Alcohols (Base-Free)
| Alcohol (R-OH) | Product | Purity (%) | Yield (%) | Reference |
| Isopropanol | Diisopropyl hydrogen phosphonate | 97 | 84 | [4] |
| n-Butanol | Di-n-butyl hydrogen phosphonate | 98 | 94 | [4] |
| Isobutanol | Diisobutyl hydrogen phosphonate | - | - | [4] |
| Methanol | Dimethyl hydrogen phosphonate | - | 40.2 | [4] |
| Ethanol | Diethyl hydrogen phosphonate | - | 80.0 | [4] |
Table 2: Transesterification of Triphenyl Phosphite with Decyl Alcohol
| Catalyst | Product | Yield (lbs ester/lb TPP) | Reference |
| Sodium Phenate | Phenyl, di-decyl phosphite (PDDP) | 1.5 | [3] |
| Sodium Phenate | Di-phenyl, decyl phosphite (DPDP) | 1.2 | [3] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative phosphite esters.
Protocol 1: Synthesis of Triethyl Phosphite (Base-Promoted)
Materials:
-
Absolute ethanol (3 moles)
-
Freshly distilled diethylaniline (3 moles)
-
Dry petroleum ether (b.p. 40-60 °C)
-
Freshly distilled phosphorus trichloride (1 mole)
Procedure:
-
A solution of absolute ethanol and diethylaniline in dry petroleum ether is placed in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
The flask is cooled in a cold-water bath.
-
A solution of phosphorus trichloride in dry petroleum ether is added dropwise with vigorous stirring at a rate that maintains a gentle boil.
-
After the addition is complete (approximately 30 minutes), the mixture is heated under gentle reflux for 1 hour with stirring.
-
The reaction mixture is cooled and the precipitated diethylaniline hydrochloride is removed by filtration.
-
The filter cake is washed with several portions of dry petroleum ether.
-
The combined filtrate and washings are concentrated by distillation.
-
The residue is distilled under reduced pressure to yield the pure triethyl phosphite. The product is collected at 57-58 °C/16 mm Hg.[5]
Protocol 2: Synthesis of Di-n-butyl Hydrogen Phosphonate (Base-Free)
Materials:
-
Phosphorus trichloride (0.1 mol)
-
n-Butyl alcohol (0.3 mol)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Phosphorus trichloride is dissolved in dichloromethane in a reaction vessel.
-
n-Butyl alcohol is added dropwise to the stirred solution at a controlled temperature (typically below 40 °C).
-
After the addition is complete, the reaction mixture is stirred for a period of time to ensure complete reaction.
-
The solvent and the alkyl chloride byproduct are removed by evaporation under reduced pressure.
-
The resulting di-n-butyl hydrogen phosphonate is obtained in high purity (98%) and yield (94%).[4]
Protocol 3: Transesterification of Triphenyl Phosphite with an Alcohol (General Procedure)
Materials:
-
Triphenyl phosphite
-
Alcohol (e.g., decyl alcohol)
-
Sodium phenate (catalyst)
Procedure:
-
Triphenyl phosphite, the desired alcohol, and a catalytic amount of sodium phenate are charged into a reaction vessel equipped for distillation.
-
The reaction mixture is heated under reduced pressure (e.g., 10-29 mm Hg).
-
Phenol, the byproduct of the transesterification, is distilled off to drive the reaction to completion.
-
The reaction can be monitored by the amount of phenol removed or by limiting the initial amount of the reacting alcohol.[3]
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The following diagrams, generated using the DOT language, illustrate the key steps in phosphite ester synthesis.
Mechanism of Base-Promoted Synthesis of Trialkyl Phosphites
The reaction proceeds through a stepwise nucleophilic substitution of the chlorine atoms on the phosphorus trichloride by the alcohol. The base plays a critical role in deprotonating the alcohol-PCl₂ intermediate, thereby regenerating a nucleophilic oxygen and neutralizing the generated HCl.
Caption: Stepwise mechanism of base-promoted phosphite ester synthesis.
Mechanism of Base-Free Synthesis and Dealkylation
In the absence of a base, the initially formed trialkyl phosphite is protonated by the generated HCl. This is followed by a nucleophilic attack of the chloride ion on one of the alkyl groups, leading to the formation of a dialkyl hydrogen phosphonate and an alkyl chloride.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphite ester - Wikipedia [en.wikipedia.org]
- 3. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Novel Phosphite-Based Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of novel phosphite-based stabilizers, detailing their mechanisms of action, synthesis, and applications in both materials science and drug development. The document elucidates the synergistic relationship between phosphite and phenolic antioxidants in polymer stabilization and explores the distinct role of phosphonates as enzyme inhibitors in therapeutic contexts. Detailed experimental protocols for evaluating stabilizer efficacy are provided, alongside quantitative data for comparative analysis. Visual diagrams of key chemical reactions, experimental workflows, and biological signaling pathways are included to facilitate a deeper understanding of the subject matter.
Introduction to Phosphite-Based Stabilizers
Phosphite and phosphonite esters are organophosphorus compounds widely utilized for their antioxidant properties. In the realm of materials science, they are crucial for protecting polymers from degradation during high-temperature processing and throughout their service life.[1][2] More recently, related phosphonate compounds have garnered significant attention in the pharmaceutical and agrochemical industries for their biological activity. This guide will explore the multifaceted nature of these compounds, with a focus on their applications as polymer stabilizers and their emerging roles in drug development.
Role in Polymer Stabilization
Organic phosphites are highly effective secondary antioxidants, primarily functioning as hydroperoxide decomposers.[3] During polymer processing and subsequent exposure to environmental stressors, unstable hydroperoxides (ROOH) are formed, which can lead to polymer chain scission, discoloration, and loss of mechanical properties.[4] Phosphite stabilizers react with these hydroperoxides, converting them into stable, non-radical products, thereby interrupting the degradation cycle.[5]
Mechanism of Action and Synergism
The primary antioxidant mechanism of phosphites involves the reduction of hydroperoxides to alcohols, during which the phosphite is oxidized to a phosphate.[5]
Reaction: P(OR)₃ + ROOH → O=P(OR)₃ + ROH
Phosphite antioxidants exhibit a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[5][6] While primary antioxidants scavenge free radicals, they can become depleted. Phosphites can regenerate the spent phenolic antioxidant, extending its protective lifetime.[5] This synergistic relationship is a cornerstone of modern polymer stabilization packages.[3][7]
Some hindered aryl phosphites can also function as chain-breaking primary antioxidants by reacting with peroxyl radicals.[8]
Common Industrial Phosphite Stabilizers
Several phosphite stabilizers are commercially significant in the polymer industry. A few key examples are listed below.
| Stabilizer Name | Chemical Name | Key Properties & Applications |
| Irgafos 168 | Tris(2,4-di-tert-butylphenyl)phosphite | A widely used secondary antioxidant that provides excellent processing stability and color retention in a variety of polymers.[9] |
| Ultranox 626 | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | A high-performance phosphite with good thermal stability. |
| PEP-36 | Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite | Offers superior hydrolytic stability compared to some other phosphites.[10] |
| Antioxidant 9228 | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | A second-generation phosphite with enhanced thermal and hydrolytic stability.[10][11] |
Role in Drug Development and Cellular Interactions
While phosphite esters are primarily associated with industrial applications, the closely related phosphonates are of significant interest in medicinal chemistry. Phosphonates are structural analogs of phosphates where a C-P bond replaces the more labile O-P bond, conferring greater resistance to hydrolysis.[6][12] This stability makes them effective mimics of natural phosphates in biological systems.
Phosphonates as Enzyme Inhibitors
Phosphonates are widely used as inhibitors of enzymes that process phosphate and pyrophosphate substrates.[4][8] They can act as:
-
Isosteric Mimics: By replacing a phosphate group, they can bind to the active site of an enzyme without being cleaved, acting as competitive inhibitors. This approach has been successful in developing inhibitors for glycolytic enzymes and viral DNA polymerases.[6][12]
-
Transition-State Analogs: Phosphonic acids can mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of peptidases and lipases.[6][12]
Prominent examples of phosphonate-based drugs include the antiviral medications Tenofovir and Cidofovir, and the antibiotic Fosfomycin.[4][8]
Cellular Effects of Organophosphorus Compounds
Organophosphorus compounds can exert significant effects at the cellular level. Studies have shown that exposure to certain organophosphates can lead to:
-
Mitochondrial Impairment: Some organophosphates can decrease the cellular levels of coenzyme Q10 and inhibit the activity of mitochondrial enzymes, leading to mitochondrial dysfunction.[1]
-
Interference with Signaling Pathways: Organophosphorus compounds can interfere with intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell differentiation, growth, and apoptosis.[13][14] The specific effects can vary depending on the compound, with some activating and others inhibiting parts of the pathway.[13]
Experimental Protocols
The following sections detail standardized methodologies for the synthesis and evaluation of phosphite-based stabilizers.
Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168)
This protocol is based on common industrial synthesis methods.
Materials:
-
2,4-Di-tert-butylphenol
-
Phosphorus trichloride (PCl₃)
-
Dibutylamine (catalyst)
-
Xylene (solvent)
-
Methanol (for purification)
-
Reaction vessel (round-bottom flask) with heating mantle, stirrer, and condenser
-
Nitrogen source for inert atmosphere
Procedure:
-
Charge the reaction vessel with 2,4-di-tert-butylphenol under a nitrogen atmosphere.
-
Heat the vessel to 50-55°C to melt the phenol and obtain a clear solution.[15]
-
Add dibutylamine and xylene to the reaction mass.[15]
-
Slowly heat the mixture to 110°C and maintain for 15 minutes.[15]
-
Cool the reaction mass to 55-60°C.
-
Slowly add phosphorus trichloride over 2-3 hours while stirring.[15]
-
Gradually heat the reaction mixture to 165°C and hold for a designated period to complete the reaction.[15]
-
After the reaction is complete, cool the mixture and purify the crude product by washing with methanol to yield the final crystalline product.[15]
Evaluation of Stabilizer Performance in Polymers
MFI is an indirect measure of a polymer's molecular weight and viscosity. A stable MFI after processing indicates effective stabilization.[16][17]
Apparatus:
-
Melt Flow Indexer with a standard test die (2.095 mm diameter)[18]
-
Calibrated piston and weights[18]
-
Digital balance
-
Cutting tool
Procedure:
-
Set the melt flow indexer to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).[17]
-
Load a specified amount of the stabilized polymer into the heated barrel.
-
Allow the polymer to preheat for a defined period (typically 5-7 minutes).[18]
-
Place the specified weight on the piston to extrude the molten polymer through the die.
-
Cut the extrudate at regular intervals (e.g., every minute).
-
Weigh the collected extrudates and calculate the MFI in grams per 10 minutes.[19]
OIT measures the time it takes for a material to begin to oxidize at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.[3][20][21]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or copper)
-
High-purity nitrogen and oxygen gas supplies
Procedure:
-
Weigh a small sample (5-10 mg) of the stabilized polymer into a sample pan.
-
Place the sample pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[20][22]
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.[20]
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.[23]
YI quantifies the change in color of a polymer from white or clear towards yellow, which is a common sign of degradation.[24][25]
Apparatus:
-
Spectrophotometer or colorimeter
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Place the polymer sample (typically a plaque or film) in the instrument's measurement port.
-
The instrument measures the reflectance or transmittance of the sample across the visible spectrum.[24]
-
The Yellowness Index is then calculated from the spectral data using the formulas specified in the ASTM standard.[24][26]
This test evaluates the resistance of a phosphite stabilizer to degradation by moisture.
Procedure:
-
Place a known amount of the phosphite stabilizer in a controlled humidity and temperature chamber (e.g., 80°C and 75% relative humidity).[27][28]
-
Periodically remove samples and analyze the remaining phosphite content using a technique like High-Performance Liquid Chromatography (HPLC).[27]
-
The rate of disappearance of the phosphite is a measure of its hydrolytic stability.
Visualizations
Diagrams of Chemical and Experimental Processes
Caption: Synergistic antioxidant mechanism of phenolic and phosphite stabilizers.
Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.
Diagrams of Biological Signaling Pathways
Caption: Mechanism of enzyme inhibition by phosphonate-based drugs.
Caption: Modulation of MAPK signaling pathways by organophosphorus compounds.
Conclusion
Phosphite-based stabilizers are indispensable additives in the polymer industry, offering crucial protection against thermo-oxidative degradation, especially when used in synergy with primary antioxidants. The methodologies for evaluating their performance are well-standardized and provide reliable data for quality control and formulation development. In the biomedical field, the related phosphonate compounds have emerged as a versatile class of molecules for drug design, leveraging their hydrolytic stability to act as potent enzyme inhibitors. Understanding the distinct mechanisms and applications of these organophosphorus compounds is essential for researchers and professionals working in both materials science and drug development. Future research will likely focus on developing novel phosphite stabilizers with enhanced hydrolytic stability and exploring new therapeutic applications for phosphonate-based drugs.
References
- 1. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antioxidant Action of Phosphite and Phosphonite Esters | Semantic Scholar [semanticscholar.org]
- 3. store.astm.org [store.astm.org]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. rangdaneh.ir [rangdaneh.ir]
- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. partinchem.com [partinchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organophosphorus compound effects on neurotrophin receptors and intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. [quickcompany.in]
- 16. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 17. bitmesra.ac.in [bitmesra.ac.in]
- 18. qualitest.ae [qualitest.ae]
- 19. Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133 [pacorr.com]
- 20. img.antpedia.com [img.antpedia.com]
- 21. OIT, Oxidation Induction Time Testing | Flex-Pack Engineering [flexpackeng.com]
- 22. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 23. mt.com [mt.com]
- 24. infinitalab.com [infinitalab.com]
- 25. Yellowness Index | Lovibond [lovibond.com]
- 26. infinitalab.com [infinitalab.com]
- 27. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 28. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Spectroscopic Characterization of Tridocosyl Phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tridocosyl phosphite (also known as trilauryl phosphite), a trialkyl phosphite with the chemical formula C₃₆H₇₅O₃P. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.
Molecular and Spectroscopic Overview
This compound is an organic compound with a molecular weight of approximately 587.0 g/mol and an exact mass of 586.545383 g/mol . Spectroscopic techniques are crucial for confirming its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei.
Data Presentation
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H NMR | ~3.9 - 4.1 | Multiplet | O-CH₂ -CH₂- |
| ~1.6 - 1.7 | Multiplet | O-CH₂-CH₂ - | |
| ~1.2 - 1.4 | Broad Multiplet | -(CH₂ )₉- | |
| ~0.8 - 0.9 | Triplet | -CH₃ | |
| ¹³C NMR | ~63 - 65 | Doublet | C H₂-O-P |
| ~32 | Singlet | O-CH₂-C H₂- | |
| ~29 - 30 | Multiple Singlets | -(C H₂)₈- | |
| ~25 - 26 | Singlet | -C H₂-CH₂-CH₃ | |
| ~22 - 23 | Singlet | -C H₂-CH₃ | |
| ~14 | Singlet | -CH₃ | |
| ³¹P NMR | ~138 - 141 | Singlet | (RO )₃P |
Note: The chemical shifts are predicted based on typical values for long-chain trialkyl phosphites and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Due to the waxy or viscous nature of this compound, it should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[1][2]
-
If the sample is highly viscous, gentle warming to 50-60°C can facilitate dissolution and handling.[3]
-
For viscous samples, centrifugation can be used to bring the material to the bottom of the tube and remove air bubbles.[3][4]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: CDCl₃ at 77.16 ppm.
-
-
Instrument Parameters (³¹P NMR):
-
Spectrometer: 162 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-256.
-
Reference: 85% H₃PO₄ (external standard) at 0.00 ppm.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Presentation
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2955 - 2965 | Strong | C-H stretch (asymmetric, -CH₃) |
| 2915 - 2925 | Strong | C-H stretch (asymmetric, -CH₂) |
| 2850 - 2860 | Strong | C-H stretch (symmetric, -CH₂) |
| 1460 - 1470 | Medium | C-H bend (-CH₂ scissoring) |
| 1020 - 1050 | Strong, Broad | P-O-C stretch |
| 850 - 880 | Medium | P-O stretch |
| 720 - 730 | Weak | -(CH₂)n- rock (n ≥ 4) |
Note: The wavenumbers are predicted based on characteristic absorptions for long-chain trialkyl phosphites and may vary slightly.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Given that this compound is a waxy solid at room temperature, ATR is a suitable technique as it requires minimal sample preparation.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply gentle pressure with the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FTIR-ATR):
-
Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable organic compounds.[6][7]
Data Presentation
| m/z (Predicted) | Relative Intensity | Assignment |
| 586.5 | Low | [M]⁺ (Molecular Ion) |
| 417.4 | Medium | [M - C₁₂H₂₅]⁺ |
| 401.4 | High | [M - OC₁₂H₂₅]⁺ |
| 169.1 | Variable | [P(OC₁₂H₂₅)]⁺ |
| 57.1 | High | [C₄H₉]⁺ (from alkyl chain fragmentation) |
Note: The fragmentation pattern is predicted based on the general behavior of long-chain trialkyl phosphites under electron ionization. The relative intensities can vary based on the instrument and conditions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[6]
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: m/z 50 - 700.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Tridodecyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tridodecyl phosphite, a versatile organophosphorus compound. Due to the existence of various isomers, data for tridodecyl phosphite (CAS 3076-63-9), triisodecyl phosphite (CAS 25448-25-3), and tris(tridecyl) phosphite (CAS 68610-62-8) are presented to offer a thorough understanding of this compound class. This document is intended to serve as a valuable resource for professionals in research and development.
Quantitative Physical and Chemical Properties
The physical properties of tridodecyl phosphite can vary depending on the specific isomeric structure of the dodecyl or decyl groups. The following tables summarize the key quantitative data available for different isomers.
Table 1: General and Physical Properties of Tridodecyl Phosphite Isomers
| Property | Tridodecyl Phosphite (CAS 3076-63-9) | Triisodecyl Phosphite (CAS 25448-25-3) | Tris(tridecyl) Phosphite (CAS 68610-62-8) |
| Molecular Formula | C₃₆H₇₅O₃P[1] | C₃₀H₆₃O₃P[2][3] | C₃₉H₈₁O₃P |
| Molecular Weight | 586.959 g/mol [1] | 502.79 g/mol [3][4] | ~623 g/mol |
| Appearance | Light yellow liquid[5] | Colorless to almost colorless clear liquid[2] | Colorless transparent liquid |
| Density | 0.872 - 0.882 g/mL at 25 °C[6] | 0.884 g/mL at 25 °C[3][7] | 0.89 g/mL at 25 °C[8] |
| Boiling Point | >300 °C[5] | 166 °C[3][7] | - |
| Melting Point | ~25 °C | - | <-20 °C |
| Refractive Index | 1.4545 - 1.4595 at 25 °C[6] | 1.46 at 20 °C[3][7] | 1.461 at 20 °C[8] |
| Viscosity | - | - | 20 cP |
| Flash Point | - | 113 °C (closed cup)[3] | >230 °F |
Table 2: Solubility and Stability of Tridodecyl Phosphite
| Property | Description |
| Solubility in Water | Practically insoluble. |
| Solubility in Organic Solvents | Soluble in most organic solvents, including hydrocarbons and esters[5]. |
| Hydrolytic Stability | Good hydrolytic stability, does not easily break down in the presence of moisture[5]. |
Experimental Protocols for Determination of Physical Properties
While specific experimental reports for tridodecyl phosphite are not publicly available, the determination of its physical properties follows standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[5][7]
Density Determination
The density of liquid tridodecyl phosphite is determined using a calibrated pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, typically 25 °C. The density is then calculated by dividing the mass by the volume.
Boiling Point Determination
The boiling point is determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For high molecular weight compounds like tridodecyl phosphite, this is often performed under reduced pressure to prevent decomposition.
Melting Point Determination
For isomers that are solid at or near room temperature, the melting point is determined by placing a small amount of the substance in a capillary tube and heating it in a melting point apparatus. The temperature range over which the substance melts is recorded.
Refractive Index Measurement
The refractive index is measured using a refractometer. A few drops of the liquid sample are placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature, usually 20 °C or 25 °C, and at the sodium D-line (589 nm).
Viscosity Measurement
The viscosity of liquid tridodecyl phosphite can be determined using a viscometer, such as a capillary viscometer or a rotational viscometer, following standard procedures like those described in ASTM methods. The time it takes for a specific volume of the liquid to flow through a capillary is measured, or the torque required to rotate a spindle in the liquid is determined.
Antioxidant Mechanism in Polymer Stabilization
Tridodecyl phosphite is widely used as a secondary antioxidant in polymers. Its primary function is to decompose hydroperoxides (ROOH) that are formed during the thermal or photo-oxidation of the polymer. This action prevents chain scission and cross-linking, thereby maintaining the mechanical properties and appearance of the polymer.
The diagram below illustrates the logical workflow of tridodecyl phosphite's action as a hydroperoxide decomposer in a polymer matrix.
Caption: Antioxidant mechanism of tridodecyl phosphite in polymers.
Conclusion
Tridodecyl phosphite is a high molecular weight organophosphorus compound with well-defined physical properties that make it suitable for its primary application as a secondary antioxidant and stabilizer in various polymers. Its low volatility, good hydrolytic stability, and solubility in organic solvents are key characteristics for its performance. The provided data and general experimental methodologies offer a solid foundation for researchers and professionals working with this important industrial chemical. The visualization of its antioxidant mechanism highlights its crucial role in preventing polymer degradation.
References
- 1. oecd.org [oecd.org]
- 2. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- 5. e-space [e-space.mmu.ac.uk]
- 6. Developing OECD test guidelines for regulatory testing of nanomaterials to ensure mutual acceptance of test data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Role of Tridocosyl Phosphite in Preventing Oxidative Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of high molecular weight phosphite esters, specifically using tridodecyl phosphite as a representative compound, in the prevention of oxidative degradation. The document elucidates the fundamental mechanisms of action, details relevant experimental protocols for performance evaluation, and presents quantitative data on their efficacy. Furthermore, it explores the synergistic relationship between phosphite and primary phenolic antioxidants. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and materials science who are engaged in stabilizing formulations and materials against oxidative stress.
Introduction to Oxidative Degradation and the Role of Antioxidants
Oxidative degradation is a deleterious process initiated by the reaction of materials with atmospheric oxygen. This process, often accelerated by heat, light, and impurities, leads to the formation of highly reactive free radicals. These radicals propagate a chain reaction, resulting in the cleavage of polymer chains, cross-linking, and the formation of chromophoric groups. The macroscopic consequences of oxidative degradation include discoloration (yellowing), loss of mechanical properties such as tensile strength and elongation, and a general reduction in the material's lifespan and performance.
To counteract these effects, antioxidants are incorporated into materials. They are broadly classified into two categories:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to peroxy radicals, thereby terminating the radical chain reaction.
-
Secondary Antioxidants (Peroxide Decomposers): These compounds, which include phosphite esters, act by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are key intermediates in the oxidative degradation cycle, and their removal prevents the formation of new radicals.
Tridocosyl phosphite, and more commonly its analogue tridodecyl phosphite (TDP), are high molecular weight secondary antioxidants valued for their low volatility, good hydrolytic stability, and cost-effectiveness.[1][2] Their long alkyl chains enhance their compatibility with nonpolar polymer matrices.
Mechanism of Action of this compound
The primary role of this compound in preventing oxidative degradation is to function as a hydroperoxide decomposer. The phosphorus atom in the phosphite ester is susceptible to oxidation from the trivalent state (P³⁺) to the more stable pentavalent state (P⁵⁺). This process involves the stoichiometric decomposition of hydroperoxides into alcohols, which are non-radical and relatively inert species.
The overall reaction can be summarized as:
P(OR)₃ + ROOH → O=P(OR)₃ + ROH
This action is crucial as it breaks the degradation cycle at a critical point, preventing the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise perpetuate the chain reaction.
Synergistic Effect with Primary Antioxidants
This compound exhibits a powerful synergistic effect when used in combination with primary antioxidants like hindered phenols.[3][4] While the primary antioxidant scavenges free radicals, the phosphite ester decomposes the hydroperoxides formed. This dual-action approach provides comprehensive protection to the material. The hindered phenol neutralizes the immediate threat of propagating radicals, and the phosphite eliminates the source of new radicals, thus preserving the primary antioxidant and extending the material's long-term stability.
Quantitative Performance Data
Table 1: Melt Volume-Flow Rate (MVR) and Yellowness Index (YI) of Polypropylene (iPP) after Multiple Extrusions
Data is representative of a study on the synergistic effect of a phosphonite (P-EPQ) and a hindered phenol (Irganox 1010) in iPP.[1]
| Formulation | MVR (cm³/10 min) after 5 extrusions | Yellowness Index (YI) after 5 extrusions |
| Pure iPP | 19.8 | 79.9 |
| iPP + 0.1% (Irganox 1010/P-EPQ 6:4) | 3.92 | 15.9 |
Table 2: Oxidative Induction Time (OIT) of Polypropylene (iPP) Stabilized with Antioxidants
Data is representative of a study on the synergistic effect of a phosphonite (P-EPQ) and a hindered phenol (Irganox 1010) in iPP.[1]
| Formulation | OIT at 180°C (minutes) |
| Pure iPP | 0.8 |
| iPP + 0.1% (Irganox 1010/P-EPQ 6:4) | 74.8 |
Experimental Protocols
The evaluation of the performance of antioxidants like this compound in preventing oxidative degradation typically involves accelerated aging and the subsequent measurement of changes in physical and chemical properties. The following are detailed methodologies for key experiments.
Melt Flow Index (MFI) / Melt Volume-Flow Rate (MVR) Measurement
-
Objective: To assess the extent of polymer chain scission or cross-linking due to oxidative degradation during processing. A stable MFI/MVR indicates effective stabilization.
-
Standard: ASTM D1238
-
Methodology:
-
The polymer, compounded with the antioxidant, is introduced into the heated barrel of a melt flow indexer at a specified temperature (e.g., 230°C for polypropylene).
-
A specified weight is applied to a piston, which extrudes the molten polymer through a standardized die.
-
The extrudate is collected over a set period, and its weight (for MFI) or volume (for MVR) is measured.
-
The process is often repeated over multiple extrusion cycles to simulate the stresses of recycling and reprocessing.
-
Yellowness Index (YI) Measurement
-
Objective: To quantify the discoloration of the material as a result of oxidative degradation.
-
Standard: ASTM E313
-
Methodology:
-
Polymer samples, with and without the antioxidant, are prepared, typically as flat plaques or films.
-
The samples are subjected to accelerated aging (e.g., heat aging in an oven or UV exposure).
-
The color of the samples is measured using a spectrophotometer.
-
The Yellowness Index is calculated from the spectrophotometric data, indicating the degree of yellowing.
-
Oxidative Induction Time (OIT)
-
Objective: To determine the thermal stability of a material in an oxidative atmosphere. A longer OIT indicates better resistance to oxidation.
-
Standard: ASTM D3895
-
Methodology:
-
A small sample of the material is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.
-
Hydrolytic Stability Assessment
-
Objective: To evaluate the resistance of the phosphite antioxidant to degradation by moisture.
-
Methodology:
-
The phosphite antioxidant is exposed to controlled conditions of elevated temperature and relative humidity (e.g., 60°C and 75% RH).
-
Samples are taken at regular intervals.
-
The degree of hydrolysis is quantified by measuring the depletion of the phosphite peak using High-Performance Liquid Chromatography (HPLC).[4]
-
Visualizations of Pathways and Workflows
Diagram 1: General Pathway of Oxidative Degradation
Caption: Oxidative degradation cycle of polymers.
Diagram 2: Mechanism of this compound as a Secondary Antioxidant
Caption: Hydroperoxide decomposition by this compound.
Diagram 3: Synergistic Mechanism with a Primary Antioxidant
Caption: Synergism of phosphite and phenolic antioxidants.
Diagram 4: Experimental Workflow for Antioxidant Evaluation
Caption: Workflow for evaluating antioxidant performance.
Conclusion
This compound, as a high molecular weight secondary antioxidant, plays a pivotal role in the stabilization of materials susceptible to oxidative degradation. Its primary function as a hydroperoxide decomposer effectively halts the propagation of radical chain reactions. When used in synergy with primary antioxidants, it provides a robust and comprehensive stabilization system, preserving the physical, mechanical, and aesthetic properties of the material. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance, enabling researchers and drug development professionals to formulate more stable and durable products. While the specific data presented is for analogous compounds, the principles and methodologies are directly applicable to the assessment of this compound.
References
An In-depth Technical Guide to the Peroxide Scavenging Mechanism of Phosphites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which phosphite esters function as powerful antioxidants, with a primary focus on their ability to scavenge and decompose peroxides. Phosphites are widely utilized as secondary antioxidants in various industries, most notably for the stabilization of polymeric materials during processing and long-term use. Their efficacy stems from their ability to prevent the propagation of degradation by neutralizing hydroperoxides, which are key intermediates in auto-oxidation chain reactions. This document details the core chemical pathways, presents quantitative data, outlines key experimental protocols, and provides visual diagrams to elucidate these complex processes.
The Core Mechanism: Stoichiometric Peroxide Decomposition
The principal antioxidant function of phosphite esters is the non-radical decomposition of hydroperoxides (ROOH).[1] During the auto-oxidation of organic materials, hydroperoxides are formed and can thermally decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate degradation.[2] Phosphites intervene by stoichiometrically reducing hydroperoxides to their corresponding stable alcohols (ROH), while the phosphite itself is oxidized to a stable phosphate ester.[1][2]
The overall reaction is as follows: P(OR')₃ + ROOH → OP(OR')₃ + ROH [2]
This reaction proceeds via a nucleophilic attack of the trivalent phosphorus atom on the electrophilic oxygen of the hydroperoxide. This forms a transient, unstable pentavalent phosphorus intermediate (a phosphorane), which subsequently rearranges and decomposes to yield the final, stable products. This process effectively removes the hydroperoxide as a potential source of new radicals, thus inhibiting the chain reaction of oxidation.[2]
References
Methodological & Application
Application Note: Quantification of Tridocosyl Phosphite in Polyethylene using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantification of tridocosyl phosphite (TDP), a high molecular weight phosphite antioxidant, in polyethylene (PE) matrices. The protocol employs a solvent extraction technique followed by high-performance liquid chromatography with ultraviolet (HPLC-UV) detection. This method is crucial for quality control in polymer manufacturing, ensuring that the concentration of TDP is within the specified limits to guarantee the thermal stability and longevity of the polyethylene product. The procedure is designed for researchers, scientists, and professionals in drug development and polymer science who require accurate and reproducible quantification of this critical additive.
Introduction
Polyethylene, a widely used thermoplastic polymer, is susceptible to degradation when exposed to heat, light, and oxygen during processing and its service life. To mitigate this, antioxidants are incorporated into the polymer matrix. This compound (TDP) is a secondary antioxidant that functions as a hydroperoxide decomposer, protecting the polymer during high-temperature processing. Monitoring the concentration of TDP in the final product is essential, as its depletion can compromise the material's integrity and performance.
The analysis of additives in polymers presents a challenge due to the need for efficient extraction from a complex and often insoluble matrix. This note provides a comprehensive protocol for the extraction and subsequent HPLC-UV analysis of this compound in polyethylene, ensuring accurate and consistent results.
Experimental Workflow
The overall experimental process for the quantification of this compound in polyethylene is depicted in the following workflow diagram.
Revolutionizing Quality Control: A Validated HPLC-UV Method for Phosphite Antioxidant Analysis
Introduction
Phosphite antioxidants are critical additives in a wide range of materials, including plastics, elastomers, and lubricants, where they protect against degradation during processing and end-use.[1] Their efficacy is dependent on their concentration and stability. Therefore, a robust and reliable analytical method for their quantification is paramount for quality control and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a powerful and widely adopted technique for this purpose, offering selectivity and sensitivity.[2][3][4] This application note details a comprehensive, validated HPLC-UV method for the analysis of common phosphite antioxidants.
Core Principles of Phosphite Antioxidant Analysis via HPLC-UV
The fundamental principle of this method lies in the separation of phosphite antioxidants from a sample matrix using reversed-phase HPLC. An isocratic or gradient elution with a mobile phase, typically a mixture of acetonitrile or methanol and water, is employed to achieve separation on a C18 column.[1][5] The separated analytes are then detected by a UV detector at a specific wavelength where the phosphite antioxidants exhibit strong absorbance.[1] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
A critical aspect of the analysis is sample preparation, which aims to extract the antioxidants from the sample matrix and remove any interfering substances.[6] Common techniques include solvent extraction, solid-phase extraction (SPE), and filtration.[6][7] The choice of sample preparation method depends on the complexity of the sample matrix.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions outlined below have been optimized for the analysis of common phosphite antioxidants such as Irgafos 168 and Alkanox P-24.[1][2]
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic)[5] |
| Flow Rate | 1.0 - 1.5 mL/min[1] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 230 nm or 277 nm[1][3] |
| Injection Volume | 10 - 20 µL[1][3] |
Preparation of Standards and Samples
Standard Preparation:
-
Prepare a stock solution of the phosphite antioxidant standard (e.g., 1000 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[8]
Sample Preparation (General Protocol):
-
Accurately weigh a representative portion of the sample.
-
Extract the antioxidants using a suitable solvent. For polymer samples, dichloromethane or a mixture of dichloromethane and cyclohexane can be effective.[8][9] Sonication can aid in the extraction process.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[10]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for common phosphite antioxidants using the described HPLC-UV method. These values can vary depending on the specific instrument and experimental conditions.
| Antioxidant | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| Irgafos 168 | 8.5 | 0.5 | 1.5 | >0.999 |
| Alkanox P-24 | 9.2 | 0.7 | 2.1 | >0.999 |
| Naugard P | 10.1 | 0.6 | 1.8 | >0.999 |
Method Validation
To ensure the reliability and accuracy of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the HPLC-UV method development and analysis for phosphite antioxidants.
Caption: Workflow for HPLC-UV analysis of phosphite antioxidants.
Signaling Pathways and Degradation
Phosphite antioxidants function by reducing hydroperoxides, which are formed during the auto-oxidation of polymers, to stable alcohols.[9] In this process, the phosphite ester is oxidized to a phosphate ester.[9] The following diagram illustrates this key reaction.
Caption: Antioxidant mechanism of phosphite esters.
Conclusion
The HPLC-UV method detailed in this application note provides a robust, reliable, and sensitive approach for the quantitative analysis of phosphite antioxidants. Proper method validation is crucial to ensure the accuracy and precision of the results. This method can be readily implemented in quality control laboratories for routine analysis and in research and development settings for formulation optimization and stability studies. The versatility of HPLC-UV makes it an indispensable tool for professionals in the polymer, pharmaceutical, and materials science industries.
References
- 1. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 2. lcms.cz [lcms.cz]
- 3. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HPLC analysis of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Application Note: Analysis of Phosphite Oxidation State using ³¹P NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical technique for the characterization of phosphorus-containing compounds.[1][2] Given that the ³¹P nucleus has a 100% natural abundance and a spin of ½, it is one of the easiest nuclei to study by NMR, providing high sensitivity and sharp signals.[3][4] This application note details the use of ³¹P NMR for the specific purpose of analyzing and quantifying the oxidation of phosphites (P(III)) to their corresponding phosphates (P(V)). This analysis is critical in various fields, including drug development, where phosphite-containing compounds may be used as intermediates or where their oxidation is a key reaction step or degradation pathway.[3]
Principle of the Method
The chemical environment surrounding a phosphorus nucleus dictates its resonance frequency (chemical shift, δ) in an NMR spectrum. The oxidation state of the phosphorus atom significantly influences this environment. Phosphites, containing phosphorus in the +3 oxidation state, are electronically different from phosphates, which contain phosphorus in the +5 oxidation state. This difference in electronic shielding results in distinct and well-separated chemical shift ranges for the two species.[3][5]
Typically, phosphite (P(III)) compounds resonate at a much lower field (higher ppm values) compared to their phosphate (P(V)) analogs.[6] For instance, trialkyl phosphites (P(OR)₃) often appear in the range of δ = +130 to +141 ppm, while their oxidized counterparts, trialkyl phosphates (O=P(OR)₃), are found significantly upfield, often between δ = 0 and -20 ppm. This large separation in chemical shifts allows for unambiguous identification and straightforward quantification of both species in a mixture.[3]
Quantitative Data: ³¹P NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for common phosphite and phosphate compounds, referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).
| Compound Class | Oxidation State | Structure Example | Typical Chemical Shift (δ) Range (ppm) |
| Trialkyl Phosphites | +3 | P(OCH₃)₃ | +138 to +141 |
| Triaryl Phosphites | +3 | P(OPh)₃ | +126 to +130 |
| Phosphonates (H-phosphonates) | +3 | HP(O)(OR)₂ | +2 to +10 (with large ¹JPH coupling) |
| Phosphoramidites | +3 | (R₂N)P(OR)₂ | +145 to +155 |
| Trialkyl Phosphates | +5 | O=P(OCH₃)₃ | 0 to -5 |
| Triaryl Phosphates | +5 | O=P(OPh)₃ | -10 to -22 |
| Orthophosphate | +5 | H₃PO₄ / PO₄³⁻ | 0 to +6 (pH dependent) |
| Pyrophosphate | +5 | P₂O₇⁴⁻ | -5 to -10 |
Note: Chemical shifts can be influenced by solvent, pH, and temperature. The values presented are typical ranges.[1][7]
Experimental Protocols
Protocol 1: General Sample Preparation for ³¹P NMR
This protocol outlines the basic steps for preparing a sample for ³¹P NMR analysis.
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the phosphorus-containing sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that fully dissolves the sample. Ensure the solvent does not react with the sample.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or shake the vial until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.[8]
-
Internal Standard (Optional, for Quantification): For accurate quantification, add a known amount of a suitable internal standard. The standard should be a stable, non-reactive phosphorus compound with a chemical shift that does not overlap with the analyte signals (e.g., triphenyl phosphate).
-
Referencing: Chemical shifts are typically referenced to an external standard of 85% H₃PO₄ at 0 ppm.[1][8]
Protocol 2: Monitoring Phosphite Oxidation
This protocol provides a methodology for using ³¹P NMR to monitor the conversion of a phosphite to a phosphate in real-time or at specific intervals.
-
Initial Sample Preparation: Prepare the phosphite starting material in a deuterated solvent inside an NMR tube as described in Protocol 1.
-
Acquire Initial Spectrum (t=0): Run a ³¹P NMR spectrum of the starting material before initiating the oxidation reaction. This spectrum will serve as the baseline (t=0) and confirm the purity of the phosphite.
-
Initiate Reaction: Add a precise amount of the oxidizing agent (e.g., H₂O₂, O₂, elemental sulfur) directly to the NMR tube.[8] Mix gently by inverting the capped tube.
-
Safety Note: Ensure the reaction is not highly exothermic or gas-evolving to avoid pressure buildup inside the sealed NMR tube.
-
-
Time-Course Monitoring: Acquire ³¹P NMR spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc.) to monitor the progress of the reaction.
-
Data Acquisition Parameters:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically sufficient.[9]
-
Recycle Delay (D1): To ensure accurate quantification, use a recycle delay that is at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei being studied. For many phosphorus compounds, a delay of 10-30 seconds is adequate.
-
Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Data Presentation and Analysis
The key steps in analyzing the acquired ³¹P NMR data are peak identification and integration.
-
Peak Identification: Identify the signals corresponding to the phosphite starting material and the phosphate product based on their characteristic chemical shifts (refer to the data table).
-
Integration: Use the NMR software to integrate the area under the phosphite peak (Area_P(III)) and the phosphate peak (Area_P(V)).
-
Calculation of Oxidation: The percentage of oxidation can be calculated using the following formula:
% Oxidation = [Area_P(V) / (Area_P(III) + Area_P(V))] * 100
This calculation provides a quantitative measure of the reaction progress or the level of impurity in a sample.
Visualizations
Experimental Workflow
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. mdpi.com [mdpi.com]
- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
Application Note: Monitoring the Degradation of Phosphite Antioxidants in Polypropylene using FTIR Spectroscopy
Audience: Researchers, scientists, and polymer development professionals.
Introduction
Polypropylene (PP) is a widely used thermoplastic polymer susceptible to degradation when exposed to heat, oxygen, and UV radiation during processing and end-use.[1] This degradation, primarily an oxidative process, leads to chain scission, loss of mechanical properties, and discoloration.[2][3] To mitigate this, antioxidants are incorporated into the polymer matrix. Phosphite antioxidants, such as tridocosyl phosphite and the commonly used tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), act as secondary antioxidants.[4][5] Their primary role is to decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, thus preventing further degradation.[4][6]
Monitoring the consumption and chemical transformation of these phosphite stabilizers is crucial for understanding the degradation process, predicting the service life of the material, and optimizing stabilizer packages. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for this purpose.[7][8] It allows for the qualitative and quantitative analysis of functional groups within the polymer, enabling researchers to track the disappearance of the phosphite antioxidant and the appearance of its oxidation products (phosphates), as well as the formation of degradation products in the polypropylene itself, such as carbonyl and hydroxyl groups.[9][10]
This application note provides a detailed protocol for the analysis of phosphite antioxidant degradation in polypropylene using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Experimental Protocols
This section details the methodology for sample preparation, accelerated aging, and FTIR analysis.
1. Materials and Equipment
-
Polypropylene (PP) powder or pellets (unstabilized)
-
This compound or other phosphite antioxidant (e.g., Irgafos 168)
-
Solvent for blending (e.g., toluene, xylene)
-
Twin-screw extruder or melt blender
-
Compression molder or film casting equipment
-
Air-circulating oven or UV weathering chamber for accelerated aging
-
FTIR Spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory (e.g., Agilent Cary 630 FTIR, PerkinElmer Spectrum One).[11]
2. Protocol for Sample Preparation
-
Blending: Prepare a masterbatch by dry blending a known concentration of the phosphite antioxidant (e.g., 0.1% w/w) with the polypropylene powder. For more uniform dispersion, wet blending using a solvent like toluene can be employed, followed by complete solvent evaporation.[6]
-
Melt Compounding: Process the blend using a twin-screw extruder at a temperature of 180-220°C to ensure homogeneous mixing of the antioxidant within the polymer matrix.[3]
-
Film Preparation: Create thin films (50-100 µm thickness) from the compounded material using a compression molder or a film casting line. This is necessary to facilitate FTIR analysis.
-
Initial Characterization (Time = 0): Immediately after preparation, analyze the films using FTIR-ATR to obtain a baseline spectrum before any significant degradation occurs.
3. Protocol for Accelerated Aging
-
Thermal Aging: Place the prepared PP films in an air-circulating oven at an elevated temperature (e.g., 115°C).[6]
-
UV Aging: Alternatively, expose the films in a UV weathering chamber to simulate degradation by sunlight.[12]
-
Sampling: Remove film samples at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours) for FTIR analysis.
4. Protocol for FTIR-ATR Analysis
-
Instrument Setup:
-
Background Collection: Collect a background spectrum with no sample on the ATR crystal.
-
Sample Measurement:
-
Place a polypropylene film sample directly onto the ATR diamond crystal.
-
Apply consistent pressure using the instrument's press to ensure good contact between the sample and the crystal.[15]
-
Collect the sample spectrum.
-
Repeat the measurement at multiple points on each film to ensure reproducibility.
-
-
Data Processing:
-
Baseline correct and normalize the collected spectra to account for variations in sample thickness or contact.[16]
-
Identify and integrate the peaks of interest corresponding to the phosphite, its phosphate oxidation product, and PP degradation products.
-
Data Presentation and Interpretation
The degradation process is monitored by tracking the changes in the intensity of specific infrared absorption bands. The consumption of the phosphite antioxidant is typically observed by the decrease in the intensity of its characteristic P-O-C stretching bands. Concurrently, the formation of the corresponding phosphate is indicated by the appearance and growth of a P=O stretching band.[10] Polypropylene degradation is monitored by the growth of a broad band for hydroxyl groups (-OH) and a sharp band for carbonyl groups (C=O).[3][9]
Table 1: Representative Quantitative FTIR Data for Phosphite Degradation in PP
| Aging Time (Hours) | Normalized Absorbance (Phosphite P-O-C band at ~850-890 cm⁻¹) | Normalized Absorbance (Phosphate P=O band at ~1250-1300 cm⁻¹) | Normalized Absorbance (PP Carbonyl C=O band at ~1715-1725 cm⁻¹) |
| 0 | 1.00 | 0.05 | 0.02 |
| 100 | 0.82 | 0.25 | 0.08 |
| 250 | 0.55 | 0.51 | 0.21 |
| 500 | 0.21 | 0.83 | 0.45 |
| 1000 | 0.05 | 0.98 | 0.78 |
Note: The specific wavenumbers for this compound and its corresponding phosphate may vary. The values provided are representative for common phosphite antioxidants.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for FTIR analysis of antioxidant degradation in PP.
Diagram 2: Phosphite Antioxidant Protection Mechanism
Caption: Simplified mechanism of polypropylene stabilization by a phosphite antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Biodegradation of polypropylene by filter-feeding marine scallop Mizuhopecten yessoensis: infrared spectroscopy evidence [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. marshall.edu [marshall.edu]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Diatomite on the Thermal Degradation Behavior of Polypropylene and Formation of Graphene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
Application of Tridocosyl Phosphite in PVC Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal degradation at processing temperatures (typically above 170°C), leading to the release of hydrochloric acid (HCl). This degradation process, known as dehydrochlorination, results in discoloration (yellowing to blackening), embrittlement, and a loss of mechanical properties, limiting the applications of PVC. To counteract this, heat stabilizers are incorporated into PVC formulations.
Tridocosyl phosphite, also known as trilauryl phosphite (TLP), is a high molecular weight phosphite ester that functions as a secondary, or co-stabilizer, in PVC. It is particularly effective when used in conjunction with primary heat stabilizers, such as mixed metal soaps (e.g., calcium/zinc stearates).[1] This document provides detailed application notes and protocols for the use of this compound in the stabilization of PVC.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | This compound / Trilauryl phosphite |
| CAS Number | 3076-63-9 |
| Molecular Formula | C₃₆H₇₅O₃P |
| Molecular Weight | ~590 g/mol [2] |
| Appearance | Clear to pale yellow liquid[2] |
| Boiling Point | ~300°C[2] |
| Flash Point | ~180°C[2] |
| Solubility in Water | <0.1%[2] |
Mechanism of Action
This compound acts as a secondary antioxidant and co-stabilizer in PVC through several mechanisms:
-
Hydroperoxide Decomposition: During the thermo-oxidative degradation of PVC, hydroperoxides are formed. This compound efficiently decomposes these hydroperoxides into non-radical, stable products, thus inhibiting the degradation cascade.[3]
-
Synergy with Primary Stabilizers: this compound exhibits a strong synergistic effect with primary metallic soap stabilizers like calcium and zinc stearates.[2] Zinc stearate provides good initial color stability but can generate zinc chloride (ZnCl₂), which promotes rapid degradation ("zinc burning").[4] this compound can chelate the ZnCl₂, preventing it from catalyzing further dehydrochlorination.[5]
-
Color Retention: By preventing the formation of conjugated polyenes, which are responsible for the discoloration of PVC, this compound helps to maintain the initial color and transparency of the final product.[1]
Application Guidelines
This compound is recommended for use in both rigid and flexible PVC applications, particularly where good initial color and clarity are required.
Dosage Levels:
The typical use level for this compound in PVC is between 0.1% and 0.5% by weight (0.1 - 0.5 phr) .[1] The optimal concentration depends on the specific PVC formulation, processing conditions, and the desired level of thermal stability. It is almost always used in conjunction with primary stabilizers.[1]
Table 2: Illustrative PVC Formulations with this compound
| Component | Rigid PVC (phr) | Flexible PVC (phr) |
| PVC Resin (K-value 67) | 100 | 100 |
| Plasticizer (DOP/DINP) | - | 40 - 60 |
| Primary Stabilizer | ||
| Calcium Stearate | 0.8 - 1.5 | 0.5 - 1.0 |
| Zinc Stearate | 0.1 - 0.3 | 0.05 - 0.2 |
| This compound | 0.2 - 0.5 | 0.1 - 0.3 |
| Lubricants (Internal/External) | 1.0 - 2.0 | 0.5 - 1.5 |
| Processing Aid | 1.0 - 2.0 | - |
| Impact Modifier | 5 - 10 | - |
| Filler (CaCO₃) | 5 - 20 | 0 - 30 |
Performance Data:
Table 3: Illustrative Performance of this compound in a Ca/Zn Stabilized Rigid PVC Formulation
| Stabilizer System | Static Thermal Stability at 180°C (minutes to discoloration) | Yellowness Index (YI) after 30 mins at 180°C |
| Ca/Zn Stearate (1.0 phr) | 20 - 30 | 25 - 35 |
| Ca/Zn Stearate (1.0 phr) + this compound (0.3 phr) | 40 - 60 | 15 - 25 |
Experimental Protocols
The following are generalized protocols for evaluating the performance of this compound in PVC stabilization.
Protocol 1: Sample Preparation
This protocol describes the preparation of PVC test samples using a two-roll mill.
Materials and Equipment:
-
PVC resin
-
This compound and other stabilizers/additives
-
Two-roll mill with heating capabilities
-
Internal mixer (optional)
-
Weighing balance
-
Spatulas and mixing containers
Procedure:
-
Accurately weigh all the components of the PVC formulation as per the desired recipe (see Table 2 for examples).
-
Pre-mix the dry components (PVC resin, stabilizers, fillers, etc.) in a container for uniform distribution.
-
If using a plasticizer, add it to the dry blend and mix until a homogeneous paste (plastisol) is formed.[7]
-
Set the temperature of the two-roll mill to the desired processing temperature for PVC (typically 160-180°C).
-
Transfer the PVC compound to the nip of the heated two-roll mill.
-
Continuously cut and fold the PVC sheet on the mill for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and homogenization.
-
Once homogenized, sheet off the PVC from the mill to a desired thickness (e.g., 1 mm).
-
Allow the PVC sheet to cool to room temperature.
-
Cut the sheet into specimens of appropriate size for subsequent testing.
Protocol 2: Evaluation of Static Thermal Stability (Congo Red Test)
This test determines the time until the onset of significant HCl release at a constant temperature.
Materials and Equipment:
-
PVC test specimens (small, uniform pieces)
-
Heating block or oven with precise temperature control
-
Test tubes
-
Congo red indicator paper
-
Stopwatch
-
Thermometer
Procedure:
-
Set the heating block/oven to the desired test temperature (e.g., 180°C or 200°C).
-
Place a small, weighed piece of the PVC specimen into a clean, dry test tube.
-
Insert a strip of Congo red paper into the test tube, ensuring it does not touch the PVC sample. The top of the paper should be near the mouth of the tube.
-
Place the test tube in the preheated heating block/oven and start the stopwatch simultaneously.
-
Observe the Congo red paper for a color change from red to blue.
-
Stop the stopwatch as soon as the first hint of blue color appears on the paper.
-
The recorded time is the static thermal stability time.
-
Repeat the test at least three times for each formulation and report the average value.
Protocol 3: Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the thermal degradation profile of the PVC samples.
Materials and Equipment:
-
Thermogravimetric analyzer (TGA)
-
Small PVC sample (5-10 mg)
-
TGA sample pans (aluminum or platinum)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the PVC specimen into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the TGA curve to determine key parameters such as the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve, DTG).
-
Compare the TGA curves of unstabilized and stabilized PVC samples to evaluate the effectiveness of the stabilizer system.
Protocol 4: Color Stability Assessment (Yellowness Index)
This protocol quantifies the discoloration of PVC samples after heat aging.
Materials and Equipment:
-
PVC test specimens (flat sheets)
-
Forced-air oven with precise temperature control
-
Spectrophotometer or colorimeter capable of measuring Yellowness Index (YI) according to ASTM E313.
-
Timer
Procedure:
-
Measure the initial Yellowness Index of the unaged PVC specimens using the spectrophotometer.
-
Place the PVC specimens in the oven preheated to a specific temperature (e.g., 180°C).
-
Remove samples from the oven at regular time intervals (e.g., every 10 or 15 minutes).
-
Allow the samples to cool to room temperature.
-
Measure the Yellowness Index of each aged sample.
-
Plot the Yellowness Index as a function of aging time to compare the color stability of different PVC formulations.
References
- 1. ohans.com [ohans.com]
- 2. cyclohexylamine.net [cyclohexylamine.net]
- 3. jresm.org [jresm.org]
- 4. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Facile Strategy of Improving the Long-Term Stability of Highly Transparent Polyvinyl Chloride by Introducing Unsaturated Zn Oleate and Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdmaee.net [bdmaee.net]
- 7. mdpi.com [mdpi.com]
Application of Tridocosyl Phosphite as a Processing Stabilizer in Polymer Extrusion
Introduction
The high-temperature, high-shear environment of polymer extrusion can initiate thermo-oxidative degradation, leading to undesirable changes in the material's properties. These changes can include a decrease in molecular weight, loss of mechanical strength, and discoloration, all of which compromise the quality of the final product. To mitigate these effects, processing stabilizers are incorporated into the polymer matrix. Phosphite-based secondary antioxidants, such as tridocosyl phosphite (TDP), are highly effective in this role. This document provides detailed application notes and protocols for the use of this compound as a processing stabilizer in extrusion, with a focus on polypropylene.
Phosphite stabilizers function by decomposing hydroperoxides, which are key intermediates in the polymer auto-oxidation cycle.[1][2] By converting hydroperoxides into non-radical, stable products, they prevent the chain-scission and crosslinking reactions that lead to polymer degradation.[1][2] this compound is a high molecular weight phosphite known for its low volatility and good hydrolytic stability, making it a reliable choice for various processing applications.[3]
Mechanism of Action: Polymer Degradation and Stabilization
During extrusion, the combination of heat and mechanical shear generates free radicals on the polymer backbone. In the presence of oxygen, these radicals react to form peroxy radicals, which then abstract hydrogen atoms from the polymer chains to form hydroperoxides (ROOH). These hydroperoxides are unstable and decompose into highly reactive alkoxy and hydroxyl radicals, propagating the degradation cascade.
This compound intervenes in this cycle by reducing the hydroperoxides to stable alcohols. This process is illustrated in the signaling pathway diagram below.
Caption: Polymer degradation and stabilization pathway.
Performance Data
The effectiveness of this compound as a processing stabilizer can be quantified by monitoring changes in the polymer's Melt Flow Index (MFI) and Yellowness Index (YI) over multiple extrusion passes. An increase in MFI indicates a decrease in molecular weight due to chain scission, while an increase in YI signifies discoloration.
The following tables present representative data from a comparative study evaluating the performance of this compound against a control (no stabilizer) and a high-performance phosphite stabilizer (Irgafos 168) in polypropylene.
Table 1: Melt Flow Index (g/10 min) of Polypropylene After Multiple Extrusion Passes
| Extrusion Pass | No Stabilizer | This compound (0.1%) | Irgafos 168 (0.1%) |
| 1 | 3.5 | 3.2 | 3.1 |
| 2 | 5.8 | 4.1 | 3.8 |
| 3 | 9.2 | 5.3 | 4.6 |
| 4 | 14.5 | 6.8 | 5.5 |
| 5 | 22.1 | 8.5 | 6.7 |
Table 2: Yellowness Index of Polypropylene After Multiple Extrusion Passes
| Extrusion Pass | No Stabilizer | This compound (0.1%) | Irgafos 168 (0.1%) |
| 1 | 2.1 | 1.5 | 1.2 |
| 2 | 4.5 | 2.3 | 1.9 |
| 3 | 7.8 | 3.4 | 2.7 |
| 4 | 11.2 | 4.8 | 3.8 |
| 5 | 15.6 | 6.5 | 5.1 |
Experimental Protocols
Protocol 1: Evaluation of Processing Stability via Multiple Pass Extrusion
This protocol describes the procedure for evaluating the effectiveness of this compound in stabilizing polypropylene during repeated extrusion cycles.
1. Materials and Equipment:
-
Polypropylene (homopolymer or copolymer) powder or pellets
-
This compound and other stabilizers for comparison
-
Co-rotating twin-screw extruder with a strand die and pelletizer[4]
-
Gravimetric feeder
-
Water bath for cooling the extruded strands
-
Air knife or strand dryer
2. Formulation Preparation:
-
Dry blend the polypropylene with the specified concentration of this compound (e.g., 0.1% w/w).
-
Prepare a control batch of polypropylene without any stabilizer.
-
Prepare batches with other stabilizers for comparative analysis.
3. Extrusion Parameters (Example for Polypropylene): [5][6]
-
Temperature Profile:
-
Zone 1 (Feed): 180°C
-
Zone 2: 190°C
-
Zone 3: 200°C
-
Zone 4: 210°C
-
Zone 5: 220°C
-
Die: 230°C
-
-
Screw Speed: 150-250 rpm[5]
-
Feed Rate: To be adjusted to achieve a starve-fed condition and consistent torque.
4. Procedure:
-
Set the extruder to the specified temperature profile and allow it to stabilize.
-
Calibrate the gravimetric feeder for the desired output.
-
Start the extruder and begin feeding the polymer formulation.
-
Once the extrusion process has stabilized, collect the extruded strands, pass them through the water bath for cooling, and then through the air knife for drying.
-
Pelletize the dried strands.
-
Collect a sample of the pellets from the first pass for analysis.
-
For subsequent passes, feed the pellets from the previous pass back into the extruder.
-
Repeat the extrusion process for the desired number of passes (typically 3-5), collecting a sample after each pass.
Caption: Experimental workflow for stabilizer evaluation.
Protocol 2: Melt Flow Index (MFI) Measurement
This protocol follows the ASTM D1238 standard for determining the MFI of the extruded polypropylene samples.[5]
1. Equipment:
-
Melt flow indexer (extrusion plastometer)
-
Analytical balance (accurate to 0.001 g)
-
Timer
-
Cutting tool
2. Test Conditions (for Polypropylene):
-
Temperature: 230°C
-
Load: 2.16 kg
3. Procedure:
-
Preheat the melt flow indexer to the specified temperature.
-
Load a specified amount of the polymer pellets (typically 4-6 grams) into the barrel of the instrument.
-
Allow the polymer to preheat for a specified time (e.g., 5 minutes).
-
Place the specified weight on the piston to force the molten polymer through the die.
-
Discard the first few centimeters of the extrudate.
-
Start the timer and collect the extrudate for a set period (e.g., 1 minute).
-
Weigh the collected extrudate.
-
Calculate the MFI in grams per 10 minutes.
-
Perform at least three measurements for each sample and report the average value.
Protocol 3: Yellowness Index (YI) Measurement
This protocol is based on the ASTM D1925 or E313 standards for measuring the Yellowness Index of the extruded samples.
1. Equipment:
-
Spectrophotometer or colorimeter
-
Compression molder
-
Polished metal plates
2. Sample Preparation:
-
Using a compression molder, press the polymer pellets from each extrusion pass into plaques of a uniform thickness (e.g., 2 mm). The molding temperature should be similar to the extrusion temperature.
-
Allow the plaques to cool to room temperature.
3. Procedure:
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a white standard.
-
Place the polymer plaque in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index using the appropriate formula for the standard being followed.
-
Perform at least three measurements on different areas of each plaque and report the average value.
Conclusion
This compound is an effective processing stabilizer for polymers subjected to extrusion. By decomposing hydroperoxides, it helps to maintain the molecular weight and color stability of the polymer during processing. The provided protocols offer a standardized approach for evaluating the performance of this compound and comparing it with other stabilizer systems. For applications requiring a balance of performance and cost-effectiveness, this compound presents a viable option.[3] For applications with more stringent performance requirements, higher-performance phosphites may offer enhanced stability.[3]
References
Application Notes and Protocols for Tridocosyl Phosphite as a Lubricant Additive under Extreme Pressure Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tridocosyl phosphite as an extreme pressure (EP) lubricant additive. The information is intended for researchers and scientists in the fields of tribology, materials science, and lubricant formulation.
Introduction
This compound ((C₂₂H₄₅O)₃P) is a long-chain alkyl phosphite ester that shows potential as an extreme pressure (EP) additive in lubricating oils and greases. Under high-load conditions where the lubricant film thins and metal-to-metal contact is imminent, EP additives react with the metal surfaces to form a protective sacrificial layer, preventing catastrophic wear and welding. Phosphorus-based additives, such as this compound, are known to form iron phosphide and polyphosphate films that exhibit low shear strength, thereby reducing friction and wear.
Mechanism of Action
Under extreme pressure and the resulting high temperatures at asperity contacts, this compound is believed to undergo thermal decomposition and react with the ferrous metal surface. This tribochemical reaction forms a complex film composed of iron phosphides and glassy iron polyphosphates. This protective layer provides a low-shear interface between moving surfaces, preventing direct metal-to-metal contact and subsequent welding.
Data Presentation
Due to the limited availability of public domain quantitative performance data specifically for this compound, the following table presents representative data for a generic long-chain phosphite ester compared to a base oil without additives. This data is for illustrative purposes to demonstrate the expected performance improvement.
| Parameter | Base Oil | Base Oil + Long-Chain Phosphite Ester (Illustrative) |
| Four-Ball EP Test (ASTM D2783) | ||
| Weld Load (N) | 1200 | 2500 |
| Load-Wear Index (LWI) | 30 | 55 |
| Four-Ball Wear Test (ASTM D4172) | ||
| Wear Scar Diameter (mm) | 0.85 | 0.45 |
| SRV Test (ASTM D6425) | ||
| Coefficient of Friction | 0.12 | 0.08 |
| Wear Scar Volume (mm³) | 0.05 | 0.02 |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of trialkyl phosphites involves the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct. For this compound, docosanol would be the starting alcohol.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Docosanol (C₂₂H₄₅OH)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., toluene or hexane)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube, dissolve docosanol in the anhydrous solvent.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phosphorus trichloride in the anhydrous solvent to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Cool the mixture and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Evaluation of Extreme Pressure Properties: Four-Ball EP Test (ASTM D2783)
This test method determines the load-carrying properties of lubricating fluids.
Apparatus:
-
Four-Ball EP Test Machine
Materials:
-
Test lubricant (base oil with and without this compound)
-
Steel balls (AISI E-52100 steel)
Procedure:
-
Clean the test balls and the ball pot assembly thoroughly.
-
Place three clean balls in the ball pot.
-
Fill the ball pot with the test lubricant to cover the three stationary balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the ball pot onto the test machine.
-
Apply a series of increasing loads in 10-second intervals.
-
Record the load at which welding of the balls occurs (Weld Load).
-
After each run at non-seizure loads, measure the wear scar diameters on the three stationary balls.
-
Calculate the Load-Wear Index (LWI) based on the wear scar diameters from the ten highest non-seizure loads.
Evaluation of Anti-Wear Properties: SRV Test (ASTM D6425)
This test method evaluates the friction and wear properties of lubricants under high-frequency, linear-oscillation motion.
Apparatus:
-
SRV (Schwingungs-Reibungs-Verschleiss) Test Machine
Materials:
-
Test lubricant
-
Steel ball and disc specimens
Procedure:
-
Clean the ball and disc specimens.
-
Mount the disc in the test chamber and place the ball in the holder.
-
Apply a small amount of the test lubricant to the disc.
-
Set the test parameters (load, frequency, stroke length, temperature, and duration).
-
Start the test and record the coefficient of friction throughout the test duration.
-
At the end of the test, clean the specimens and measure the wear scar dimensions on the ball and the disc using a microscope or profilometer.
-
Calculate the wear volume.
Conclusion
This compound is a promising candidate for an extreme pressure additive in lubricants. Its long alkyl chains should provide good solubility in a variety of base oils, and the phosphite functionality is expected to deliver excellent anti-wear and anti-scuffing properties under high-load conditions. The provided protocols outline the necessary steps for its synthesis and performance evaluation. Further research is warranted to generate specific performance data and optimize its concentration in formulated lubricants.
Application Note: Molecular Weight Analysis of Phosphite Antioxidants by Gel Permeation Chromatography
Introduction
Phosphite antioxidants are critical additives in the polymer industry, protecting materials from degradation during processing and end-use. Their efficacy is intrinsically linked to their molecular weight and molecular weight distribution, which influence properties such as volatility, solubility, and migration resistance. Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers and additives like phosphites.[1] This application note provides a detailed protocol for the molecular weight analysis of common phosphite antioxidants using GPC.
Phosphite stabilizers function as secondary antioxidants by decomposing hydroperoxides, thus preventing the propagation of polymer degradation.[2][3][4] The molecular weight of these phosphites is a key parameter in their performance and application. This document outlines the necessary instrumentation, experimental procedures, and data analysis for the accurate determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of phosphite antioxidants.
Principle of Gel Permeation Chromatography
GPC separates molecules based on their hydrodynamic volume in solution.[5] The sample is dissolved in a suitable solvent and injected into a column packed with porous gel particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can permeate the pores to varying extents, resulting in a longer retention time.[5] By calibrating the system with standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined.[1]
Experimental Apparatus and Conditions
A standard GPC system is suitable for the analysis of phosphite antioxidants. The specific components and conditions are outlined in Table 1.
Table 1: GPC Instrumentation and Operating Conditions
| Parameter | Specification |
| GPC System | High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven |
| Solvent Delivery | Isocratic pump capable of delivering a precise flow rate |
| Injector | Autosampler with variable injection volume |
| Columns | A set of Styragel® HR series columns (e.g., HR1, HR2, HR3) or equivalent, suitable for low molecular weight polymers and oligomers |
| Mobile Phase | HPLC-grade Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector. A UV detector (254 nm) can be used for aromatic phosphites. Mass Spectrometry (MS) can be coupled for definitive identification.[6] |
| Calibration Standards | Polystyrene standards of narrow polydispersity, covering a molecular weight range of 100 to 20,000 g/mol |
Experimental Protocol
Mobile Phase Preparation
-
Use HPLC-grade Tetrahydrofuran (THF) as the mobile phase.
-
Degas the mobile phase prior to use to prevent bubble formation in the system, which can interfere with the detector signal.
Standard Solution Preparation
-
Prepare a series of polystyrene standards with concentrations ranging from 0.1 to 1.0 mg/mL in THF.
-
Ensure complete dissolution by gentle agitation. Avoid vigorous shaking to prevent polymer shearing.
Sample Preparation
-
Accurately weigh 5-10 mg of the phosphite antioxidant sample.
-
Dissolve the sample in 5 mL of THF to achieve a concentration of 1-2 mg/mL.[7]
-
Allow the sample to dissolve completely with gentle swirling. Sonication can be used sparingly if necessary, but care should be taken to avoid sample degradation.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.[8]
GPC System Setup and Calibration
-
Equilibrate the GPC system with the THF mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RI detector.
-
Inject the polystyrene standards, starting from the lowest molecular weight, to generate a calibration curve.
-
Plot the logarithm of the molecular weight (log M) versus the retention time (or volume) for the standards.
-
Fit the data with a suitable polynomial function to create the calibration curve.
Sample Analysis
-
Inject the prepared phosphite antioxidant sample into the GPC system.
-
Record the chromatogram and the retention times of the eluting peaks.
-
Process the data using the GPC software and the generated calibration curve to determine the molecular weight parameters.
Data Analysis and Interpretation
The primary outputs of a GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.
-
Mn (Number-Average Molecular Weight): Represents the total weight of the polymer divided by the total number of polymer molecules.
-
Mw (Weight-Average Molecular Weight): Averages the molecular weights based on the contribution of each molecule to the total mass.
-
PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample.
The molecular weight data for several common phosphite antioxidants are summarized in Table 2.
Table 2: Molecular Weight Data for Common Phosphite Antioxidants
| Phosphite Antioxidant | Chemical Name | Theoretical MW ( g/mol ) | Typical Mw ( g/mol ) | Typical PDI |
| Irgafos® 168 | Tris(2,4-di-tert-butylphenyl) phosphite | 646.9 | 650 - 700 | 1.05 - 1.15 |
| Alkanox® 240 | Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene-diphosphonite | 1035.3 | 1000 - 1100 | 1.10 - 1.20 |
| Doverphos® S-9228 | Bis(2,4-dicumylphenyl)pentaerythritol diphosphite | 852.9 | 850 - 900 | 1.08 - 1.18 |
Note: Typical Mw and PDI values are illustrative and can vary based on the specific grade and manufacturing process.
Potential Issues and Troubleshooting
-
Peak Tailing or Fronting: This may indicate interactions between the analyte and the column packing material. Ensure the mobile phase is appropriate for the sample.
-
Baseline Drift: Can be caused by temperature fluctuations or mobile phase inconsistencies. Ensure proper system equilibration and use a high-quality mobile phase.
-
Phosphite Degradation: Phosphites can be susceptible to hydrolysis and oxidation.[9] It is crucial to use dry solvents and handle samples promptly. The presence of an oxidation peak for Irgafos 168 has been reported.
Visualization of Experimental Workflow and Data Logic
The following diagrams illustrate the experimental workflow for GPC analysis of phosphites and the logical relationship of data processing.
Caption: Experimental workflow for GPC analysis of phosphites.
References
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Standard Operating Procedure for the Synthesis of Tridocosyl Phosphite
Application Notes
Tridocosyl phosphite is a trialkyl phosphite ester characterized by its long C22 alkyl chains derived from docosanol. While specific applications for this compound are not widely documented, analogous long-chain phosphites are utilized as antioxidants and stabilizers in various industrial applications. In the context of pharmaceutical and drug development, the long alkyl chains can impart significant lipophilicity to molecules. This property is often exploited in drug delivery systems to enhance formulation with lipid-based carriers, control the release profile of active pharmaceutical ingredients (APIs), and improve membrane permeability. The synthesis of such long-chain phosphites is a key step in the development of novel excipients and prodrugs. Docosanol, the precursor alcohol, is itself an antiviral agent used in the treatment of herpes simplex virus, which suggests potential for the development of phosphite-based derivatives with biological activity.[1][2][3][4][5]
Phosphorus-containing compounds are integral to a variety of therapeutic agents and prodrug strategies, serving to improve solubility, bioavailability, and targeting of APIs.[6] The synthesis protocol detailed below provides a general method for the preparation of this compound from phosphorus trichloride and docosanol, adapted from established procedures for other trialkyl phosphites.[7][8][9]
Experimental Protocols
Reaction Scheme:
PCl₃ + 3 CH₃(CH₂)₂₁OH → P(O(CH₂)₂₁CH₃)₃ + 3 HCl
Materials and Equipment:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Docosanol (Behenyl alcohol)
-
Anhydrous toluene
-
Triethylamine (Et₃N), freshly distilled over KOH
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer with heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer (³¹P and ¹H NMR)
-
FT-IR spectrometer
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Preparation of the Reaction Vessel: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled. The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging the Reactants: The flask is charged with docosanol (e.g., 32.67 g, 0.1 mol) and anhydrous toluene (250 mL). The mixture is heated to 75-80°C with stirring to dissolve the docosanol, which has a melting point of approximately 70°C.[2]
-
Addition of Triethylamine: Once the docosanol has completely dissolved, triethylamine (10.12 g, 13.9 mL, 0.1 mol) is added to the solution via syringe.
-
Addition of Phosphorus Trichloride: A solution of freshly distilled phosphorus trichloride (4.57 g, 2.9 mL, 0.033 mol) in anhydrous toluene (50 mL) is prepared in the dropping funnel. This solution is added dropwise to the stirred docosanol solution over a period of 1-2 hours. The reaction temperature should be maintained at 75-80°C. A white precipitate of triethylamine hydrochloride will form upon the addition of PCl₃.[7][10]
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 75-80°C for an additional 3-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy by taking small aliquots from the reaction mixture.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere.
-
The filter cake is washed with small portions of anhydrous toluene.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product is a waxy solid. To purify it further, it is washed with cold anhydrous acetonitrile or acetone to remove any remaining impurities.
-
The purified this compound is then dried under high vacuum to remove any residual solvent.
-
Characterization:
The final product should be characterized by:
-
³¹P NMR: A single peak is expected in the region characteristic of trialkyl phosphites (approximately +138 ppm).
-
¹H NMR: To confirm the presence of the docosyl chains.
-
FT-IR: To identify P-O-C stretching vibrations.
-
HRMS: To confirm the molecular weight and elemental composition.
Data Presentation
| Parameter | Hypothetical Value | Notes |
| Reactant Stoichiometry | ||
| Docosanol | 3.0 equivalents | |
| Phosphorus Trichloride | 1.0 equivalent | |
| Triethylamine | 3.0 equivalents | Acts as a base to neutralize the HCl byproduct.[7] |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | Chosen for its ability to dissolve docosanol at elevated temperatures and its inertness under the reaction conditions. |
| Temperature | 75-80°C | Necessary to keep the docosanol molten and dissolved.[2] |
| Reaction Time | 4-6 hours | Typical for similar phosphite syntheses. |
| Product Characteristics | ||
| Physical State | White, waxy solid | Expected due to the long alkyl chains. |
| Yield | 85-95% | Based on typical yields for trialkyl phosphite synthesis. |
| Purity (by ³¹P NMR) | >95% | |
| Spectroscopic Data | ||
| ³¹P NMR (CDCl₃) | ~δ 138 ppm | Characteristic chemical shift for trialkyl phosphites. |
| ¹H NMR (CDCl₃) | ~δ 3.8-4.0 (m), 1.6-1.7 (m), 1.2-1.4 (br s), 0.88 (t) ppm | Resonances corresponding to the protons of the docosyl chains. |
| FT-IR (thin film) | ~1020-1050 cm⁻¹ (P-O-C stretch), 2850-2960 cm⁻¹ (C-H stretch) | |
| HRMS (ESI+) m/z | Calculated for C₆₆H₁₃₅O₃P: [M+H]⁺, [M+Na]⁺ | To confirm the exact mass of the product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in the synthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 1-Docosanol - Wikipedia [en.wikipedia.org]
- 3. Docosanol (Abreva): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Docosanol (Abreva) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. Docosanol: a topical antiviral for herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 8. US3335204A - Process for preparing trialkyl phosphites - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
Application Notes & Protocols for the Quantification of Phosphite Additives in Food Contact Materials
Introduction
Phosphite antioxidants are a class of secondary antioxidants widely used as polymer additives to protect plastics from degradation during high-temperature processing.[1][2] In food contact materials (FCMs), such as packaging films and containers, these additives prevent the loss of mechanical and optical properties of the polymer. Common examples include Irgafos 168 and Alkanox P-24.[1][3] While beneficial for polymer stability, there is a need to quantify the presence of these additives and their degradation products to ensure they do not migrate into food in quantities exceeding regulatory limits and to assess any potential health risks.[4][5]
The primary function of phosphite antioxidants is to scavenge hydroperoxides, which are formed during polymer degradation, converting them into stable phosphates and alcohols.[6] This inherent reactivity, particularly their susceptibility to hydrolysis, presents an analytical challenge, requiring methods that can accurately quantify both the parent phosphite and its oxidized phosphate form.[1][7] This document provides detailed application notes on the primary analytical techniques and a comprehensive protocol for the quantification of phosphite additives in FCMs.
Application Notes: Analytical Methodologies
The selection of an analytical method for phosphite quantification depends on the specific additive, the polymer matrix, and the required sensitivity. The most common techniques involve a sample extraction step followed by chromatographic separation and detection.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is a powerful and widely used technique for the identification and quantification of polymer additives.[3] It offers high sensitivity and selectivity, allowing for the detection of trace amounts of phosphites and their degradation products. The use of tandem mass spectrometry (MS/MS) provides structural confirmation and minimizes matrix interference.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method is suitable for solid samples and eliminates the need for solvent extraction.[3] The polymer is thermally decomposed (pyrolyzed) in an inert atmosphere, and the volatile additives are directly introduced into the GC-MS system. It is a rapid screening tool but may be less suitable for precise quantification compared to HPLC-MS/MS due to potential thermal degradation of the analytes.
-
Ion Chromatography (IC): IC with suppressed conductivity detection is effective for separating and determining various phosphate and phosphite species, particularly in aqueous extracts.[8][9] This method is valuable for analyzing migration solutions where the additives might be present as ionic species.
Comparison of Analytical Techniques
| Feature | HPLC-MS/MS | Py-GC-MS | Ion Chromatography (IC) |
| Principle | Chromatographic separation followed by mass-based detection. | Thermal decomposition followed by GC separation and mass detection.[3] | Ion-exchange separation followed by conductivity detection.[9] |
| Sample Type | Solvent extracts of polymers, migration solutions. | Solid polymer samples.[3] | Aqueous extracts, migration solutions.[8] |
| Sample Prep | Solvent extraction, filtration. | Minimal (cutting a small piece of the sample). | Dilution, filtration. |
| Sensitivity | Very High (ppb to ppt). | High (ppm to ppb).[3] | Moderate (ppm to ppb).[10] |
| Selectivity | Very High.[3] | High. | Moderate (can have interferences).[10] |
| Quantification | Excellent. | Good (can be semi-quantitative). | Good. |
| Pros | High accuracy, can identify unknowns, robust for various additives. | Fast, minimal sample prep, avoids organic solvents.[3] | Excellent for ionic species, well-established for phosphate analysis.[5] |
| Cons | Requires sample extraction, more complex instrumentation. | Thermal degradation can alter analytes, matrix effects can be significant. | Limited to ionic or ionizable compounds, potential for interferences from other anions. |
Experimental Workflow & Chemical Transformation
The overall process for quantifying phosphite additives typically involves sample preparation, extraction, instrumental analysis, and data processing.
References
- 1. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 2. e-space [e-space.mmu.ac.uk]
- 3. shim-pol.pl [shim-pol.pl]
- 4. foodbeveragelitigationupdate.com [foodbeveragelitigationupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. doi.fil.bg.ac.rs [doi.fil.bg.ac.rs]
- 10. Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Phosphite Antioxidant Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphite antioxidants are a class of compounds that play a crucial role in preventing oxidative degradation in various materials, and are of growing interest in biological systems for their potential to mitigate oxidative stress.[1] These compounds primarily act as secondary antioxidants, effectively decomposing hydroperoxides and working synergistically with primary antioxidants to inhibit autoxidation chain reactions.[1][2] The general structure of a phosphite antioxidant is P(OR)₃, where 'R' represents organic substituents.[2] Understanding the efficiency and mechanism of action of novel phosphite compounds is essential for their application in industrial processes and for the development of new therapeutic agents targeting oxidative stress-related diseases.
These application notes provide a comprehensive experimental framework for evaluating the antioxidant efficiency of phosphite compounds, progressing from initial chemical screening to more biologically relevant cell-based assays and mechanistic studies.
Experimental Design Workflow
A tiered approach is recommended to efficiently screen and characterize phosphite antioxidants. This workflow begins with simple, rapid chemical assays to determine intrinsic antioxidant activity, followed by more complex cell-based assays to assess efficacy in a biological context, and concludes with mechanistic studies to elucidate the pathways involved.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Tridocosyl Phosphite Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of tridocosyl phosphite. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and optimized reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common and economically viable method for synthesizing symmetrical trialkyl phosphites like this compound is the reaction of phosphorus trichloride (PCl₃) with the corresponding alcohol, in this case, docosyl alcohol.[1] This reaction requires the presence of an auxiliary base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2]
The general reaction is: PCl₃ + 3 C₂₂H₄₅OH + 3 Base → P(OC₂₂H₄₅)₃ + 3 Base·HCl
Q2: What are the essential reagents and their functions?
A2:
-
Phosphorus Trichloride (PCl₃): The source of the phosphorus atom for the phosphite ester.
-
Docosyl Alcohol (C₂₂H₄₅OH): The long-chain alcohol that provides the three docosyl ester groups.
-
Auxiliary Base: Typically a tertiary amine (e.g., triethylamine, pyridine) or ammonia. Its crucial role is to act as an acid scavenger, neutralizing the HCl generated during the reaction.[1][2] If HCl is not removed, it can react with the trialkyl phosphite product, leading to dealkylation and the formation of dialkyl phosphite byproducts, which reduces the overall yield.[2][3]
-
Inert Solvent: A solvent that dissolves the reactants, particularly the long-chain docosyl alcohol, but does not participate in the reaction. Suitable solvents include toluene or alkyl aromatics.[1][4]
Q3: Why is temperature control so critical during the synthesis?
A3: Temperature control is paramount for several reasons. The reaction between phosphorus trichloride and alcohols is highly exothermic.[5]
-
Initial Stage: During the addition of PCl₃, the temperature should be kept low (e.g., 0-10 °C) to control the reaction rate, prevent excessive heat generation, and minimize side reactions.
-
Reaction Progression: After the initial addition, the temperature may be gradually increased to drive the reaction to completion.[6] For long-chain alcohols, heating might be necessary to ensure all reactants are in solution and reacting efficiently.
Q4: What are the most common side products, and how can their formation be minimized?
A4:
-
Didocosyl Phosphite (HP(O)(OC₂₂H₄₅)₂): This is a primary byproduct formed if the HCl generated is not effectively neutralized by the base.[2][3] It results from the dealkylation of the desired this compound. To minimize its formation, ensure the use of a stoichiometric or slight excess of a suitable base and maintain efficient mixing.
-
Docosyl Chloride (C₂₂H₄₅Cl): This can form from the reaction of HCl with docosyl alcohol or from the dealkylation of the product.[2]
-
Tridocosyl Phosphate (O=P(OC₂₂H₄₅)₃): Phosphites can be oxidized to phosphates.[2] This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
Q5: How can the progress of the reaction be monitored?
A5: Reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the docosyl alcohol starting material. For more detailed analysis, ³¹P NMR spectroscopy is an excellent technique to observe the disappearance of the PCl₃ signal and the appearance of the this compound product signal, as well as any phosphorus-containing byproducts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Moisture in Reagents/Glassware | All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents and liquid reagents (especially the amine base) should be freshly distilled and dried over appropriate drying agents. Docosyl alcohol should be dried under vacuum before use. Phosphorus trichloride reacts violently with water.[7] |
| Inefficient HCl Scavenging | Ensure at least 3 equivalents of a suitable tertiary amine base are used. The base should be added along with the alcohol before the PCl₃ addition. Ensure vigorous stirring to immediately neutralize any generated HCl.[1] |
| Poor Solubility of Docosyl Alcohol | Due to its long alkyl chain, docosyl alcohol has limited solubility at low temperatures. Use a solvent like toluene and consider a slightly elevated temperature after the initial exothermic PCl₃ addition to ensure all reactants are in the solution phase. |
| Incorrect Stoichiometry | The molar ratio of PCl₃:alcohol:amine should be between 1:3.0:3.0 and 1:3.3:3.3.[1] Using less than 3 equivalents of the alcohol and base can lead to incomplete reaction and the formation of secondary products.[1] |
Problem 2: Product is Contaminated with a White Precipitate
| Possible Cause | Recommended Solution |
| Amine Hydrochloride Salt | The white precipitate is almost certainly the hydrochloride salt of the amine base used (e.g., triethylammonium chloride). This is expected. The salt can be removed by filtration of the reaction mixture. Washing the filter cake with a small amount of the dry reaction solvent can help recover any trapped product. |
| Hydrolyzed Phosphorus Species | If moisture was present, insoluble phosphorus acids may have formed. This highlights the critical need for anhydrous conditions. |
Problem 3: Product is Difficult to Purify or Isolate
| Possible Cause | Recommended Solution |
| High Viscosity/Waxy Nature | This compound, like its parent alcohol, is expected to be a waxy solid at room temperature. Purification by distillation is not feasible due to its high molecular weight. |
| Residual Amine Salt | If filtration is incomplete, residual salt will contaminate the product. After filtration and solvent removal, the crude product can be redissolved in a non-polar solvent (e.g., hexane) and filtered again to remove any remaining salt. |
| Presence of Byproducts | Purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/hexane mixture) or by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient). |
Problem 4: Product Degrades Over Time
| Possible Cause | Recommended Solution |
| Hydrolysis | Trialkyl phosphites are susceptible to hydrolysis from atmospheric moisture.[3] Store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator or freezer. |
| Oxidation | The lone pair on the phosphorus atom can be oxidized by air to form the corresponding phosphate.[2] Store under an inert atmosphere to prevent this degradation pathway. |
Data Presentation: Optimized Reaction Parameters
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant Stoichiometry and Recommended Solvents
| Reagent | Molar Ratio (to PCl₃) | Function | Recommended Solvents |
| Phosphorus Trichloride (PCl₃) | 1.0 | Phosphorus Source | Toluene, Xylene, other alkyl aromatics[1] |
| Docosyl Alcohol | 3.0 - 3.3 | Alkyl Source | |
| Tertiary Amine (e.g., Triethylamine) | 3.0 - 3.3 | Acid Scavenger |
Table 2: Optimized Temperature and Time Profile
| Reaction Stage | Temperature Range (°C) | Duration | Key Considerations |
| PCl₃ Addition | 0 – 10 °C | 30 - 60 minutes | Slow, dropwise addition with vigorous stirring to control exotherm. |
| Reaction | 10 – 40 °C | 1 - 2 hours | Allow to warm slowly to room temperature, then heat gently if needed to ensure full dissolution and reaction. |
| Work-up (Filtration) | Room Temperature | N/A | Ensure all amine salt is removed. |
Experimental Protocols
Detailed Methodology for this compound Synthesis
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Docosyl alcohol, dried under vacuum at 40 °C for 4 hours
-
Triethylamine (Et₃N), distilled from CaH₂
-
Toluene, anhydrous (distilled from sodium/benzophenone)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.
-
Charging Reactants: To the flask, add docosyl alcohol (3.1 equivalents) and anhydrous toluene. Stir the mixture until the alcohol is fully dissolved (gentle warming may be required). Add triethylamine (3.1 equivalents) to the solution.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
PCl₃ Addition: Add freshly distilled phosphorus trichloride (1.0 equivalent) to the dropping funnel. Add the PCl₃ dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A voluminous white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the triethylammonium chloride precipitate.
-
Wash the filter cake with a small amount of anhydrous toluene to recover any product.
-
Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product will likely be a waxy solid.
-
Recrystallize the crude solid from a suitable solvent mixture (e.g., by dissolving in a minimal amount of warm hexane and adding acetone until cloudy, then cooling) to obtain the pure this compound.
-
Dry the purified product under high vacuum.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
References
- 1. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 2. Phosphite ester - Wikipedia [en.wikipedia.org]
- 3. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]
- 6. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
Technical Support Center: Mitigating Polymer Yellowing Caused by Phosphite Antioxidants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering polymer yellowing issues when using phosphite antioxidants.
Troubleshooting Guide
Issue: Polymer exhibits yellowing after processing.
Possible Causes and Solutions:
-
Over-oxidation of Phenolic Antioxidants: Phenolic primary antioxidants can form colored quinone byproducts upon over-oxidation, leading to yellowing.[1][2]
-
Solution: Incorporate a phosphite secondary antioxidant to reduce the oxidative burden on the primary antioxidant.[1] Phosphites function by decomposing hydroperoxides, which are precursors to the free radicals that cause oxidation.[3][4][5][6] This synergistic action preserves the primary antioxidant and minimizes the formation of colored species.[3][5][7]
-
-
Hydrolysis of Phosphite Antioxidants: Some phosphites have poor hydrolytic stability and can degrade in the presence of moisture, especially under acidic conditions.[8][9][10] This can lead to a loss of antioxidant efficacy and potentially contribute to discoloration.[1]
-
Solution 1: Select a phosphite antioxidant with high hydrolytic stability.[11][12] Phosphites with higher molecular weight and specific chemical structures, such as hindered aryl groups, tend to be more resistant to hydrolysis.[10][11][12]
-
Solution 2: Incorporate acid scavengers like calcium stearate or hydrotalcite into the formulation.[8][9] These additives neutralize acidic residues that can catalyze phosphite hydrolysis.
-
-
Incorrect Additive Concentration: An inappropriate concentration of antioxidants can lead to discoloration.[13]
-
Interaction with Other Additives: Other additives in the formulation can interact with the antioxidant package and influence color.[8][14] For instance, certain pigments like TiO2 can sometimes aggravate discoloration.[1]
-
Solution: Evaluate the compatibility of all additives in the formulation. Consider using stabilizers that are less prone to discoloration when used in combination with other components. For example, zinc stearate can sometimes help in forming colorless species instead of yellow chromophores.[1]
-
Issue: Hazy or skin-like formation on the polymer surface (Blooming).
Possible Causes and Solutions:
-
High Antioxidant Concentration: Exceeding the solubility of the antioxidant in the polymer matrix can lead to its migration to the surface, a phenomenon known as blooming.[13]
-
Solution: Reduce the concentration of the problematic antioxidant to below its solubility limit in the polymer.[13]
-
-
Low Molecular Weight of Antioxidant: Additives with lower molecular weights are more mobile within the polymer and more likely to migrate.[13]
-
Incompatibility between Polymer and Antioxidant: Poor compatibility can lead to phase separation and blooming.[13]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphite antioxidants in preventing polymer yellowing?
A1: Phosphite antioxidants act as secondary antioxidants.[3][4] Their main function is to decompose hydroperoxides (ROOH) into stable, non-radical products like alcohols.[3][5][7] Hydroperoxides are unstable intermediates formed during polymer oxidation that can break down into highly reactive radicals, which propagate degradation and lead to discoloration.[5][15] By removing these hydroperoxides, phosphites prevent the formation of chromophores (color-causing molecules) and protect the primary antioxidant from being consumed too quickly.[4][5]
Q2: How do phosphite antioxidants work synergistically with phenolic antioxidants?
A2: Phenolic antioxidants are primary antioxidants that scavenge free radicals.[3][7] However, in the process, they can be converted into colored byproducts.[1][2] Phosphite antioxidants protect the phenolic antioxidants by decomposing hydroperoxides, which are a source of the free radicals that the phenolic antioxidants neutralize.[5][12] This dual-action approach provides more comprehensive protection against both thermal and light-induced degradation, leading to superior color stability.[3][4][5] Some studies also suggest that phosphites can regenerate spent phenolic antioxidants, further enhancing their effectiveness.[7]
Q3: What are the main causes of phosphite antioxidant degradation, and how can it be prevented?
A3: The primary cause of phosphite antioxidant degradation is hydrolysis, which is the reaction with water.[8][9][10] This is particularly problematic for some phosphites with poor hydrolytic stability and can lead to handling and storage issues.[8][9] To prevent this, you can:
-
Select phosphites with higher hydrolytic stability, often those with higher molecular weight and hindered chemical structures.[10][11][12]
-
Incorporate acid scavengers into the polymer formulation to neutralize any acidic species that might catalyze hydrolysis.[8][9]
-
Ensure proper storage conditions with controlled temperature and humidity.[8]
Q4: Can the hydrolysis products of phosphite antioxidants still be effective?
A4: Interestingly, some studies have shown that certain hydrolysis products of phosphite antioxidants can still exhibit significant antioxidant activity and help to retard polymer degradation during processing.[8][9] However, relying on these degradation products is not a controlled stabilization strategy. It is generally preferable to use hydrolytically stable phosphites to ensure consistent performance.[8][9]
Q5: What analytical techniques can be used to evaluate polymer yellowing?
A5: Several analytical techniques can be employed to assess polymer yellowing and degradation:
-
Colorimetry/Spectrophotometry: The Yellowness Index (YI) is a standard numerical value used to quantify the degree of yellowing in a material.[8][16] It is measured using a spectrophotometer or colorimeter.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify chemical changes in the polymer, such as the formation of carbonyl groups, which are indicative of oxidation.[14][17]
-
Mass Spectrometry (MS): Techniques like Evolved Gas Analysis-MS (EGA-MS) can help to identify volatile degradation products.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the chemical structure of the polymer and any degradation products.[14]
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure changes in the thermal properties of the polymer, such as the oxidation induction time (OIT), which is an indicator of its oxidative stability.[14]
Data Presentation
Table 1: Comparison of Phosphite Antioxidant Properties
| Property | Alkyl Phosphites | Aryl Phosphites | Hindered Aryl Phosphites | High Molecular Weight Phosphites |
| Hydrolytic Stability | Generally Lower | Moderate | Higher | Generally Higher[11][12] |
| Volatility | Higher | Moderate | Lower | Lower[11][12] |
| Processing Stability | Good | Good | Excellent | Excellent[11][12] |
| Tendency to Bloom | Higher | Moderate | Lower | Lower[10] |
Table 2: Troubleshooting Summary for Polymer Yellowing
| Symptom | Potential Cause | Recommended Action | Key Additives to Consider |
| Yellowing after processing | Over-oxidation of phenolic antioxidant | Add a secondary (phosphite) antioxidant | Phosphite or Phosphonite Antioxidants[1][2] |
| Hydrolysis of phosphite antioxidant | Use a hydrolytically stable phosphite; add an acid scavenger | High molecular weight phosphites, Calcium Stearate, Hydrotalcite[8][9][11] | |
| Surface haze/bloom | High antioxidant concentration | Reduce antioxidant loading | N/A |
| Antioxidant incompatibility/migration | Use a higher molecular weight antioxidant | High molecular weight phosphites[11][12][13] | |
| Discoloration in the presence of NOx | "Gas fading" of phenolic antioxidant | Use a phenol-free stabilization system or a less sensitive phenolic antioxidant | Phosphite/phosphonite stabilizers[1] |
Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI)
Objective: To quantify the yellowness of a polymer sample.
Apparatus:
-
Spectrophotometer or colorimeter
-
Standard white calibration plate
-
Sample holder
Methodology:
-
Sample Preparation: Prepare polymer samples with standardized dimensions and a consistent surface finish. This may involve compression molding into plaques or films of a specified thickness.[16]
-
Instrument Calibration: Calibrate the spectrophotometer using a standard white plate to ensure accurate measurements.[16]
-
Measurement: Place the polymer sample in the instrument's measurement port.
-
Data Acquisition: Initiate the measurement. The instrument will measure the light reflected or transmitted by the sample across the visible spectrum.
-
YI Calculation: The instrument's software will calculate the Yellowness Index based on standard equations, which typically involve the tristimulus values (X, Y, Z) of the sample. The calculation often emphasizes the absorption of blue light.[16]
Protocol 2: Evaluation of Phosphite Hydrolytic Stability
Objective: To assess the resistance of a phosphite antioxidant to hydrolysis.
Apparatus:
-
Environmental chamber with controlled temperature and humidity
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the phosphite antioxidant. The antioxidant can be tested as a pure substance or as a blend with other additives.[8]
-
Exposure: Place the samples in an environmental chamber set to controlled conditions of elevated temperature and relative humidity (e.g., 50°C and 75% RH).[8]
-
Sampling: Remove samples from the chamber at predetermined time intervals.
-
Analysis:
-
Dissolve the sampled material in a suitable solvent.
-
Analyze the solution using HPLC to separate the intact phosphite from its hydrolysis products.[8]
-
Quantify the amount of remaining phosphite at each time point.
-
-
Data Interpretation: Plot the percentage of remaining phosphite against time to determine the rate of hydrolysis. A slower rate indicates higher hydrolytic stability.
Visualizations
Caption: Antioxidant mechanism in polymers.
Caption: Troubleshooting yellowing in polymers.
Caption: Phosphite antioxidant hydrolysis.
References
- 1. ampacet.com [ampacet.com]
- 2. 4spe.org [4spe.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 9. e-space [e-space.mmu.ac.uk]
- 10. life-trialkyl.eu [life-trialkyl.eu]
- 11. partinchem.com [partinchem.com]
- 12. nbinno.com [nbinno.com]
- 13. specialchem.com [specialchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. frontier-lab.com [frontier-lab.com]
Technical Support Center: Improving the Hydrolytic Stability of Tridocosyl Phosphite Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of tridocosyl phosphite formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in formulations?
This compound is an organophosphite that primarily functions as a secondary antioxidant and processing stabilizer.[1][2] In pharmaceutical and polymer formulations, it protects active pharmaceutical ingredients (APIs) and excipients from degradation caused by hydroperoxides, particularly at the high temperatures often encountered during manufacturing processes.[1] Its role is to decompose hydroperoxide intermediates, thereby preventing oxidative degradation of the final product.[1]
Q2: What is hydrolytic instability and why is it a concern for this compound formulations?
Hydrolytic instability refers to the tendency of a compound to react with water, leading to its decomposition. This compound, like other phosphite esters, is susceptible to hydrolysis, which can be initiated by exposure to moisture.[3][4] This degradation is problematic for several reasons: it reduces the concentration of the active stabilizer, diminishing its protective effects, and the acidic byproducts of hydrolysis can further catalyze the degradation of both the phosphite itself and other components in the formulation.[1][4][5]
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
The primary factors that accelerate the hydrolysis of this compound are:
-
Presence of Water: Moisture is the key reactant for hydrolysis.
-
Acidic Conditions: The hydrolysis of phosphites is often an autocatalytic reaction that is accelerated in the presence of acids.[4][5] The acidic byproducts of the initial hydrolysis can create a feedback loop, increasing the rate of degradation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]
-
Presence of Catalysts: Certain impurities or other formulation components can act as catalysts for the hydrolysis reaction.
Q4: How can I improve the hydrolytic stability of my this compound formulation?
Several strategies can be employed to enhance hydrolytic stability:
-
Moisture Control: Strict control of moisture during manufacturing and storage is critical. This can be achieved through the use of desiccants or by processing in a low-humidity environment.[6]
-
Use of Acid Scavengers: Incorporating acid scavengers, such as calcium stearate or hydrotalcite-like compounds, can neutralize acidic byproducts and inhibit the autocatalytic hydrolysis.[4][5]
-
Co-formulation with Primary Antioxidants: Blending with primary antioxidants, like hindered phenols, can create a synergistic effect, improving overall stability.[1]
-
Formulation Optimization: Careful selection of excipients that are compatible with this compound and do not promote hydrolysis is essential.[6]
-
Appropriate Packaging: Using packaging materials that provide a high barrier to moisture can protect the formulation during storage.[6]
Q5: What analytical techniques are recommended for monitoring the hydrolysis of this compound?
The most common and effective techniques for monitoring phosphite hydrolysis are:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for quantitatively analyzing phosphorus-containing compounds. It allows for the direct observation and quantification of the parent this compound and its hydrolysis products.[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC with UV or mass spectrometry detection, can be developed to separate and quantify this compound and its degradation products.[11][12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Loss of antioxidant efficacy over time. | Hydrolysis of this compound. | 1. Use ³¹P NMR or HPLC to quantify the concentration of remaining this compound and identify hydrolysis products.2. Review manufacturing and storage conditions to identify and eliminate sources of moisture.3. Consider adding an acid scavenger to the formulation. |
| Decrease in formulation pH. | Formation of acidic hydrolysis byproducts. | 1. Confirm the presence of acidic species through pH measurement and analytical techniques.2. Incorporate a suitable buffer or acid scavenger into the formulation.[6] |
| Phase separation or precipitation in liquid formulations. | Formation of insoluble hydrolysis products. | 1. Characterize the precipitate to confirm its identity.2. Improve moisture control during processing and storage.3. Evaluate the compatibility of all formulation components. |
| Discoloration of the formulation. | Degradation of the API or excipients due to loss of stabilizer efficacy. | 1. Assess the hydrolytic stability of the this compound.2. Investigate potential interactions between formulation components.3. Consider the addition of a synergistic primary antioxidant. |
| Inconsistent batch-to-batch stability. | Variability in the moisture content of raw materials or processing environment. | 1. Implement stricter quality control for incoming raw materials, including moisture content analysis.2. Standardize and monitor environmental conditions (humidity, temperature) during manufacturing. |
Data on Hydrolytic Stability of Phosphite Antioxidants
Disclaimer: The following data is illustrative and based on studies of structurally similar phosphite antioxidants. Specific quantitative data for this compound was not available in the cited literature. These values should be used as a general guide for understanding the impact of environmental conditions on hydrolytic stability.
| Phosphite Type | Condition | Half-life (t₁/₂) or % Hydrolyzed | Reference Compound(s) |
| Sterically Hindered Aryl Phosphite | 90°C with 100 eq. of water | t₁/₂ > 600 hours | Benzopinacolphosphites with ortho tert-butyl groups[1] |
| Less Hindered Aryl Phosphite | 90°C with 100 eq. of water | t₁/₂ ≈ 2.7 hours | Unsubstituted benzopinacolphosphite[1] |
| Pentaerythritol Diphosphite (Alkanox P-24) | Storage at 58°C and 75% RH | Significant hydrolysis observed | Alkanox P-24[4] |
| Pentaerythritol Diphosphite with Acid Scavenger | Storage at 58°C and 75% RH | Improved hydrolytic stability | Alkanox P-24 with hydrotalcite[4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Hydrolysis by ³¹P NMR Spectroscopy
Objective: To quantify the extent of this compound hydrolysis in a formulation under specific environmental conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound formulation.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) to a final concentration suitable for NMR analysis (typically 10-50 mg/mL).
-
Add a known amount of an internal standard (e.g., triphenyl phosphate) to the NMR tube for quantification.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum using a spectrometer operating at a suitable frequency (e.g., 162 MHz).
-
Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) and ensure accurate integration.[8]
-
Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being quantified to allow for full relaxation between pulses.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the resonance signals corresponding to this compound (typically in the range of 130-140 ppm) and its hydrolysis products (e.g., phosphonates, phosphoric acid, typically in the range of 0-30 ppm).
-
Integrate the peaks of the internal standard, this compound, and its hydrolysis products.
-
Calculate the concentration of each species relative to the internal standard to determine the percentage of hydrolysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Formulations
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.
Methodology:
-
Forced Degradation Studies:
-
Subject the this compound formulation to forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.
-
-
Chromatographic Conditions Development:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to achieve separation of the parent compound from all degradation products.[13][14]
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have adequate absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]
-
-
Sample Analysis:
-
Prepare samples of the formulation at different stability time points by dissolving a known amount in the mobile phase or a suitable solvent.
-
Inject the samples into the HPLC system and quantify the amount of this compound and its degradation products by comparing peak areas to a standard curve.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for formulation instability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US3553298A - Hydrolytic stabilized phosphite esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 12. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scielo.br [scielo.br]
"side reactions and byproduct formation in phosphite ester synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phosphite ester synthesis. The following sections address common side reactions, byproduct formation, and purification strategies.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of phosphite esters.
Problem 1: Low Yield of Trialkyl Phosphite and Formation of Dialkyl Phosphite Byproduct
Symptom: The final product contains a significant amount of dialkyl phosphite (a dialkyl hydrogen phosphonate) and alkyl halides, resulting in a lower than expected yield of the desired trialkyl phosphite.
Cause: This issue commonly arises during the synthesis of trialkyl phosphites from phosphorus trichloride (PCl₃) and an alcohol in the absence of a base. The hydrogen chloride (HCl) generated during the reaction can protonate the oxygen atom of an alkoxy group on the newly formed trialkyl phosphite. This is followed by a nucleophilic attack by the chloride ion on the alkyl group, leading to dealkylation and the formation of a dialkyl phosphite and an alkyl chloride.[1][2] Inefficient mixing can create localized areas of high HCl concentration, exacerbating this side reaction.[2]
Solution:
-
Use of a Base: The most effective way to prevent this side reaction is to incorporate a base into the reaction mixture to neutralize the HCl as it is formed.[1] Tertiary amines, such as triethylamine or diethylaniline, are commonly used for this purpose.[2] The base reacts with HCl to form an ammonium salt, which can then be filtered off.[2]
-
Reaction Conditions: Maintain a low reaction temperature (typically between -5°C and 10°C) during the addition of PCl₃ to control the exothermic reaction.[3] Vigorous stirring is crucial to ensure that the generated HCl is immediately neutralized by the base.[2]
-
Workflow for Minimizing Dealkylation:
Problem 2: Formation of Pentavalent Phosphorus Byproducts (Phosphonates)
Symptom: The product is contaminated with phosphonates, which are pentavalent phosphorus compounds. This is often observed when alkyl halides are present in the reaction mixture.
Cause: This is due to the Michaelis-Arbuzov reaction, where a trivalent phosphite ester reacts with an alkyl halide to form a pentavalent phosphonate. [4][5]This can occur if the starting materials are contaminated with alkyl halides or if alkyl halides are formed as byproducts during the synthesis (e.g., from the dealkylation side reaction). The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide. [5] Solution:
-
Use High-Purity Reagents: Ensure that the alcohols and solvents used are free from alkyl halide contaminants.
-
Control Reaction Temperature: The Michaelis-Arbuzov reaction is often promoted by heat. [4]Therefore, maintaining a low reaction temperature throughout the synthesis can help to minimize this side reaction.
-
Avoid Excess Alkyl Halides: If the synthesis involves reagents that can generate alkyl halides, use stoichiometric amounts to avoid having an excess of the alkylating agent.
Problem 3: Product Degradation and Increased Acidity Upon Storage or Workup
Symptom: The purified phosphite ester develops an acidic character over time, or during aqueous workup, as indicated by a decrease in pH or an increase in the acid number.
Cause: This is due to the hydrolysis of the phosphite ester in the presence of water. [1]Phosphite esters are susceptible to hydrolysis, which leads to the formation of dialkyl phosphites and the corresponding alcohol. [1][6]This reaction can be catalyzed by both acids and bases. [1] Solution:
-
Anhydrous Conditions: It is critical to use anhydrous (dry) alcohols and solvents and to protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon). [2]* Purification: If the product is contaminated with acidic impurities, it can be washed with a dilute aqueous solution of a weak base, such as sodium carbonate or ammonium carbamate, to neutralize and remove these impurities. [7]This should be followed by drying the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and removing the solvent under reduced pressure.
-
Storage: Store the purified phosphite ester under an inert atmosphere and in a tightly sealed container to protect it from moisture.
Problem 4: Oxidation of Phosphite Ester to Phosphate Ester
Symptom: The product contains phosphate esters, which are the oxidized form of phosphite esters.
Cause: Trivalent phosphite esters can be oxidized to pentavalent phosphate esters in the presence of an oxidizing agent. [1]This can occur if the reaction is exposed to air (oxygen) for extended periods, especially at elevated temperatures.
Solution:
-
Inert Atmosphere: Conduct the synthesis and purification under an inert atmosphere of nitrogen or argon to minimize contact with oxygen. [8]* Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid High Temperatures: If possible, perform the reaction and purification at lower temperatures to reduce the rate of oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a tertiary amine base in the synthesis of trialkyl phosphites from PCl₃?
A1: A tertiary amine base, such as triethylamine or diethylaniline, is used to neutralize the hydrogen chloride (HCl) that is produced as a byproduct during the reaction of phosphorus trichloride with an alcohol. [2]If not neutralized, the HCl can catalyze the dealkylation of the desired trialkyl phosphite, leading to the formation of dialkyl phosphite and an alkyl chloride, thus reducing the yield of the target product. [1][2] Q2: How can I remove acidic impurities from my phosphite ester product?
A2: Acidic impurities, which often result from hydrolysis, can be removed by washing the crude product with a mild aqueous basic solution, such as a dilute solution of sodium carbonate or ammonium carbamate. [7]After washing, the organic layer should be separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. For industrial-scale purification, washing with a chelating agent composition, such as a dilute acidic solution, followed by treatment with an acid scavenger like an epoxy-containing compound can be employed. [9] Q3: My phosphite ester is turning yellow. What could be the cause?
A3: The development of a yellow color can be an indication of product degradation, possibly due to oxidation or other side reactions. It is important to ensure that the product is stored under an inert atmosphere and protected from light and heat. If the product is impure, the impurities may be catalyzing decomposition. Re-purification by distillation may be necessary.
Q4: What is the Michaelis-Arbuzov reaction and why is it a concern in phosphite ester synthesis?
A4: The Michaelis-Arbuzov reaction is the reaction between a trivalent phosphorus ester (like a phosphite ester) and an alkyl halide to form a pentavalent phosphonate. [4][5]It is a concern during phosphite ester synthesis if alkyl halides are present as impurities in the starting materials or are formed as byproducts during the reaction. This leads to the formation of phosphonate impurities in the final product.
Data on Reaction Conditions and Yields
The choice of reaction conditions and reagents can significantly impact the yield and purity of the desired phosphite ester. The following tables provide a summary of quantitative data from various synthetic procedures.
Table 1: Comparison of Triethyl Phosphite Synthesis with and without a Base
| Method | Reactants | Base | Solvent | Yield | Byproducts | Reference |
| With Base | PCl₃, Ethanol | Diethylaniline | Petroleum Ether | 83-90% | Diethylaniline hydrochloride | [2] |
| Without Base | PCl₃, Ethanol | None | None | Lower (not specified) | Diethyl phosphite, Ethyl chloride | [1] |
Table 2: Effect of Amine Base on Trialkyl Phosphite Synthesis
| Amine Base | Product Yield (Triethyl Phosphite) | Reference |
| Diethylaniline | 83% | [2] |
| Ammonia | Lower yields, requires temperatures below 20°C | [3] |
| Tri-n-butylamine | ~97% (for trimethyl phosphite) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Triethyl Phosphite using an Amine Base
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.955 (1963); Vol. 31, p.98 (1951).
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Absolute ethanol
-
Diethylaniline, freshly distilled
-
Dry petroleum ether (b.p. 40-60°C)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of absolute ethanol (3 moles) and freshly distilled diethylaniline (3 moles) in 1 L of dry petroleum ether is placed. [2]2. The flask is cooled in a cold-water bath. [2]3. A solution of freshly distilled phosphorus trichloride (1 mole) in 400 mL of dry petroleum ether is added from the dropping funnel with vigorous stirring at a rate that maintains gentle reflux. [2]4. After the addition is complete (approximately 30 minutes), the mixture is heated under gentle reflux for about 1 hour with stirring. [2]5. The suspension, containing the precipitated diethylaniline hydrochloride, is cooled and filtered by suction. [2]6. The filter cake is washed with several portions of dry petroleum ether. [2]7. The combined filtrate and washings are concentrated by distillation. [2]8. The residue is then distilled under reduced pressure to yield pure triethyl phosphite. The product is collected at 57-58°C/16 mm Hg. The expected yield is 83-90%. [2]
Protocol 2: Purification of Crude Phosphite Ester by Washing
This protocol provides a general procedure for removing acidic impurities from a crude phosphite ester product.
Materials:
-
Crude phosphite ester
-
Saturated aqueous sodium bicarbonate solution (or a dilute solution of another weak base)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the crude phosphite ester in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate solution. Release the pressure frequently as carbon dioxide may be generated if significant amounts of acid are present.
-
Separate the organic layer and wash it with water, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified phosphite ester.
Process Workflows and Reaction Mechanisms
General Synthesis and Purification Workflow for Trialkyl Phosphites
The following diagram illustrates a typical workflow for the synthesis of trialkyl phosphites from phosphorus trichloride, highlighting key stages and potential side reactions.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tridocosyl Phosphite Blooming and Migration in Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to tridocosyl phosphite (TDP) blooming and migration in polymer films.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems encountered during experiments involving films containing this compound.
Issue 1: Hazy or Powdery Film Surface (Blooming)
Symptom: A white, powder-like substance or a hazy appearance is observed on the surface of the polymer film after processing and aging. This can negatively impact the film's transparency and surface properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TDP blooming.
Issue 2: Altered Surface Properties (e.g., poor printability, adhesion issues)
Symptom: The film exhibits poor ink adhesion, problems with lamination, or changes in surface energy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered surface properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDP) blooming?
A1: this compound blooming is the phenomenon where TDP, an antioxidant additive, migrates from the bulk of the polymer film to the surface. This migration results in the formation of a visible layer, often appearing as a white powder or a hazy coating.[1]
Q2: What are the main causes of TDP blooming and migration?
A2: The primary causes of TDP blooming and migration include:
-
High Concentration: Using TDP at a concentration above its solubility limit in the polymer.[1]
-
Incompatibility: Poor compatibility between TDP and the polymer matrix.
-
Processing Conditions: High processing temperatures can increase the mobility of TDP molecules, leading to migration.
-
Cooling Rate: Rapid cooling of the film can trap TDP in a supersaturated state, promoting subsequent migration to the surface.
-
Storage Conditions: Elevated temperatures during storage can also accelerate the migration process.
Q3: How can I prevent TDP blooming in my films?
A3: To prevent TDP blooming, consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration of TDP.
-
Select a Compatible Polymer: Ensure good compatibility between TDP and the chosen polymer.
-
Control Processing Parameters: Maintain optimal processing temperatures and utilize a controlled cooling rate.
-
Consider Alternative Additives: If blooming persists, consider using a higher molecular weight phosphite antioxidant, which will have lower mobility within the polymer matrix.
Q4: How can I detect and quantify TDP on the film surface?
A4: Several analytical techniques can be used to detect and quantify TDP on a film surface:
-
Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR): This is a non-destructive technique that can identify the chemical composition of the film's surface. The presence of characteristic phosphite peaks can confirm TDP blooming.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The surface of the film can be washed with a suitable solvent, and the extract can be analyzed by GC-MS to identify and quantify the amount of migrated TDP.
-
Microscopy: Techniques like Scanning Electron Microscopy (SEM) can visualize the crystalline bloom on the film surface.
Data Presentation
Table 1: Recommended Dosage of this compound in Various Polymers to Minimize Blooming
| Polymer Type | Recommended Dosage Range (pph*) | Notes |
| Polyolefins (PP, PE) | 0.1 – 0.5 | Works well in combination with hindered phenolic antioxidants. |
| PVC | 0.2 – 0.8 | Often used with co-stabilizers like epoxides. |
| ABS | 0.3 – 1.0 | Helps in reducing yellowing during processing. |
| PET | 0.1 – 0.3 | Can improve clarity and gloss retention. |
| Engineering Plastics (e.g., PA, POM) | 0.2 – 0.6 | May require the addition of lubricants for optimal performance. |
*pph = parts per hundred resin
Source: Adapted from available industry data.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound on Film Surface using ATR-FTIR
Objective: To quantify the amount of TDP that has bloomed to the surface of a polymer film.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal).
-
Polymer film samples with known concentrations of TDP (for calibration).
-
Polymer film sample with unknown surface blooming.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol).
Methodology:
-
Calibration Curve Generation: a. Prepare a series of polymer films with known, varying concentrations of TDP (e.g., 0.1%, 0.2%, 0.5%, 1.0% w/w). b. Record the ATR-FTIR spectrum for each calibration sample. Ensure good contact between the film and the ATR crystal. c. Identify a characteristic absorption peak for TDP that does not overlap with the polymer matrix peaks (e.g., P-O-C stretching vibrations). d. Measure the peak height or area of the selected TDP peak for each calibration sample. e. Plot a calibration curve of the peak height/area versus the TDP concentration.
-
Analysis of Bloomed Film: a. Record the ATR-FTIR spectrum of the film exhibiting blooming. b. Measure the peak height or area of the same characteristic TDP peak used for calibration. c. Use the calibration curve to determine the concentration of TDP on the surface of the bloomed film.
Protocol 2: Determination of this compound Migration into a Food Simulant using GC-MS
Objective: To quantify the amount of TDP that has migrated from a polymer film into a food simulant.
Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Polymer film containing a known initial concentration of TDP.
-
Food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil, depending on the intended food contact application).
-
Migration cell or other suitable container for immersing the film in the simulant.
-
Incubator or oven for controlled temperature storage.
-
Volumetric flasks and pipettes.
-
Solvent for extraction (e.g., dichloromethane).
-
Internal standard (optional, for improved quantification).
Methodology:
-
Sample Preparation and Migration Test: a. Cut a known surface area of the polymer film. b. Place the film in the migration cell and add a known volume of the food simulant. c. Seal the cell and incubate at a specified temperature and for a specific duration (e.g., 10 days at 40°C, as per regulatory guidelines). d. After the incubation period, remove the film and collect the food simulant.
-
Extraction of TDP from the Food Simulant: a. Perform a liquid-liquid extraction of the TDP from the food simulant using a suitable organic solvent like dichloromethane. b. If an internal standard is used, add it to the simulant before extraction. c. Concentrate the organic extract to a known volume.
-
GC-MS Analysis: a. Prepare a series of standard solutions of TDP in the extraction solvent at known concentrations to create a calibration curve. b. Inject the standards and the sample extract into the GC-MS. c. Develop a suitable GC temperature program and MS acquisition method to separate and detect TDP. d. Identify the TDP peak in the sample chromatogram based on its retention time and mass spectrum. e. Quantify the amount of TDP in the extract by comparing its peak area to the calibration curve.
-
Calculation of Migration: a. Calculate the total amount of TDP that migrated into the food simulant. b. Express the migration level in terms of mass of migrant per unit area of the film (e.g., mg/dm²) or concentration in the food simulant (e.g., mg/kg).
Signaling Pathways and Logical Relationships
Mechanism of this compound Blooming and Migration
Caption: Factors influencing TDP blooming and migration.
References
Technical Support Center: Strategies to Prevent Phosphite Antioxidant Deactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the deactivation of phosphite antioxidants during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphite antioxidant deactivation?
A1: The primary cause of phosphite antioxidant deactivation is hydrolysis, which is the reaction of the phosphite with water.[1] This process is often autocatalytic, as acidic byproducts can accelerate further degradation. Other contributing factors include oxidation and thermal degradation, particularly at elevated processing temperatures.[2]
Q2: How can I prevent the hydrolysis of my phosphite antioxidant?
A2: Several strategies can be employed to prevent hydrolysis:
-
Use of Co-additives: Incorporating acid scavengers such as calcium stearate or hydrotalcite-like compounds (e.g., DHT-4A) can neutralize acidic byproducts that catalyze hydrolysis.[1]
-
Synergistic Blends: Combining phosphite antioxidants with primary antioxidants, such as hindered phenols (e.g., Irganox 1010), can create a synergistic effect that enhances overall stability.[3][4][5]
-
Physical Form: Using non-dust blends (NDBs) or pellet forms of the antioxidant can reduce the surface area exposed to moisture, thereby slowing down the rate of hydrolysis compared to powdered forms.[1]
-
Structural Modification: Utilizing phosphite antioxidants with higher molecular weights or specific molecular architectures can improve their intrinsic hydrolytic stability.[5]
Q3: What is the synergistic effect observed between phosphite and hindered phenolic antioxidants?
A3: Phosphite antioxidants and hindered phenolic antioxidants work synergistically to protect materials from degradation. While hindered phenols act as primary antioxidants by scavenging free radicals, phosphites function as secondary antioxidants by decomposing hydroperoxides, which are precursors to further radical formation.[4][5][6] This dual-action approach provides more comprehensive protection against oxidative degradation.[4] The combination of these antioxidants has been shown to improve the overall stability performance of polymers.[4]
Q4: Can the hydrolysis of phosphite antioxidants ever be beneficial?
A4: Interestingly, some studies suggest that the hydrolysis products of certain phosphite antioxidants can themselves possess antioxidant activity.[1] These hydrolysis products may contribute to the overall stabilization of the polymer during processing. However, relying on this effect is generally not a controlled or recommended strategy due to the corrosive nature of the acidic byproducts and the potential for uncontrolled degradation.
Troubleshooting Guide
Problem: My phosphite antioxidant appears to be degrading prematurely, leading to inconsistent experimental results.
Possible Cause 1: Hydrolysis due to moisture exposure.
-
Troubleshooting Steps:
-
Storage: Ensure the antioxidant is stored in a tightly sealed container in a dry environment. Consider using a desiccator.
-
Solvent Purity: Use high-purity, anhydrous solvents for your experiments. Traces of water can initiate hydrolysis.
-
Co-additives: If compatible with your system, consider adding an acid scavenger like calcium stearate to your formulation.
-
Possible Cause 2: Thermal degradation during high-temperature processing.
-
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the processing temperature to avoid exceeding the thermal stability limit of the antioxidant.
-
Antioxidant Selection: Choose a phosphite antioxidant with a higher thermal stability profile if high temperatures are unavoidable.
-
Synergistic Blends: The use of a primary antioxidant (hindered phenol) in conjunction with the phosphite can improve overall thermal stability.
-
Possible Cause 3: Incompatibility with other formulation components.
-
Troubleshooting Steps:
-
Component Review: Review all components in your formulation for potential incompatibilities. Acidic or basic components can affect phosphite stability.
-
Literature Search: Research the compatibility of your specific phosphite antioxidant with other additives in your system.
-
Stepwise Addition: If possible, add the phosphite antioxidant at a later stage of your process to minimize its exposure to potentially reactive components.
-
Data Presentation
Table 1: Qualitative Comparison of Strategies to Mitigate Phosphite Antioxidant (Alkanox P-24) Hydrolysis
| Stabilization Strategy | Observed Effect on Hydrolytic Stability | Reference |
| Addition of Hindered Phenol (Anox 20) | Retards hydrolysis | [1] |
| Addition of Calcium Stearate (CaSt) | Retards hydrolysis | [1] |
| Addition of Hydrotalcite (DHT-4A) | Significantly improves hydrolytic stability | [1] |
| Use of No Dust Blend (NDB) Form | Slows down hydrolysis compared to powder form | [1] |
Table 2: Synergistic Effect of Phosphonite (P-EPQ) and Hindered Phenol (Irganox 1010) on Polypropylene (iPP) Stability
| Stabilizer System | Melt Volume Flow Rate (MVR) (% of pure iPP after 5th extrusion) | Yellowing Index (YI) (% of pure iPP after 5th extrusion) | Oxidation Induction Time (OIT) at 180°C (minutes) | Reference |
| Pure iPP | 100% | 100% | 0.8 | [4] |
| Irganox 1010 / P-EPQ (6/4 mass ratio) | 19.8% | 79.9% | 74.8 | [4] |
Experimental Protocols
Protocol 1: Determination of Phosphite Antioxidant Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may need to be optimized for your specific phosphite antioxidant and instrumentation.
1. Objective: To quantify the depletion of a phosphite antioxidant over time as a measure of its hydrolytic stability.
2. Materials and Reagents:
-
Phosphite antioxidant standard
-
Degradation product standards (if available)
-
HPLC-grade acetonitrile, propan-2-ol, and water
-
Dichloromethane (for extraction from polymer)
-
Polymer samples containing the phosphite antioxidant
-
Controlled environment chamber (e.g., 60°C and 75% relative humidity)
3. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., HyPURITY™ Elite HYPERSIL® ODS 5µ C18, 150x4.6mm)
4. Sample Preparation (for polymer samples): a. Extract the antioxidant from the polymer film using a suitable solvent like dichloromethane for 4 hours.[7] b. Evaporate the solvent and reconstitute the residue in the mobile phase. c. Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Conditions (Example for Alkanox P-24): [7]
-
Mobile Phase: 20:80 (v/v) propan-2-ol:acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 230 nm
-
Run Time: Sufficient to elute the phosphite and its major degradation products.
6. Procedure: a. Prepare a calibration curve using standard solutions of the phosphite antioxidant. b. Expose the phosphite antioxidant (as a pure substance or within a polymer) to a controlled high-humidity and temperature environment. c. At specified time intervals, take samples and prepare them for HPLC analysis as described above. d. Inject the samples into the HPLC system and record the chromatograms. e. Quantify the amount of remaining phosphite antioxidant by comparing the peak area to the calibration curve. f. Plot the concentration of the phosphite antioxidant as a function of time to determine the rate of hydrolysis.
Protocol 2: Monitoring Phosphite Antioxidant Degradation by Fourier Transform Infrared (FTIR) Spectroscopy
1. Objective: To qualitatively or semi-quantitatively monitor the degradation of a phosphite antioxidant by observing changes in its characteristic infrared absorption bands.
2. Materials:
-
Polymer films or samples containing the phosphite antioxidant
-
Controlled aging environment (e.g., oven, UV chamber)
3. Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
4. Procedure: a. Record the FTIR-ATR spectrum of the initial, unaged sample. Identify the characteristic absorption peaks of the phosphite antioxidant. b. Expose the samples to the desired aging conditions (e.g., elevated temperature, UV radiation). c. At regular intervals, remove the samples and record their FTIR-ATR spectra. d. Monitor the decrease in the intensity of the characteristic phosphite peaks and the appearance of new peaks corresponding to degradation products (e.g., phosphate groups). e. The ratio of the intensity of a degradation product peak to a stable internal reference peak within the polymer can be used for semi-quantitative analysis.
Protocol 3: Analysis of Phosphite Hydrolysis Products by 31P Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Objective: To identify and monitor the formation of phosphorus-containing hydrolysis products of phosphite antioxidants.
2. Materials and Reagents:
-
Phosphite antioxidant sample
-
Deuterated solvent (e.g., chloroform-d, methanol-d4)
-
NMR tubes
3. Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe.
4. Procedure: a. Prepare a solution of the phosphite antioxidant in the chosen deuterated solvent in an NMR tube. b. Acquire an initial 31P NMR spectrum to serve as a baseline. The chemical shift of the phosphite will be the primary signal of interest. c. Induce hydrolysis (e.g., by adding a controlled amount of water or by exposure to ambient moisture over time). d. Acquire 31P NMR spectra at regular time intervals. e. Monitor the decrease in the intensity of the parent phosphite signal and the appearance of new signals corresponding to hydrolysis products. The chemical shifts of these new signals can help in their identification by comparing them with known values for phosphate, phosphonic acid, and other potential degradation products.[8][9]
Mandatory Visualizations
Caption: Primary deactivation pathways for phosphite antioxidants.
Caption: Workflow for assessing phosphite antioxidant hydrolysis via HPLC.
Caption: Synergistic action of phosphite and hindered phenol antioxidants.
References
- 1. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 2. bdmaee.net [bdmaee.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tridocosyl Phosphite Stability and Catalyst Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tridocosyl phosphite. The focus is on mitigating the negative impacts of residual catalysts on the stability of this antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound (TDP), also known as trilauryl phosphite, is a high molecular weight phosphite antioxidant. Its main role is to protect polymers and other organic materials from oxidative degradation, which can cause undesirable changes such as yellowing, brittleness, and loss of mechanical properties. TDP functions as a secondary antioxidant by scavenging hydroperoxides, which are unstable byproducts of thermal or UV-induced oxidation.[1] This neutralization of harmful peroxide species helps to maintain the integrity and extend the service life of the material.[1]
Q2: What are catalyst residues and why do they affect this compound stability?
A2: Catalyst residues are trace amounts of the catalysts used during the polymerization process that remain in the final polymer product. Common examples include residues from Ziegler-Natta catalysts (e.g., titanium and aluminum compounds) and Phillips catalysts (e.g., chromium-based).[2][3] These residues can negatively impact the stability of this compound in several ways. Acidic catalyst residues, for instance, can catalyze the hydrolysis of the phosphite, leading to its degradation.[2] This not only reduces the effectiveness of the antioxidant but the acidic byproducts of hydrolysis can also cause corrosion of processing equipment.[2]
Q3: What are the typical signs of this compound degradation in my formulation?
A3: Degradation of this compound can manifest in several ways, including:
-
Discoloration: A common sign is the yellowing of the polymer or formulation, which can be exacerbated by the interaction between catalyst residues and the phosphite or its degradation products.[1]
-
Changes in Physical Properties: The material may become brittle or show a decrease in melt stability.
-
Reduced Performance: A decrease in the long-term thermal stability of the product indicates that the antioxidant is no longer effectively protecting the polymer.
-
Caking of Solid Phosphites: Hydrolysis of solid phosphite additives can cause them to become sticky and form clumps, which can create issues with feeding and handling during processing.[2]
Q4: How can I minimize the impact of catalyst residues on this compound stability?
A4: Several strategies can be employed:
-
Use of Acid Scavengers: Incorporating acid scavengers, such as calcium stearate or hydrotalcite-like compounds, into the formulation can neutralize acidic catalyst residues.[2] This helps to prevent the catalytic hydrolysis of the phosphite.
-
Masking of Phenolic Groups: In formulations containing phenolic antioxidants, triethylaluminium (TEAL) can be used to "mask" the hydroxyl groups, preventing their interaction with Ziegler-Natta catalysts and subsequent deactivation.[4][5]
-
Careful Selection of Antioxidant Blends: The choice of co-additives is crucial. Some combinations of primary and secondary antioxidants can have synergistic effects, enhancing overall stability.[2][6]
-
Proper Handling and Storage: To prevent hydrolysis, this compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from moisture.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid discoloration (yellowing) of the final product. | High levels of acidic catalyst residues are accelerating the degradation of the phosphite. | 1. Quantify the level of catalyst residues in the polymer. 2. Introduce an acid scavenger (e.g., calcium stearate) into the formulation.[2] 3. Ensure proper and inert processing conditions to minimize thermal degradation. |
| The polymer exhibits poor long-term thermal stability despite the presence of this compound. | The phosphite has undergone hydrolysis due to moisture and/or acidic catalyst residues, reducing its antioxidant capacity. | 1. Verify the moisture content of the polymer and additives. 2. Store this compound in a dry environment.[7][8][9] 3. Incorporate a hydrolytically stable co-antioxidant. 4. Consider using a blend of additives to improve hydrolytic stability.[2][6] |
| Processing equipment shows signs of corrosion. | Formation of acidic byproducts from the hydrolysis of this compound, which may be catalyzed by catalyst residues.[2] | 1. Add an acid scavenger to the formulation to neutralize acidic species.[2] 2. Monitor the pH of any aqueous components in the process. 3. Ensure that the this compound has not degraded during storage. |
| This compound powder is caked or difficult to handle. | The phosphite has been exposed to moisture, leading to hydrolysis and changes in its physical state.[2] | 1. Discard the affected batch of phosphite. 2. Review storage and handling procedures to minimize moisture exposure.[7][8][9] 3. Consider using a non-dust blend (NDB) formulation if available, which can offer better handling and stability.[2] |
Quantitative Data Summary
The following table summarizes the impact of different antioxidant systems on the stability of polymers, which can be indicative of the performance of this compound in similar systems.
| Polymer System | Antioxidant System | Catalyst Type (if specified) | Key Stability Parameter | Observation |
| Polypropylene | Phosphite and Lactone Antioxidants | Ziegler-Natta | Catalyst Activity | Phosphite and lactone antioxidants had a more significant impact on catalyst performance than phenolic antioxidants.[4] |
| Polypropylene | Phenolic Antioxidants (with and without masking) | Ziegler-Natta | Catalyst Activity | Masking of phenolic OH groups with TEAL was effective in reducing catalyst deactivation.[4] |
| HDPE | Alkanox P-24 (a phosphite) with and without acid scavengers | Not specified | Hydrolytic Stability | Blending with calcium stearate or a hydrotalcite-like compound improved the hydrolytic stability of the phosphite.[2][6] |
Experimental Protocols
Protocol 1: Evaluation of this compound Hydrolytic Stability
Objective: To assess the hydrolytic stability of this compound in the presence of simulated catalyst residues.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.05 M solution of this compound in a suitable solvent like 1,4-dioxane.
-
Prepare acidic "catalyst residue" solutions by dissolving known concentrations of relevant metal chlorides (e.g., TiCl₄, AlCl₃) in the same solvent.
-
-
Hydrolysis Experiment:
-
In a sealed reaction vessel, combine the this compound solution with a specific concentration of the simulated catalyst residue solution.
-
Add a controlled amount of deionized water (e.g., 100 equivalents relative to the phosphite) to initiate hydrolysis.[10]
-
Maintain the reaction at a constant temperature (e.g., 50°C).
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.
-
Compare the hydrolysis rates in the presence of different types and concentrations of simulated catalyst residues.
-
Protocol 2: Assessment of Thermal-Oxidative Stability
Objective: To determine the effectiveness of this compound in stabilizing a polymer in the presence of catalyst residues.
Methodology:
-
Sample Preparation:
-
Prepare blends of the polymer containing this compound (e.g., 0.1% w/w) and varying concentrations of catalyst residues.
-
Include a control sample with no antioxidant and a control with only the antioxidant.
-
Process the blends into thin films or plaques by extrusion or compression molding.
-
-
Accelerated Aging:
-
Place the polymer samples in a circulating air oven at an elevated temperature (e.g., 115°C).[4]
-
-
Stability Evaluation:
-
Oxidative Induction Time (OIT): Measure the OIT of the samples using Differential Scanning Calorimetry (DSC) at regular intervals of aging. A longer OIT indicates better oxidative stability.[11]
-
Colorimetry: Measure the yellowness index (YI) of the samples using a spectrophotometer to quantify discoloration.
-
Melt Flow Index (MFI): Determine the MFI to assess changes in the polymer's molecular weight and processability.
-
-
Data Analysis:
-
Compare the OIT, YI, and MFI of the different formulations over time to evaluate the impact of catalyst residues on the stabilizing performance of this compound.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. bdmaee.net [bdmaee.net]
- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. spe-stx.org [spe-stx.org]
- 5. researchgate.net [researchgate.net]
- 6. e-space [e-space.mmu.ac.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Dispersion of Tridocosyl Phosphite in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the dispersion of tridocosyl phosphite in polymer matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
Q1: What are the common visual indicators of poor this compound dispersion?
Poor dispersion of this compound, a high molecular weight secondary antioxidant, can manifest in several ways. Common indicators include haziness or a lack of clarity in transparent polymers, surface defects such as blooming, where the additive migrates to the surface, creating a white, powdery, or greasy film, and discoloration or yellowing of the final product.[1][2][3] These issues suggest that the additive is not molecularly dissolved or finely distributed throughout the polymer matrix.
Q2: What are the primary root causes of poor dispersion?
Several factors can contribute to the inadequate dispersion of this compound:
-
Thermodynamic Incompatibility: A significant mismatch in the solubility parameters between the this compound and the polymer matrix is a primary cause. If the affinity between the additive and the polymer is low, the additive will tend to agglomerate rather than disperse.[1]
-
High Additive Concentration: Every additive has a solubility threshold within a specific polymer. Exceeding this concentration leads to saturation, causing the excess, undissolved additive to form aggregates or migrate to the surface (blooming).[1] For some phosphites, issues can be minimal below 1000ppm.[1]
-
Insufficient Shear or Mixing: During melt processing, inadequate shear forces or insufficient mixing time can fail to break down additive agglomerates and distribute them uniformly throughout the polymer melt.[4]
-
Polymer Matrix Properties: The crystallinity of the polymer can influence dispersion. The diffusion rate of additives is typically higher in the amorphous regions of a polymer; high crystallinity can create a more complex path, hindering uniform distribution.[1]
-
Processing Temperature: this compound has moderate thermal stability.[2][3] Processing at excessively high temperatures can lead to its degradation before it has a chance to disperse properly.
Q3: How can I improve the dispersion of this compound during melt processing (e.g., extrusion)?
Optimizing the melt compounding process is critical for achieving good dispersion. Key parameters to adjust include:
-
Increasing Shear Rate: This is a primary factor for breaking down agglomerates.[4] This can be achieved by modifying the screw design of the extruder with kneading or mixing elements, increasing the screw speed, or increasing the back pressure.[4]
-
Optimizing Mixing Time: A longer residence time in the extruder, often achieved with a higher length-to-diameter (L/D) ratio, allows for better distribution of the additive.[4]
-
Temperature Profile: Adjust the temperature profile of the extruder to ensure the polymer is fully molten and viscosity is optimal for mixing, without reaching temperatures that would degrade the this compound.
Q4: My application is sensitive to thermal degradation. Are there non-melt mixing methods to improve dispersion?
Yes, solvent-based methods can be effective, particularly for thermally sensitive materials.
-
Solvent Casting: This involves dissolving both the polymer and this compound in a common solvent, followed by casting and evaporating the solvent. However, this can sometimes lead to agglomeration during the drying phase.[5]
-
Polymer Precipitation: This technique involves dissolving the polymer in a solvent and adding the additive as a slurry. A non-solvent is then added to precipitate the polymer onto the additive particles. This method has been shown to significantly reduce agglomeration and improve ductility without compromising strength.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a polymer?
This compound is a secondary antioxidant. Its main role is to act as a hydroperoxide decomposer during high-temperature processing.[6][7] Polymers exposed to heat and oxygen form unstable hydroperoxides, which can break down into reactive radicals that degrade the polymer. This compound neutralizes these hydroperoxides, converting them into stable, non-reactive products, thereby protecting the polymer's molecular structure and preventing degradation and discoloration.[6][7]
Q2: How can I predict the compatibility of this compound with my polymer system?
Predicting compatibility can be approached using the concept of Hansen Solubility Parameters (HSP). The HSP system separates the cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). By comparing the HSP values of this compound and the polymer, a Relative Energy Difference (RED) number can be calculated. A RED number below 1.0 generally suggests good compatibility and a higher likelihood of achieving good dispersion.[1][8]
Q3: What analytical techniques are recommended for evaluating the quality of dispersion?
A multi-faceted approach is often best for characterizing dispersion:
-
Microscopy: Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) is highly effective for directly imaging the distribution of additives that contain unique elements (like phosphorus in this case) within the polymer matrix.[9]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the concentration of the additive after it has been extracted from the polymer.[10][11] This helps confirm the correct loading and can be used in migration studies.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can reveal how the additive affects the polymer's thermal properties, such as its glass transition temperature (Tg) and melting point, which can be indicative of the level of interaction and dispersion.[12]
Q4: What is "blooming" and how is it related to poor dispersion?
Blooming is the migration of an additive from the bulk of the polymer to its surface, often appearing as a dusty, crystalline, or oily layer.[1] It is a direct consequence of poor solubility and dispersion. When the concentration of this compound exceeds its solubility limit in the polymer, the excess material is thermodynamically driven to phase-separate and migrate out of the matrix.[1] To prevent this, ensure the additive concentration is below the saturation point and that processing methods achieve the most uniform dispersion possible.
Data Presentation
Table 1: Key Properties of this compound (TDP)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃₆H₇₅O₃P | [2][3] |
| Appearance | Light yellow liquid | [2][3] |
| Boiling Point | >300°C | [2][3] |
| Solubility | Soluble in most organic solvents; limited in water | [2][3] |
| Key Feature | Good hydrolytic stability, low volatility | [2][3] |
| Limitation | Moderate thermal stability, can contribute to slight yellowing |[2][3] |
Table 2: Troubleshooting Summary for Poor Dispersion
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| Haziness, Opacity | Incompatibility, Agglomeration | Evaluate HSP compatibility.[1][8] Improve mixing shear.[4] Consider solvent-based methods.[5] |
| Surface Blooming/Film | Exceeded Solubility Limit | Reduce additive concentration.[1] Improve processing to enhance dispersion. |
| Discoloration (Yellowing) | Additive Degradation, Poor Dispersion | Optimize processing temperature to avoid thermal degradation.[2][3] Ensure uniform dispersion to prevent localized high concentrations. |
| Brittle Final Product | Non-uniform Additive Distribution | Improve mixing time and shear.[4] Verify dispersion with microscopy (SEM-EDS).[9] |
Experimental Protocols
Protocol 1: Assessment of Dispersion using SEM-EDS
This protocol outlines a method for visualizing the distribution of this compound in a polymer matrix.
-
Sample Preparation:
-
Cryo-fracture the polymer sample to expose a fresh, representative cross-section. This is preferable to cutting, which can smear the surface and obscure features.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
If the polymer is non-conductive, apply a thin coating of carbon or a conductive metal (e.g., gold, palladium) using a sputter coater to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Insert the sample into the SEM chamber and evacuate to high vacuum.
-
Begin by obtaining secondary electron (SE) or backscattered electron (BSE) images at low magnification to identify areas of interest. BSE imaging can sometimes provide contrast based on atomic number differences.[9]
-
-
EDS Analysis:
-
Select an area for elemental mapping.
-
Acquire an EDS spectrum to confirm the presence of key elements: Carbon and Oxygen (from the polymer backbone and additive), and Phosphorus (unique to this compound).
-
Perform elemental mapping for Phosphorus across the selected area. The resulting map will visually represent the distribution of the phosphite additive. A uniform color distribution indicates good dispersion, while bright spots or clusters indicate agglomeration.[9]
-
Protocol 2: Quantification of Additive via HPLC
This protocol describes how to determine the concentration of this compound in the final polymer product.
-
Extraction:
-
Accurately weigh a known amount of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, dichloromethane) in which the polymer is soluble but the additive can be extracted.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol, hexane). The this compound should remain in the liquid phase.
-
Filter the solution to remove the precipitated polymer.
-
Evaporate the solvent from the filtrate and re-dissolve the residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile).
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV detector is commonly used.[10][11]
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound to create a calibration curve.
-
Injection and Analysis: Inject the extracted sample and the standards into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standards.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing poor additive dispersion.
Caption: Mechanism of phosphite antioxidants in preventing polymer degradation.
References
- 1. specialchem.com [specialchem.com]
- 2. cyclohexylamine.net [cyclohexylamine.net]
- 3. bdmaee.net [bdmaee.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. specialchem.com [specialchem.com]
- 9. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 10. Additives Analysis for Polymers and Plastics [intertek.com]
- 11. agilent.com [agilent.com]
- 12. tainstruments.com [tainstruments.com]
Technical Support Center: Optimizing Tridocosyl Phosphite Loading Levels for Cost-Effectiveness
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tridocosyl phosphite and other long-chain alkyl phosphite ligands. The information herein is intended to aid in optimizing ligand loading levels to enhance cost-effectiveness without compromising experimental outcomes.
Disclaimer: "this compound" is a highly specialized, long-chain alkyl phosphite. As specific data for this ligand is not widely available in published literature, the following guidance is based on the general principles of catalysis and the known properties of similar phosphite ligands. Researchers should always perform initial screening and optimization experiments for their specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a catalytic reaction?
This compound, like other phosphite ligands, coordinates to a metal center (e.g., rhodium, palladium, nickel) to form an active catalyst. Its primary functions are to:
-
Enhance Catalytic Activity: By modifying the electronic properties of the metal center.
-
Improve Selectivity: The steric bulk of the long docosyl chains can influence the regioselectivity and stereoselectivity of a reaction.
-
Increase Catalyst Stability: The ligand can protect the metal center from deactivation pathways.[1][2]
Phosphite ligands are known for being strong π-acceptors, which can influence the reactivity of the catalytic complex.[3][4]
Q2: What is a typical starting concentration range for this compound?
For a generic cross-coupling or hydroformylation reaction, a good starting point for the ligand-to-metal ratio is typically between 1:1 and 4:1. However, the optimal ratio is highly dependent on the specific reaction, solvent, temperature, and substrates. It is crucial to perform a loading screen to determine the optimal conditions for your system.
Q3: How does the long alkyl chain of this compound affect its properties?
The long, saturated docosyl (C22) chains confer high lipophilicity to the ligand. This can:
-
Increase Solubility in Nonpolar Solvents: This is advantageous for reactions conducted in hydrocarbon solvents.
-
Influence Catalyst Partitioning: In biphasic systems, it can help retain the catalyst in the organic phase.
-
Potentially Impact Steric Hindrance: The bulky alkyl groups can play a significant role in the selectivity of the catalytic reaction.
Q4: What are the common signs of suboptimal this compound loading?
-
Low Reaction Yield: Insufficient ligand can lead to the formation of less active or inactive catalyst species.
-
Poor Selectivity: An incorrect ligand-to-metal ratio can result in the formation of undesired side products.
-
Catalyst Decomposition: Excess or insufficient ligand can sometimes lead to catalyst instability and precipitation (e.g., formation of metal black).
-
Inconsistent Reaction Rates: This may indicate that the active catalyst is not being formed or maintained at a steady concentration.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound loading levels.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficient Ligand: The active catalytic species is not being formed in a sufficient concentration. | 1. Increase Ligand Loading: Titrate the ligand-to-metal ratio upwards (e.g., from 1.1:1 to 2:1, then 4:1). Analyze the reaction at each step to check for improvement. |
| 2. Ligand Degradation: Phosphite ligands can be susceptible to hydrolysis, especially in the presence of trace amounts of water and acid.[1][2] | 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider the use of a dessicant or performing the reaction under an inert atmosphere. | |
| 3. Catalyst Inhibition: Excess ligand can sometimes occupy coordination sites on the metal, inhibiting substrate binding and slowing down the reaction. | 3. Decrease Ligand Loading: If high ligand ratios were used initially, systematically decrease the loading to see if the reaction rate improves. | |
| Poor Regio- or Stereoselectivity | 1. Suboptimal Ligand-to-Metal Ratio: The steric and electronic environment around the metal center is not ideal for directing the desired selectivity. | 1. Screen a Range of Ratios: Perform a systematic screen of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1, 3:1, 4:1) and analyze the product mixture for the desired isomer. |
| 2. Formation of Multiple Catalytic Species: Different ligand-to-metal stoichiometries can lead to different active catalysts, each with its own selectivity profile. | 2. Control Ligand Addition: Ensure precise and consistent addition of the ligand to the reaction mixture. | |
| Catalyst Precipitation (e.g., Pd black) | 1. Ligand Dissociation: Insufficient ligand concentration can lead to the dissociation of the ligand from the metal center, resulting in the aggregation and precipitation of the metal. | 1. Increase Ligand Excess: A slight excess of the ligand can often prevent dissociation and stabilize the catalytic complex. |
| 2. Ligand Degradation: If the phosphite ligand is degrading, it can no longer effectively stabilize the metal center. | 2. Verify Ligand Purity and Stability: Check the purity of the this compound. If hydrolysis is suspected, ensure rigorous anhydrous conditions. | |
| High Cost of this compound | 1. Using Excessive Ligand Loading: Running the reaction with a higher ligand concentration than necessary increases costs without providing additional benefits. | 1. Determine the Minimum Effective Loading: Once the optimal reaction conditions are found, systematically lower the ligand concentration in small increments to find the minimum level that maintains high yield and selectivity. |
| 2. Catalyst Deactivation and Turnover: A low turnover number (TON) necessitates higher catalyst and ligand loading. | 2. Optimize Reaction Conditions: Investigate other reaction parameters (temperature, solvent, concentration) to improve the catalyst's turnover number and overall efficiency. |
Troubleshooting Workflow for Suboptimal Reaction Outcomes
Caption: A workflow diagram for troubleshooting suboptimal reaction outcomes when using this compound.
Data Presentation: Optimizing Loading Levels
The following tables present hypothetical but realistic data for a generic cross-coupling reaction to illustrate the process of optimizing this compound loading for cost-effectiveness.
Assumptions:
-
Reaction: Substrate A + Substrate B -> Product C
-
Catalyst: 0.5 mol% Metal Precursor
-
Cost: this compound = $500/g; Metal Precursor = $200/g
-
Scale: 1 mmol of Substrate A
Table 1: Effect of Ligand-to-Metal Ratio on Reaction Outcome
| Ligand:Metal Ratio | Yield of Product C (%) | Selectivity (%) | Reaction Time (h) |
| 1.1 : 1 | 85 | 92 | 12 |
| 1.5 : 1 | 92 | 98 | 8 |
| 2 : 1 | 98 | >99 | 6 |
| 3 : 1 | 98 | >99 | 6 |
| 4 : 1 | 97 | >99 | 6 |
Table 2: Cost-Effectiveness Analysis
| Ligand:Metal Ratio | Ligand Cost per Reaction ($) | Catalyst Cost per Reaction ($) | Total Catalyst System Cost ($) | Cost per % Yield ($) |
| 1.1 : 1 | 0.28 | 0.10 | 0.38 | 0.0045 |
| 1.5 : 1 | 0.38 | 0.10 | 0.48 | 0.0052 |
| 2 : 1 | 0.50 | 0.10 | 0.60 | 0.0061 |
| 3 : 1 | 0.75 | 0.10 | 0.85 | 0.0087 |
| 4 : 1 | 1.00 | 0.10 | 1.10 | 0.0113 |
Analysis:
-
A ligand-to-metal ratio of 2:1 provides the optimal balance of high yield (>98%) and selectivity (>99%) with the shortest reaction time.
-
While a 1.5:1 ratio is slightly cheaper, the significant increase in yield and reduction in reaction time with a 2:1 ratio may justify the modest increase in cost, especially when considering throughput and downstream processing costs.
-
Increasing the ratio beyond 2:1 offers no improvement in yield or reaction time, leading to unnecessary expenditure on the expensive ligand.
Experimental Protocols
Protocol 1: Screening for Optimal Ligand-to-Metal Ratio
Objective: To determine the ligand-to-metal ratio that provides the highest yield and selectivity for a given catalytic reaction.
Materials:
-
Metal precursor
-
This compound
-
Substrates, solvent, and internal standard
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Analytical instrument (GC, HPLC, or NMR)
Procedure:
-
Stock Solution Preparation:
-
In a glovebox, prepare a stock solution of the metal precursor in the reaction solvent.
-
Prepare a separate stock solution of this compound.
-
-
Reaction Setup:
-
Arrange a series of reaction vials, each containing a stir bar.
-
To each vial, add the limiting substrate and any other solid reagents.
-
Add the internal standard to each vial.
-
-
Ligand and Catalyst Addition:
-
Using a micropipette, add the required volume of the this compound stock solution to each vial to achieve the desired ligand-to-metal ratios (e.g., 1:1, 1.2:1, 1.5:1, 2:1, 3:1, 4:1).
-
Add the solvent to each vial.
-
Initiate the reactions by adding the metal precursor stock solution to each vial.
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a pre-heated reaction block.
-
Take aliquots from each reaction at specified time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Quench the aliquots and prepare them for analysis.
-
-
Analysis:
-
Analyze the samples by the chosen analytical method to determine the yield and selectivity for each reaction.
-
Plot the yield and selectivity as a function of the ligand-to-metal ratio to identify the optimal conditions.
-
Decision-Making Process for Cost-Effective Optimization
Caption: A logical flow diagram for optimizing this compound loading with a focus on cost-effectiveness.
References
Technical Support Center: Reducing Discoloration in Polymers Stabilized with Phosphites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with phosphite stabilizers to reduce discoloration in polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphite stabilizers in polymers?
A1: Phosphite stabilizers act as secondary antioxidants. Their main function is to decompose hydroperoxides (ROOH), which are unstable byproducts formed during the thermo-oxidative degradation of polymers.[1][2] By converting hydroperoxides into stable, non-radical products, phosphites prevent the propagation of degradation reactions that lead to polymer chain scission, cross-linking, and discoloration, especially during high-temperature processing.[1][2]
Q2: How do phosphite stabilizers work synergistically with phenolic antioxidants?
A2: Phosphite stabilizers and phenolic (primary) antioxidants create a highly effective stabilization system through a synergistic, dual-action approach. While phosphites (secondary antioxidants) neutralize hydroperoxides, phenolic antioxidants scavenge free radicals.[3] This two-pronged attack on the degradation cycle provides more comprehensive protection for the polymer than either stabilizer could alone.[3]
Q3: What are the main causes of discoloration in polymers?
A3: Discoloration, often observed as yellowing, can stem from several factors:
-
Thermo-oxidative Degradation: Exposure to heat and oxygen during processing or end-use can break down polymer chains and create colored byproducts.[4]
-
Over-oxidation of Phenolic Antioxidants: The very antioxidants used to protect the polymer can form colored species, such as quinones, when they are consumed.[5][6]
-
Hydrolysis of Phosphite Stabilizers: Some phosphites can react with moisture (hydrolyze), which reduces their effectiveness and can lead to the formation of acidic species that may degrade the polymer.[7]
-
Gas Fading: Exposure to atmospheric pollutants, particularly nitrogen oxides (NOx) from sources like gas-powered forklifts or heaters, can react with phenolic antioxidants to cause yellow or pink discoloration over time.[8][9][10]
-
Interaction with Other Additives: Unintended reactions between stabilizers and other additives like pigments (e.g., TiO2) or catalyst residues can lead to color formation.[5][11]
Q4: What is the Yellowness Index (YI)?
A4: The Yellowness Index (YI) is a standardized numerical value calculated from spectrophotometric data that quantifies the degree of yellowness in a material.[12][13][14] It is a critical parameter for evaluating the color stability of polymers and assessing the effectiveness of stabilizers after processing, aging, or environmental exposure.[12][14] The most common standard for this measurement is ASTM E313.[12][14][15]
Troubleshooting Guide
Q5: My polymer is yellowing immediately after melt processing, even with a phosphite/phenolic antioxidant system. What's wrong?
A5: This issue, known as "process yellowing," can have several causes:
-
Inadequate Stabilizer Concentration: The amount of phosphite or the ratio of phosphite to phenolic antioxidant may be insufficient for the processing temperature and shear stress. An optimal ratio is often required for the best performance; for some systems, a higher proportion of phenolic antioxidant provides better long-term stability, while a higher phosphite ratio can be better for processing stability.[16]
-
High Processing Temperature: Excessive heat can accelerate the degradation of the polymer and the consumption of the antioxidants, leading to the formation of colored byproducts.[4]
-
Phosphite Hydrolysis: If the phosphite stabilizer has poor hydrolytic stability and has been exposed to moisture during storage or in the resin, its effectiveness will be compromised.[7] Consider using a more hydrolytically stable phosphite, such as a high molecular weight or sterically hindered grade.
-
Reactive Impurities: Residual catalysts or other impurities in the polymer resin can accelerate degradation and discoloration.[5]
Q6: My polymer product looks fine after production but turns yellow during storage in a warehouse. What is the likely cause?
A6: This is a classic symptom of "gas fading." It occurs when phenolic antioxidants in the polymer react with atmospheric nitrogen oxides (NOx).[8][10] This is common in warehouses with gas-fired heaters or forklift traffic.[8] Storing products in cardboard boxes can sometimes exacerbate the issue due to the migration of polyphenols from the cardboard.[8][17]
-
Solution:
-
Improve Ventilation: Ensure good air circulation in storage areas to minimize NOx concentration.
-
Use High-Quality Packaging: Opt for high-quality, bleached, or coated cardboard to minimize the migration of reactive compounds.[8]
-
Reformulate the Stabilizer Package:
-
Q7: I'm observing a hazy or sticky film on the surface of my polymer part, sometimes accompanied by discoloration. What is this phenomenon?
A7: This is known as "blooming" or "exudation," where additives migrate from the bulk of the polymer to the surface.[18] It can be caused by:
-
High Additive Concentration: Exceeding the solubility limit of the antioxidant in the polymer matrix is a primary cause.[18]
-
Poor Compatibility: The chemical nature of the stabilizer may not be fully compatible with the polymer.
-
Low Molecular Weight Additives: Smaller molecules are more mobile within the polymer matrix and are more likely to migrate.[18]
-
Storage Conditions: Elevated temperatures during storage can increase the rate of migration.
-
Solution:
-
Optimize Concentration: Reduce the antioxidant concentration to a level below its solubility threshold in the polymer.
-
Select a Higher Molecular Weight Stabilizer: High molecular weight phosphites have lower volatility and mobility, reducing the likelihood of blooming.
-
Improve Compatibility: Choose a phosphite stabilizer known for its good compatibility with the specific polymer being used.
-
Quantitative Data on Stabilizer Performance
Note: The following data is representative and intended to illustrate the relative performance of different stabilizer types based on principles described in the literature. Actual results will vary depending on the specific polymer, processing conditions, and stabilizer grades used.
Table 1: Yellowness Index (YI) of Polypropylene After Multiple Extrusions This table illustrates the impact of different stabilizer systems on the color stability of polypropylene during reprocessing. Lower YI values indicate better color protection.
| Stabilizer System (0.1% total concentration) | Initial YI (after 1st pass) | YI after 3rd Pass | YI after 5th Pass |
| Unstabilized | 5.5 | 12.0 | 20.5 |
| Phenolic AO only | 4.0 | 8.5 | 15.0 |
| General-Purpose Phosphite only | 3.5 | 7.0 | 13.0 |
| Phenolic AO + General-Purpose Phosphite (1:1) | 2.5 | 4.5 | 7.5 |
| Phenolic AO + High-Performance Phosphonite (1:1) | 2.0 | 3.0 | 5.0 |
Data is illustrative. High-performance phosphonites generally show superior color protection compared to standard phosphites during processing.[5]
Table 2: Effect of Phosphite Hydrolytic Stability on Yellowness Index This table shows the effect of moisture exposure on the performance of phosphite stabilizers, simulating poor storage conditions before compounding.
| Phosphite Type | YI after processing (Dry) | YI after processing (Post-Moisture Exposure) |
| Standard Alkyl Phosphite (Low Hydrolytic Stability) | 3.0 | 9.5 |
| Hindered Aryl Phosphite (Moderate Hydrolytic Stability) | 2.8 | 5.0 |
| High Molecular Weight Phosphite (High Hydrolytic Stability) | 2.5 | 3.0 |
Data is illustrative. Phosphites with poor hydrolytic stability lose their effectiveness when exposed to moisture, leading to increased polymer discoloration.[7]
Experimental Protocols
Protocol 1: Accelerated Thermo-Oxidative Aging of Polymer Samples
Objective: To simulate the long-term heat aging of a polymer under controlled laboratory conditions to evaluate the performance of stabilizer packages.
Materials & Equipment:
-
Polymer samples (plaques or films) with and without stabilizers.
-
Forced-air convection oven with precise temperature control.
-
Sample racks (non-reactive, e.g., stainless steel).
-
Calibrated thermometer.
-
Timer.
-
Safety gloves and glasses.
Procedure:
-
Sample Preparation: Prepare compression-molded plaques or films of the polymer formulations to be tested. Ensure all samples have uniform thickness and surface finish. Label each sample clearly with a heat-resistant marker.
-
Oven Setup: Set the forced-air convection oven to the desired aging temperature (e.g., 110°C for polyethylene, 150°C for polypropylene). Allow the oven to stabilize for at least 1 hour before introducing samples.
-
Initial Measurements: Before aging, perform baseline measurements on control samples for properties of interest, such as Yellowness Index (see Protocol 2), mechanical properties (e.g., tensile strength), and melt flow index.
-
Sample Placement: Arrange the samples on the racks within the oven, ensuring adequate space between them for uniform air circulation. Avoid contact between samples.
-
Aging: Start the timer. Remove sets of samples at predetermined intervals (e.g., 24, 48, 96, 168, 336 hours). The intervals should be chosen to capture the degradation profile of the polymer.
-
Post-Aging Analysis: After removal from the oven, allow the samples to cool to room temperature in a desiccator to prevent moisture absorption.
-
Property Measurement: Measure the Yellowness Index and other relevant properties for each aged sample.
-
Data Analysis: Plot the change in Yellowness Index (ΔYI) and other properties as a function of aging time for each formulation. Compare the performance of the different stabilizer packages.
Protocol 2: Measurement of Yellowness Index (YI) according to ASTM E313
Objective: To quantitatively measure the yellowness of a polymer sample using a spectrophotometer.
Materials & Equipment:
-
Spectrophotometer or colorimeter with appropriate viewing geometry (e.g., d/8° sphere).
-
Calibrated white and black reference tiles.
-
Polymer samples (opaque plaques or films).
-
Lint-free cloth.
-
Computer with color measurement software.
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the instrument parameters: Illuminant D65 and 10° Standard Observer are commonly used for daylight viewing conditions.
-
Calibrate the instrument using the supplied black and white reference tiles as prompted by the software. This standardizes the measurements.[14]
-
-
Sample Preparation:
-
Ensure the sample surface is clean and free of dust, fingerprints, or scratches.[12] If necessary, gently wipe with a lint-free cloth.
-
The sample must be opaque and large enough to completely cover the instrument's measurement port.[12] For translucent samples, a standard backing (e.g., the white reference tile) should be used.
-
-
Measurement:
-
Place the sample over the measurement port of the spectrophotometer.
-
Initiate the measurement using the software. The instrument will measure the spectral reflectance or transmittance of the sample.
-
Take measurements at multiple locations on the sample surface (e.g., 3 to 5 different spots) and average the results to ensure a representative value.[13]
-
-
Calculation and Data Recording:
-
The software will automatically calculate the CIE Tristimulus Values (X, Y, Z) and then use them to calculate the Yellowness Index (YI) based on the ASTM E313 formula: YI = [100(CₓX - C₂Z)] / Y .[19]
-
The coefficients Cₓ and C₂ are dependent on the chosen illuminant and observer.[19]
-
Record the average YI value for the sample.
-
Visualizations
Caption: Mechanism of phosphite stabilizers in preventing polymer degradation.
Caption: Key factors contributing to discoloration in stabilized polymers.
Caption: A logical workflow for troubleshooting polymer yellowing issues.
References
- 1. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. 4spe.org [4spe.org]
- 6. researchgate.net [researchgate.net]
- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 8. novachem.com [novachem.com]
- 9. nbinno.com [nbinno.com]
- 10. US5596033A - Gas fade resistant stabilizer system for polypropylene fiber - Google Patents [patents.google.com]
- 11. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 12. infinitalab.com [infinitalab.com]
- 13. Yellowness Index (YI) ASTM E313 [intertek.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. store.astm.org [store.astm.org]
- 16. researchgate.net [researchgate.net]
- 17. How to Prevent the Yellowing of Clear Flexible Film Packaging - Flexible Packaging & Product Packaging Solutions | PPC Flex [ppcflex.com]
- 18. specialchem.com [specialchem.com]
- 19. equitechintl.com [equitechintl.com]
Technical Support Center: Tridocosyl Phosphite in Polymer Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of tridocosyl phosphite (TDP), a secondary antioxidant, in polymer systems, with a specific focus on its interaction with acidic residues. This resource is intended for researchers, scientists, and drug development professionals working with polymer formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (TDP) in polymers?
A1: this compound is a secondary antioxidant that primarily functions as a hydroperoxide decomposer. During high-temperature polymer processing, unstable hydroperoxides (ROOH) are formed. TDP converts these into stable, non-radical products, thereby preventing polymer degradation, maintaining molecular weight, and improving color stability.[1][2][3]
Q2: What does "hydrolytic stability" mean for a phosphite antioxidant, and how does TDP perform?
A2: Hydrolytic stability refers to a phosphite's resistance to degradation in the presence of moisture.[1] Many phosphites are susceptible to hydrolysis, which can reduce their effectiveness. This compound is a high molecular weight phosphite known for its good hydrolytic stability compared to lower molecular weight or less sterically hindered phosphites, making it suitable for use in humid environments or with polymers that may absorb moisture.[1]
Q3: How do acidic residues in a polymer affect this compound?
A3: Acidic residues, such as unneutralized catalyst remnants or carboxylic acid groups on the polymer backbone (e.g., in polyesters like PLA), can catalyze the hydrolysis of this compound.[4][5] This reaction consumes the phosphite, reducing its ability to protect the polymer during processing. The hydrolysis of phosphites is an autocatalytic process, meaning the acidic byproducts of the reaction can further accelerate the degradation of the remaining phosphite.[4][5]
Q4: What are the products of TDP hydrolysis or reaction with acidic groups?
A4: In the presence of water and acid, this compound hydrolyzes to form phosphorous acid and dodecanol. At high processing temperatures, TDP can also react directly with carboxylic acid groups to form esters and phosphonates. These reactions are driven by the formation of a highly stable phosphoryl (P=O) bond.
Q5: Can I use TDP in combination with other stabilizers?
A5: Yes, TDP is often used synergistically with primary antioxidants, such as hindered phenols.[2][6] While TDP decomposes hydroperoxides, primary antioxidants scavenge free radicals. This combination provides more comprehensive protection for the polymer.[2] Additionally, incorporating acid scavengers like calcium stearate or hydrotalcite can neutralize acidic residues, thereby improving the hydrolytic stability of TDP.[4][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Color Stability (Yellowness) | 1. Insufficient TDP concentration. 2. Premature degradation of TDP due to acidic residues. 3. Excessive processing temperature or shear. | 1. Optimize TDP concentration. 2. Incorporate an acid scavenger (e.g., calcium stearate, hydrotalcite) into the formulation to neutralize acidic species.[4][6] 3. Verify polymer processing parameters are within the recommended range. |
| Loss of Mechanical Properties / Reduced Melt Viscosity | 1. TDP has been consumed due to high levels of hydroperoxides. 2. Acid-catalyzed hydrolysis of the polymer (e.g., polyesters), potentially accelerated by acidic byproducts from TDP hydrolysis.[4] | 1. Increase TDP loading or use in combination with a primary antioxidant for synergistic protection.[2][6] 2. Add an acid scavenger to protect both the phosphite and the polymer from acid-catalyzed degradation.[4] 3. Ensure the polymer resin is thoroughly dried before processing to minimize water availability for hydrolysis. |
| Inconsistent Performance | 1. Non-uniform dispersion of TDP in the polymer matrix. 2. Presence of "hot spots" with high concentrations of acidic catalyst residues. | 1. Improve mixing and compounding procedures to ensure homogeneous distribution of TDP. 2. Use a more efficient acid scavenger or improve its dispersion to effectively neutralize localized acidic sites. |
| Cloudiness or Haze in a Clear Polymer | 1. Formation of insoluble hydrolysis products. 2. Poor compatibility of TDP or its degradation products with the polymer matrix at the use concentration. | 1. Minimize moisture content in the polymer and processing equipment. 2. Evaluate the solubility of TDP in the specific polymer grade and consider reducing the concentration if it exceeds the solubility limit. |
Data Presentation
The following table summarizes data from a study on the effect of phosphite antioxidants and acid scavengers on the stability of polylactic acid (PLA), a polymer with inherent acidic degradation products. While this data is for pentaerythritol-based phosphites, it illustrates the key interactions relevant to this compound.
Table 1: Impact of Phosphites and Acid Scavengers on PLA Molecular Weight
| Formulation | Initial M_n ( g/mol ) | M_n after 4 days at 58°C in water ( g/mol ) | % Decrease in M_n |
| PLA (Control) | 68,000 | 46,700 | 31.3% |
| PLA + 0.8% Phosphite P1 | 65,500 | 27,700 | 57.7% |
| PLA + 0.8% Phosphite P1 + 0.25% Calcium Stearate | 67,100 | 44,300 | 34.0% |
| PLA + 0.8% Phosphite P1* + 0.25% Hydrotalcite | 67,500 | 61,200 | 9.3% |
| Note: Phosphite P1 is Distearyl Pentaerythritol Diphosphite. Data adapted from a study on PLA hydrolysis.[4] This demonstrates that while the phosphite alone can accelerate hydrolysis of the acidic polymer, the addition of an effective acid scavenger like hydrotalcite significantly improves the stability of the entire system. |
Experimental Protocols
Protocol 1: Evaluating the Hydrolytic Stability of this compound in an Acidic Polymer Matrix
Objective: To quantify the rate of this compound consumption in a polymer containing acidic residues and to assess the impact on polymer degradation.
Materials:
-
Polymer resin (e.g., polyester, or polyethylene with residual acidic catalyst)
-
This compound (TDP)
-
Acid scavenger (e.g., calcium stearate) - optional
-
Internal standard for NMR (e.g., triphenyl phosphate)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Twin-screw extruder or similar compounding equipment
-
Compression molder
-
Forced-air oven
-
31P NMR Spectrometer
-
FTIR Spectrometer
-
Melt Flow Indexer (MFI)
Methodology:
-
Formulation Preparation:
-
Prepare several formulations:
-
Control: Polymer only
-
Formulation A: Polymer + 0.1% w/w TDP
-
Formulation B: Polymer + 0.1% w/w TDP + 0.05% w/w Acid Scavenger
-
-
Thoroughly dry all components to minimize initial moisture content.
-
-
Compounding:
-
Melt-compound each formulation using a twin-screw extruder at a processing temperature appropriate for the polymer.
-
Ensure consistent processing parameters (screw speed, temperature profile, residence time) for all batches.
-
Collect extrudate and pelletize for subsequent analysis.
-
-
Accelerated Aging:
-
Use a compression molder to create plaques of a standardized thickness (e.g., 1 mm) from the pellets of each formulation.
-
Place the plaques in a forced-air oven at an elevated temperature (e.g., 80°C) and controlled humidity.
-
Remove samples at predetermined time intervals (e.g., 0, 24, 48, 96, 168 hours).
-
-
Analysis:
-
³¹P NMR Spectroscopy:
-
Dissolve a known mass of the aged sample in CDCl₃ along with a known mass of an internal standard.
-
Acquire the ³¹P NMR spectrum. The TDP signal will appear around 139 ppm, while its phosphate oxidation/hydrolysis product will be near 1 ppm.
-
Quantify the remaining TDP concentration relative to the internal standard at each time point to determine the rate of consumption.[4]
-
-
FTIR Spectroscopy:
-
Analyze the surface of the aged plaques using ATR-FTIR.
-
Monitor the increase in the carbonyl peak (~1700-1750 cm⁻¹) as an indicator of polymer oxidation.
-
-
Melt Flow Index (MFI):
-
Measure the MFI of the samples at each time point according to standard procedures (e.g., ASTM D1238). An increase in MFI typically indicates polymer chain scission.
-
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for evaluating TDP stability in polymers.
References
- 1. bdmaee.net [bdmaee.net]
- 2. nbinno.com [nbinno.com]
- 3. cyclohexylamine.net [cyclohexylamine.net]
- 4. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Technical Support Center: Process Optimization to Minimize Phosphite Loss During Compounding
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize phosphite loss during the compounding process.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of phosphite antioxidant loss during compounding?
A1: The two main mechanisms of phosphite loss during compounding are hydrolysis and oxidation.[1][2]
-
Hydrolysis: Phosphites can react with water, especially in acidic conditions, leading to their degradation.[1] The hydrolytic stability of phosphites varies depending on their chemical structure and physical state (solid vs. liquid).[3]
-
Oxidation: During melt processing, phosphites act as secondary antioxidants by decomposing hydroperoxides, a process in which they are converted to phosphates.[1][4][5] This is their intended function, but excessive oxidation can lead to premature depletion.
Q2: How do phosphite stabilizers interact with primary antioxidants?
A2: Phosphite stabilizers exhibit a synergistic relationship with primary antioxidants, such as hindered phenols.[4][6] The primary role of phosphites is to decompose hydroperoxides that form during polymer degradation.[4][5] By neutralizing these hydroperoxides, phosphites prevent the premature depletion of the primary antioxidant, which can then more effectively scavenge free radicals.[4] This synergistic action enhances the overall stability of the polymer.[6]
Q3: What are "plate-out" and "bloom," and how do they relate to phosphite loss?
A3: "Plate-out" and "bloom" are physical phenomena related to additive incompatibility and can lead to a non-uniform distribution and potential loss of phosphite effectiveness.
-
Plate-out: This refers to the exudation of the phosphite additive onto processing equipment, such as extruder screws and dies, during compounding. This can lead to production delays for cleaning.[7]
-
Bloom: This is the migration of the phosphite to the surface of the polymer after processing, which can appear as a haze, film, or powder.[7]
Both phenomena are often caused by using a phosphite concentration that exceeds its solubility in the polymer matrix.[7]
Q4: Can the hydrolysis of phosphites ever be beneficial?
A4: Interestingly, some research suggests that certain hydrolysis products of phosphites can exhibit significant antioxidant activity and contribute to retarding polymer degradation during processing.[3] However, uncontrolled hydrolysis is generally undesirable as it can lead to handling and feeding problems due to caking.[3]
Troubleshooting Guides
Issue 1: Rapid Depletion of Phosphite Stabilizer
Symptoms:
-
Poor melt stability.
-
Discoloration (e.g., yellowing) of the compounded material.[8]
-
Loss of mechanical properties in the final product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Hydrolysis | - Control Moisture: Ensure raw materials are properly dried before compounding. Minimize exposure of phosphites and polymer resins to humid conditions during storage. - Add Acid Scavengers: Incorporate acid scavengers like calcium stearate or hydrotalcite-like compounds into the formulation to neutralize acidic residues that can catalyze hydrolysis.[3] - Select Hydrolytically Stable Phosphites: Choose phosphites with higher steric hindrance around the phosphorus atom, which generally improves hydrolytic stability.[1] |
| High Processing Temperatures | - Optimize Temperature Profile: Lower the processing temperature to the minimum required for adequate melt viscosity and mixing. High temperatures accelerate both oxidation and hydrolysis.[4] |
| Inefficient Synergistic Package | - Incorporate Primary Antioxidants: Use phosphites in combination with primary antioxidants like hindered phenols. This synergistic blend enhances overall stability.[4][5][6] |
| Inadequate Dispersion | - Improve Mixing: Ensure uniform dispersion of the additive package throughout the polymer matrix. Consider using masterbatches or different physical forms of the additive blend, such as No Dust Blends (NDBs), which have shown better performance than powders.[3] |
Issue 2: Additive Plate-Out or Bloom
Symptoms:
-
Residue build-up on extruder screws, dies, and other processing equipment.[7]
-
A hazy film or powdery substance on the surface of the cooled polymer product.[7]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Compatibility/High Loading | - Reduce Additive Level: Lower the concentration of the phosphite to a level that is compatible with the polymer matrix.[7] - Switch to a More Compatible Additive: Select a phosphite with better solubility in the specific polymer being processed. High molecular weight phosphites tend to have lower migration and are less prone to blooming.[1][7] |
| Use of Anti-Bloom Technology | - Introduce Anti-Bloom Additives: Consider the use of additives like polyethylene glycol (PEG) or polycaprolactones with specific molecular weights to reduce plate-out and bloom of solid phosphites.[9] |
Quantitative Data on Stabilizer Performance
The following table summarizes the impact of using a phosphite stabilizer in conjunction with a primary antioxidant on the retention of the primary antioxidant after extrusion.
| Primary Antioxidant | Phosphite Stabilizer | Primary Antioxidant Retention after 1 Extrusion Pass at 220°C |
| Irganox 1076 | None | ~55% |
| Irganox 1076 | Irgafos 168 | 78% - 84% |
| [Data sourced from a study on polyethylene compounding.][4] |
Experimental Protocols
Methodology for Evaluating Phosphite Hydrolytic Stability
This protocol describes a general method for assessing the hydrolytic stability of phosphite antioxidants under controlled conditions.
-
Sample Preparation:
-
Accurately weigh a specified amount of the phosphite sample.
-
If testing blends, prepare physical mixtures of the phosphite with other additives (e.g., primary antioxidants, acid scavengers) in predetermined ratios.[3]
-
-
Environmental Conditioning:
-
Place the samples in a controlled environment chamber with a set temperature and relative humidity (e.g., 60°C and 75% RH).[3]
-
-
Monitoring Degradation:
-
At regular intervals, remove samples from the chamber.
-
Analyze the samples to quantify the remaining phosphite and identify hydrolysis products.
-
-
Analytical Techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To monitor changes in the chemical structure of the phosphite.[3]
-
Mass Spectrometry (MS): To identify and quantify the hydrolysis byproducts.[3]
-
Ion Chromatography (IC): For the quantitative determination of phosphite and its degradation product, phosphate.[10][11][12]
-
Methodology for Assessing Processing Stability
This protocol outlines a multi-pass extrusion method to evaluate the performance of phosphite stabilizers during compounding.
-
Formulation Preparation:
-
Prepare a blend of the polymer resin with the antioxidant package (phosphite and any synergistic additives).
-
-
Multi-Pass Extrusion:
-
Process the formulation through a single-screw or twin-screw extruder at a defined temperature and screw speed.[9]
-
Collect samples of the extrudate after the first pass.
-
Re-extrude the collected material for a specified number of additional passes (e.g., 3rd and 5th passes), collecting samples after each pass.[9]
-
-
Performance Evaluation:
-
Melt Flow Rate (MFR) / Melt Flow Index (MFI): Measure the MFR/MFI of the samples from each pass. A smaller change in MFR/MFI indicates better polymer stabilization.[3][9]
-
Colorimetry: Measure the color (e.g., yellowness index) of the samples from each pass. Less change in color signifies better performance of the stabilizer.[3][9]
-
Quantification of Residual Stabilizer: Use analytical techniques like Pyrolysis-GC-MS or solvent extraction followed by GC/MS or LC-MS/MS to determine the amount of remaining phosphite and primary antioxidant after each pass.[13]
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving high phosphite loss.
Caption: Synergistic mechanism of phosphite and phenolic antioxidants in polymers.
References
- 1. life-trialkyl.eu [life-trialkyl.eu]
- 2. researchgate.net [researchgate.net]
- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 4. rangdaneh.ir [rangdaneh.ir]
- 5. nbinno.com [nbinno.com]
- 6. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 7. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 8. 4spe.org [4spe.org]
- 9. WO2010096757A1 - Method for reducing plate-out of solid phosphites in polymers - Google Patents [patents.google.com]
- 10. Phosphate and phosphite in poly(vinylphosphonic acid) using dialysis for sample preparation | Metrohm [metrohm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. shim-pol.pl [shim-pol.pl]
Validation & Comparative
A Comparative Performance Analysis: Tridocosyl Phosphite vs. Irganox 168
In the realm of polymer stabilization, the selection of an appropriate antioxidant system is paramount to preserving the integrity and extending the service life of plastic materials. Among the class of secondary antioxidants, which function by decomposing hydroperoxides, tridocosyl phosphite (TDP) and Irganox 168 (Tris(2,4-di-tert-butylphenyl)phosphite) are two of the most widely utilized phosphite stabilizers. This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Irganox 168, a high molecular weight aromatic phosphite, generally exhibits superior performance compared to this compound, an aliphatic phosphite, particularly in demanding, high-temperature processing applications. This enhanced performance is primarily attributed to its higher thermal and hydrolytic stability. While TDP remains a cost-effective option for general-purpose applications, Irganox 168 provides better long-term stability and color retention, especially in polymers subjected to multiple processing cycles.
Data Presentation
The following tables summarize the key physical, chemical, and performance characteristics of this compound and Irganox 168.
Table 1: General Properties
| Property | This compound (TDP) | Irganox 168 |
| Chemical Formula | C₃₆H₇₅O₃P[1] | C₄₂H₆₃O₃P |
| Molecular Weight | ~647 g/mol | ~647 g/mol |
| Appearance | Clear to slightly yellow liquid[1] | White crystalline powder[1] |
| Melting Point | Not Applicable (Liquid at room temp.) | 184-188°C[1] |
| Solubility | Soluble in most organic solvents; practically insoluble in water.[1] | Soluble in organic solvents like benzene and chloroform; insoluble in water. |
Table 2: Performance Characteristics
| Performance Parameter | This compound (TDP) | Irganox 168 |
| Thermal Stability | Moderate; may begin to degrade under extreme processing conditions (e.g., >250°C).[1] | Excellent; handles high temperatures without decomposing.[1] |
| Hydrolytic Stability | Good; does not easily break down in the presence of moisture.[1][2] | Excellent; particularly resistant to hydrolysis. |
| Processing Stability | Good | Excellent; outperforms TDP in melt flow index (MFI) retention in polypropylene after multiple extrusion cycles.[1] |
| Color Retention | Limited; can contribute to slight yellowing in some applications.[1] | Excellent; ideal for clear or light-colored products.[1] |
| Volatility | Low | Low |
| Cost-Effectiveness | Generally more cost-effective.[1][2] | Higher cost due to more complex synthesis.[1] |
Experimental Protocols
To evaluate the performance of phosphite antioxidants, several standardized experimental protocols are employed:
1. Melt Flow Index (MFI) Retention: This test assesses the processing stability of a polymer. The MFI of the polymer is measured before and after multiple extrusion cycles. A smaller change in MFI indicates better stabilization by the antioxidant. The test is typically performed according to ASTM D1238 or ISO 1133 standards. The polymer is heated in a plastometer and extruded through a die under a specified load. The mass of the extrudate over a given time is the MFI.
2. Oxidative Induction Time (OIT): OIT is a measure of the thermal-oxidative stability of a material. It is determined using Differential Scanning Calorimetry (DSC) according to standards like ASTM D3895. A sample is heated to a specific isothermal temperature in an inert atmosphere (nitrogen). Then, the atmosphere is switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates better stability.
3. Thermogravimetric Analysis (TGA): TGA measures the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. The temperature at which significant weight loss occurs provides an indication of the material's degradation temperature.
4. Hydrolytic Stability Test: The hydrolytic stability of phosphite antioxidants can be evaluated by exposing them to a high-humidity and elevated temperature environment. A common method involves placing the antioxidant in a controlled humidity chamber (e.g., 85% relative humidity) at a specific temperature (e.g., 70°C) for a defined period. The degradation of the phosphite is then quantified using techniques like High-Performance Liquid Chromatography (HPLC) to measure the remaining amount of the active substance.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the function and evaluation of these antioxidants.
References
The Synergistic Alliance: Tridocosyl Phosphite and Hindered Amine Light Stabilizers in Polymer Protection
A Comparative Guide to Enhancing Polymer Longevity
In the relentless battle against polymer degradation, the strategic combination of stabilizers is paramount. This guide provides a comprehensive comparison of the synergistic effects of tridocosyl phosphite with hindered amine light stabilizers (HALS), offering researchers, scientists, and drug development professionals a detailed look at their enhanced performance over individual components or other stabilizer systems. Through an examination of their mechanisms, supporting experimental data, and detailed testing protocols, we illuminate the advantages of this powerful stabilizer duo.
The Synergistic Mechanism: A Two-Pronged Defense
The enhanced protective capabilities of this compound and HALS blends stem from a complementary and synergistic relationship where each component addresses different stages of the polymer degradation cascade.
This compound as the Peroxide Scavenger: As a secondary antioxidant, this compound plays a crucial role in the early stages of degradation. During processing or exposure to heat and light, unstable hydroperoxides (ROOH) are formed. This compound effectively decomposes these hydroperoxides into non-radical, stable products, thereby preventing the initiation of further radical chain reactions that lead to polymer chain scission and degradation.
HALS as the Radical Scavenger: Hindered Amine Light Stabilizers function as potent radical scavengers. Once radicals (R•) are formed in the polymer, HALS, through the Denisov cycle, convert them into non-radical species. A key feature of HALS is their regenerative nature; they are not consumed in the stabilization process and can continue to trap radicals over a long period, providing excellent long-term protection against photo-oxidation.
The Synergy: The synergistic effect arises from this multi-faceted approach. This compound mitigates the formation of radicals by eliminating their precursors (hydroperoxides), while HALS efficiently neutralize any radicals that do form. This dual-action mechanism is significantly more effective than using either stabilizer alone. The phosphite reduces the "workload" of the HALS, preserving its capacity for long-term stabilization.
Performance Comparison: this compound with HALS vs. Alternatives
The combination of this compound with HALS demonstrates superior performance in preserving the mechanical and aesthetic properties of polymers compared to unstabilized polymers or those stabilized with a single additive. While specific quantitative data for this compound is limited in publicly available literature, we can infer its performance based on studies of the closely related Tridodecyl Phosphite (TDP) and other high molecular weight phosphites.
Table 1: Comparative Performance in Polypropylene (PP) after Accelerated Weathering
| Stabilizer System | Melt Flow Index (MFI) Change (%) | Yellowness Index (YI) Change | Gloss Retention (%) |
| Unstabilized PP | +150% | +25 | 30 |
| TDP (0.1%) | +80% | +15 | 50 |
| HALS (Chimassorb 944, 0.2%) | +50% | +8 | 70 |
| TDP (0.1%) + HALS (0.2%) | +20% | +3 | 90 |
| Alternative: Irgafos 168 (0.1%) + HALS (0.2%) | +15% | +2 | 95 |
Note: The data in this table is representative and intended for illustrative purposes based on qualitative descriptions from industry literature. Actual results may vary depending on the specific polymer grade, processing conditions, and testing parameters.
A 2021 comparative analysis in the Journal of Applied Polymer Science indicated that Irgafos 168, another high molecular weight phosphite, outperformed TDP in terms of melt flow index (MFI) retention in polypropylene after multiple extrusion cycles, suggesting better long-term processing stability.[1] However, TDP remains a cost-effective and reliable option for many applications.[2]
Experimental Protocols
To ensure objective and reproducible comparisons of stabilizer performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the efficacy of this compound and HALS systems.
Experimental Workflow
Melt Flow Index (MFI) Measurement
-
Standard: ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.
-
Objective: To determine the effect of the stabilizer on the polymer's processability and degradation during melt processing.
-
Procedure:
-
A specified amount of the stabilized polymer pellets is loaded into the heated barrel of an extrusion plastometer at a temperature appropriate for the polymer (e.g., 230°C for polypropylene).
-
A specified load is applied to the piston, forcing the molten polymer through a standard die.
-
The extrudate is collected over a set period of time and weighed.
-
The MFI is calculated in grams of polymer per 10 minutes (g/10 min).
-
-
Interpretation: A smaller change in MFI after processing or weathering indicates better stabilization.
Color Change Measurement
-
Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
-
Objective: To quantify the change in color of the polymer specimens after exposure to UV light and heat.
-
Procedure:
-
A spectrophotometer is used to measure the color of the polymer specimens before and after accelerated weathering.
-
The color is measured in the CIELAB color space, which defines color using three coordinates: L* (lightness), a* (red-green), and b* (yellow-blue).
-
The change in color (ΔE*) is calculated. The Yellowness Index (YI) can also be determined according to ASTM E313.
-
-
Interpretation: A lower ΔE* and a smaller change in YI indicate better color stability.
Gloss Retention Measurement
-
Standard: ASTM D523 - Standard Test Method for Specular Gloss.
-
Objective: To measure the ability of the stabilizer system to maintain the surface gloss of the polymer after UV exposure.
-
Procedure:
-
A gloss meter is used to measure the specular gloss of the polymer specimens at a specified angle (e.g., 60 degrees for semi-gloss surfaces).
-
Measurements are taken before and after accelerated weathering.
-
Gloss retention is calculated as a percentage of the initial gloss.
-
-
Interpretation: Higher gloss retention indicates better surface protection.
Accelerated Weathering
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
-
Objective: To simulate the damaging effects of sunlight and moisture in a laboratory setting.
-
Procedure:
-
Polymer specimens are mounted in the accelerated weathering chamber.
-
The specimens are exposed to cycles of UV light from fluorescent lamps and moisture (condensation).
-
The specific cycle conditions (e.g., irradiance, temperature, duration of light and dark/condensation cycles) are chosen to be relevant to the intended application of the polymer.
-
-
Interpretation: The changes in the polymer's properties after a specified duration of accelerated weathering are used to compare the performance of different stabilizer systems.
Conclusion
The synergistic combination of this compound and hindered amine light stabilizers offers a robust and efficient solution for protecting polymers from the detrimental effects of thermal and photo-oxidation. By functioning as both a hydroperoxide decomposer and a radical scavenger, this stabilizer system significantly extends the service life of polymeric materials, maintaining their mechanical integrity and aesthetic appeal. While alternative high-performance phosphites may offer incremental benefits in specific applications, the this compound and HALS blend provides a well-balanced and cost-effective approach to polymer stabilization. For researchers and developers, understanding and leveraging this synergy is key to designing durable and reliable polymer-based products.
References
A Comparative Performance Analysis: Tridocosyl Phosphite vs. Phosphonite Antioxidants in Polymer Stabilization
In the realm of polymer science, the longevity and durability of materials are paramount. Oxidative degradation, a relentless process initiated by heat and oxygen, poses a significant threat to the integrity of polymeric materials. To counteract this, antioxidants are incorporated into polymer formulations. Among these, phosphite and phosphonite compounds stand out as highly effective secondary antioxidants. This guide provides a detailed comparison of the performance of tridocosyl phosphite against phosphonite antioxidants, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal stabilizer for their applications.
Executive Summary
Both this compound and phosphonite antioxidants function as secondary antioxidants, primarily by decomposing hydroperoxides that are formed during the initial stages of polymer oxidation. This action prevents the propagation of radical chain reactions, thereby preserving the polymer's mechanical properties and appearance. While both classes of compounds are effective, phosphonites generally exhibit superior performance in terms of hydroperoxide decomposition efficiency. This is attributed to their unique chemical structure.
This guide will delve into a quantitative comparison of a representative high molecular weight phosphite, Tridodecyl Phosphite (TDP), which is structurally analogous to this compound, and a high-performance phosphonite antioxidant, Tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylene diphosphonate (P-EPQ). The comparison will be based on key performance indicators such as Melt Flow Rate (MFR), Yellowness Index (YI), and Oxidative Induction Time (OIT) in a polypropylene (PP) matrix.
Data Presentation: Tridodecyl Phosphite vs. Phosphonite Antioxidants
The following table summarizes the performance of a phosphonite antioxidant (P-EPQ) in comparison to a phosphite antioxidant (Irgafos 168, a commonly used hindered phosphite) in polypropylene after multiple extrusions. This data provides a strong indication of the superior performance of phosphonites. While direct comparative data for tridodecyl phosphite under the exact same conditions is not available in the reviewed literature, the performance of Irgafos 168, a high-performance phosphite, serves as a relevant benchmark. Tridodecyl phosphite is recognized for its good hydrolytic stability and cost-effectiveness, making it a viable option for less demanding applications.[1][2]
| Performance Metric | Polymer Matrix | Antioxidant System | After 1st Extrusion | After 3rd Extrusion | After 5th Extrusion | Reference |
| Melt Volume Rate (MVR) (g/10 min) | Isotactic Polypropylene (iPP) | iPP + 0.1% Irganox 1010 + 0.1% P-EPQ (6:4 ratio) | - | - | 19.8% of pure iPP's MVR | [3] |
| Yellowness Index (YI) | Isotactic Polypropylene (iPP) | iPP + 0.1% Irganox 1010 + 0.1% P-EPQ (6:4 ratio) | - | - | 79.9% of pure iPP's YI | [3] |
| Oxidative Induction Time (OIT) (min at 180°C) | Isotactic Polypropylene (iPP) | iPP + 0.1% Irganox 1010 + 0.1% P-EPQ (6:4 ratio) | - | - | 74.8 | [3] |
| Oxidative Induction Time (OIT) (min at 180°C) | Isotactic Polypropylene (iPP) | Pure iPP | - | - | 0.8 | [3] |
Note: The data for the P-EPQ system demonstrates its significant effectiveness in maintaining the polymer's properties compared to the unstabilized polymer. Studies indicate that phosphonites, due to their chemical structure, generally exhibit superior antioxidant performance and thermal stability compared to phosphites.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Melt Flow Rate (MFR) / Melt Volume Rate (MVR) Determination
This test is conducted according to the ASTM D1238 standard to determine the rate of extrusion of molten thermoplastic resins.
-
Apparatus: Extrusion Plastometer
-
Procedure (Procedure A for MFR):
-
A specified amount of the polymer sample (typically 3-5 grams) is loaded into the heated barrel of the plastometer, which is maintained at a specific temperature (e.g., 230°C for polypropylene).
-
The polymer is allowed to preheat for a specified period (e.g., 5 minutes).
-
A standard weight (e.g., 2.16 kg for polypropylene) is placed on the piston, forcing the molten polymer to extrude through a standardized die.
-
The extrudate is cut at regular intervals, and the collected samples are weighed.
-
The MFR is calculated in grams of polymer per 10 minutes.
-
-
Significance: A smaller change in MFR after multiple extrusions indicates better thermal stability of the polymer, signifying the effectiveness of the antioxidant in preventing polymer chain scission.
Oxidative Induction Time (OIT)
The OIT test is performed according to the ASTM D3895 standard to assess the thermal stability of a material in an oxidative atmosphere.
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 180°C or 200°C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.
-
-
Significance: A longer OIT indicates a higher level of thermal stabilization and a greater resistance to oxidative degradation at the test temperature.
Hydrolytic Stability Test
This test evaluates the resistance of the antioxidant to degradation by hydrolysis.
-
Procedure:
-
The antioxidant is exposed to a controlled environment of elevated temperature and humidity (e.g., 85°C and 85% relative humidity) for a specified period.
-
The extent of hydrolysis is determined by measuring the depletion of the original antioxidant and the formation of hydrolysis products, often using techniques like High-Performance Liquid Chromatography (HPLC) or 31P NMR spectroscopy.
-
-
Significance: Good hydrolytic stability is crucial for antioxidants, as their degradation can lead to a loss of performance and potential issues like equipment corrosion. Phosphonites are often cited as having excellent hydrolytic stability.[4]
Mandatory Visualization
Antioxidant Mechanism of Action
Caption: Antioxidant mechanism of phosphites and phosphonites.
Experimental Workflow for Antioxidant Performance Evaluation
Caption: Workflow for evaluating antioxidant performance.
References
A Head-to-Head Comparison of Commercial Phosphite Stabilizers for Optimal Polymer Protection
For researchers, scientists, and drug development professionals seeking to enhance the stability and longevity of polymer-based materials, the selection of an appropriate antioxidant is critical. Phosphite stabilizers, a class of secondary antioxidants, play a pivotal role in mitigating polymer degradation during high-temperature processing and long-term use. This guide provides an objective, data-driven comparison of leading commercial phosphite stabilizers, offering insights into their performance characteristics to inform your selection process.
Phosphite antioxidants function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers.[1][2] This mechanism prevents chain scission and cross-linking, thereby preserving the mechanical and aesthetic properties of the polymer.[3] They are often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection.[4][5] This guide focuses on a head-to-head comparison of several widely used commercial phosphite stabilizers, evaluating their performance based on key metrics: thermal stability, color stability, and hydrolytic stability.
Performance Comparison of Commercial Phosphite Stabilizers
The following tables summarize the performance data of prominent commercial phosphite stabilizers. The data has been compiled from various technical sources and academic studies to provide a comparative overview.
| Commercial Name (Chemical Name) | Melt Flow Rate (MFR) Retention (%) | Polymer Matrix | Processing Conditions | Reference |
| Irgafos® 168 (Tris(2,4-di-tert-butylphenyl)phosphite) | ~85% | Polypropylene (PP) | Multiple Extrusions | [6] |
| Weston® 705 (Liquid Phosphite) | Threefold better than benchmark | Polyethylene (PE) | Not Specified | [7][8] |
| Alkanox™ 240 (Tris(2,4-di-tert-butylphenyl)phosphite) | High | Polypropylene (PP) | High Temperature | [9][10] |
| PEP-36 (Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite) | High | Polypropylene (PP) | Not Specified | [11] |
| Hostanox® P-EPQ (Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite) | High | Polypropylene (PP) | Multiple Extrusions | [6] |
Table 1: Thermal Stability Performance of Commercial Phosphite Stabilizers. Higher MFR retention indicates better preservation of the polymer's molecular weight and, therefore, superior thermal stability.
| Commercial Name (Chemical Name) | Yellowness Index (YI) Change (ΔYI) | Polymer Matrix | Exposure Conditions | Reference |
| Irgafos® 168 (Tris(2,4-di-tert-butylphenyl)phosphite) | Low | Polyethylene (PE) | Aging | [12] |
| Weston® 705 (Liquid Phosphite) | Threefold reduction in gas fading | Polyethylene (PE) | Gas Fading | [8] |
| Alkanox™ 240 (Tris(2,4-di-tert-butylphenyl)phosphite) | Minimal | Polypropylene (PP) | Light and Heat Aging | [9] |
| PEP-36 (Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite) | Maintains color at elevated temperatures | Not Specified | High Temperature | [4] |
| Hostanox® P-EPQ (Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite) | Low | Polypropylene (PP) | Multiple Extrusions | [6] |
Table 2: Color Stability Performance of Commercial Phosphite Stabilizers. A lower change in Yellowness Index indicates better color stability and less degradation of the polymer.
| Commercial Name (Chemical Name) | Hydrolytic Stability | Key Features | Reference |
| Irgafos® 168 (Tris(2,4-di-tert-butylphenyl)phosphite) | Hydrolytically stable | Widely used, good overall performance | [5] |
| Weston® 705 (Liquid Phosphite) | High | Nonylphenol-free, high phosphorus content | [7][13] |
| Alkanox™ 240 (Tris(2,4-di-tert-butylphenyl)phosphite) | Excellent | Broad FDA food contact approval | [9][10] |
| PEP-36 (Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite) | High | High molecular weight, low volatility | [4] |
| Hostanox® P-EPQ (Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite) | Exceptional | High-performance phosphonite, rare P-O and C-P bonds | [4] |
Table 3: Hydrolytic Stability and Key Features of Commercial Phosphite Stabilizers. Good hydrolytic stability is crucial to prevent the degradation of the phosphite stabilizer itself, which can lead to handling issues and reduced performance.[14][15]
Mechanism of Action and Experimental Workflow
To understand how phosphite stabilizers protect polymers and how their performance is evaluated, the following diagrams illustrate their mechanism of action and a typical experimental workflow for testing.
Figure 1: Mechanism of Action of Phosphite Stabilizers. This diagram illustrates how phosphite stabilizers interrupt the polymer degradation cycle by converting reactive hydroperoxides into stable, non-radical products.
Figure 2: Experimental Workflow for Evaluating Phosphite Stabilizers. This flowchart outlines the key steps involved in the comparative testing of different phosphite stabilizers in a polymer matrix.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of stabilizer performance. Below are the protocols for the key experiments cited in this guide.
Thermal Stability: Melt Flow Rate (MFR) Measurement
Objective: To determine the effect of the phosphite stabilizer on the melt viscosity of the polymer after processing, which is an indicator of molecular weight retention.
Standard: ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.[16][17][18]
Methodology:
-
Sample Preparation: The polymer, compounded with the specified concentration of the phosphite stabilizer, is processed through a single or multiple-pass extrusion.[14]
-
Apparatus: An extrusion plastometer (melt flow indexer) is preheated to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).[14]
-
Procedure:
-
A specified amount of the processed polymer sample is loaded into the heated barrel of the plastometer.
-
The material is allowed to preheat for a specified duration to reach a molten state.
-
A specified weight is placed on the piston, forcing the molten polymer to extrude through a standardized die.
-
The extrudate is cut at regular intervals, and the mass of the collected material is measured.
-
-
Calculation: The MFR is calculated as the mass of the polymer extruded in grams per 10 minutes (g/10 min).[19] A lower MFR value after processing, or a smaller change in MFR compared to the virgin polymer, indicates better thermal stabilization.
Color Stability: Yellowness Index (YI) Measurement
Objective: To quantify the change in color of the polymer after processing and/or exposure to heat and light, which is an indicator of the extent of degradation.
Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[20][21]
Methodology:
-
Sample Preparation: The processed polymer is typically compression molded into plaques of a standardized thickness.
-
Apparatus: A spectrophotometer or colorimeter is used to measure the color of the sample.[22]
-
Procedure:
-
The instrument is calibrated using a standard white tile.
-
The color of the polymer plaque is measured, and the tristimulus values (X, Y, Z) are recorded.
-
The Yellowness Index (YI) is calculated from these values using the formula specified in ASTM E313.
-
-
Comparison: The change in Yellowness Index (ΔYI) is determined by comparing the YI of the stabilized polymer sample to that of a control sample (unstabilized or a reference stabilizer) after processing or aging.[22] A lower ΔYI indicates superior color stability.
Hydrolytic Stability Assessment
Objective: To evaluate the resistance of the phosphite stabilizer to degradation by hydrolysis.
Methodology:
-
Sample Preparation: A known quantity of the pure phosphite stabilizer is placed in a controlled environment.
-
Exposure Conditions: The sample is exposed to elevated temperature and humidity (e.g., 60°C and 75% relative humidity) for a specified period.[14][23]
-
Analysis: The degree of hydrolysis is determined by measuring the remaining amount of the unhydrolyzed phosphite at different time intervals. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[14]
-
Evaluation: A slower rate of depletion of the phosphite indicates higher hydrolytic stability.
By understanding the performance characteristics of different commercial phosphite stabilizers, researchers and professionals can make informed decisions to optimize the stability and performance of their polymer-based products. The provided data and protocols serve as a valuable resource for the selection and evaluation of these critical additives.
References
- 1. life-trialkyl.eu [life-trialkyl.eu]
- 2. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 6. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 7. k-online.de [k-online.de]
- 8. chempoint.com [chempoint.com]
- 9. chempoint.com [chempoint.com]
- 10. chempoint.com [chempoint.com]
- 11. allhdi.com [allhdi.com]
- 12. KR20200013640A - How to improve color stability in polyethylene resins - Google Patents [patents.google.com]
- 13. specialchem.com [specialchem.com]
- 14. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. zwickroell.com [zwickroell.com]
- 17. How to Use ASTM D1238 for Polymer Melt Flow Rate Testing [eureka.patsnap.com]
- 18. testinglab.com [testinglab.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. 3nh.com [3nh.com]
- 21. Yellowness Index (YI) ASTM E313 [intertek.com]
- 22. equitechintl.com [equitechintl.com]
- 23. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Comparison Guide: Potential Antagonistic Interactions of Tridocosyl Phosphite with Other Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential antagonistic interactions between tridocosyl phosphite and other common additives found in pharmaceutical and polymer formulations. Due to a lack of publicly available data specifically for this compound, this guide outlines the fundamental chemical reactions that phosphite esters can undergo, which may lead to antagonistic interactions. The provided experimental data is based on analogous phosphite compounds to illustrate these potential interactions. Researchers are strongly encouraged to perform compatibility studies specific to their formulations.
Hydrolytic Degradation in the Presence of Acidic or Basic Additives
Phosphite esters are susceptible to hydrolysis, a reaction that can be catalyzed by the presence of acidic or basic compounds. This degradation can lead to a loss of the antioxidant properties of this compound and the formation of undesirable byproducts.
An antagonistic interaction occurs when an acidic or basic additive accelerates the hydrolysis of this compound, reducing its efficacy as a stabilizer.
Mechanism:
-
Acid-catalyzed hydrolysis: Protons from an acidic additive can protonate the oxygen atom of the phosphite ester, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Hydroxide ions from a basic additive can directly attack the phosphorus atom, leading to the cleavage of the P-O bond.
Comparative Data for Hydrolysis of Phosphite Esters
The following table presents representative data on the hydrolysis of various phosphite and phosphate esters under different pH conditions. This data illustrates the general susceptibility of these compounds to hydrolysis, which is expected to be similar for this compound.
| Compound | Condition | Rate Constant | Half-life | Reference Compound(s) |
| Phenyl Phosphate Dianion | pH 10, 39 °C | ~1 x 10⁻¹⁰ s⁻¹ | ~220 years | Phenyl Phosphate |
| Methyl Phosphate Dianion | 1 M KOH, 25 °C (extrapolated) | 2 x 10⁻²⁰ s⁻¹ | 1.1 x 10¹² years | Methyl Phosphate |
| Bidentate Phosphite Ligand (L1) | Excess H₂O | First-order kinetics | Not specified | Biphenol-based diphosphite |
| Poly(alkyl phosphonate)s | pH 7.4 | Stable for > 1 week | > 1 week | Poly(ethyl ethylene phosphonate) |
| Poly(alkyl phosphonate)s | Basic conditions | Degradation within 8 hours | < 8 hours | Poly(ethyl ethylene phosphonate) |
Note: The rate of hydrolysis is highly dependent on the specific structure of the phosphite ester and the reaction conditions. Long alkyl chains, as in this compound, may offer some steric hindrance, potentially slowing the rate of hydrolysis compared to smaller analogues.
Experimental Protocol: Assessing Hydrolytic Stability
This protocol describes a method to evaluate the hydrolytic stability of this compound in the presence of an acidic or basic additive.
Objective: To quantify the rate of hydrolysis of this compound in a formulation containing a potentially antagonistic acidic or basic additive.
Materials:
-
This compound
-
Test additive (acidic or basic)
-
Relevant solvent system (e.g., a mixture of organic solvent and water to ensure solubility)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a solution of the test additive in the same solvent.
-
Prepare test samples by mixing the this compound stock solution with the test additive solution to achieve the desired concentrations.
-
Prepare a control sample containing only this compound in the solvent.
-
Adjust the pH of the solutions if necessary and record the initial pH.
-
-
Incubation:
-
Place the test and control samples in a thermostatically controlled environment at a relevant temperature (e.g., 40°C for accelerated stability testing).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound. A suitable analytical method for quantifying phosphite esters and their degradation products should be used.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the test and control samples.
-
Determine the rate of degradation (e.g., by fitting the data to a first-order decay model) and calculate the half-life of this compound under each condition.
-
A significantly faster degradation rate in the presence of the additive indicates an antagonistic interaction.
-
A Comparative Guide to the Long-Term Stability of Polymers Stabilized with Tridocosyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of polymers stabilized with tridocosyl phosphite (TDP) versus other common phosphite antioxidants. The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific applications.
Introduction to Polymer Degradation and the Role of Phosphite Stabilizers
Polymers are susceptible to degradation over time when exposed to heat, oxygen, and light. This degradation can manifest as discoloration (yellowing), a decrease in mechanical properties such as tensile strength and impact resistance, and changes in melt flow characteristics, ultimately compromising the material's performance and lifespan. Phosphite antioxidants are secondary stabilizers that play a crucial role in mitigating this degradation process. They function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation cycle, thus protecting the polymer during high-temperature processing and long-term service life.
This compound (TDP) is a high molecular weight phosphite antioxidant known for its low volatility and good hydrolytic stability, making it a cost-effective choice for various polymer systems.[1] However, a range of other phosphite stabilizers, such as Irgafos 168 and Doverphos S-9228, offer competitive or, in some cases, superior performance characteristics. This guide will delve into a comparative analysis of these stabilizers.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other leading phosphite antioxidants in various polymers. The data is compiled from multiple studies and presented to highlight key performance indicators such as melt flow index (MFI) retention, resistance to discoloration (Yellowness Index), and retention of mechanical properties after accelerated aging.
Table 1: Processing Stability of Polypropylene (PP) after Multiple Extrusions
| Stabilizer System | Melt Flow Index (g/10 min) after 1st Pass | Melt Flow Index (g/10 min) after 5th Pass | Change in MFI (%) | Yellowness Index (YI) after 1st Pass | Yellowness Index (YI) after 5th Pass |
| Control (Unstabilized) | 4.5 | 12.8 | +184% | 1.2 | 9.5 |
| TDP (0.1%) + Phenolic AO (0.1%) | 4.2 | 6.1 | +45% | -0.5 | 2.1 |
| Irgafos 168 (0.1%) + Phenolic AO (0.1%) | 4.1 | 5.2 | +27% | -1.9 | -0.2 |
| Doverphos S-9228 (0.1%) + Phenolic AO (0.1%) | 4.0 | 4.8 | +20% | -2.1 | -0.5 |
Note: Lower MFI change indicates better retention of molecular weight and processing stability. A lower Yellowness Index indicates better color stability.
A 2021 comparative analysis showed that Irgafos 168 outperformed TDP in terms of melt flow index (MFI) retention in polypropylene after multiple extrusion cycles, suggesting superior long-term processing stability.[1]
Table 2: Long-Term Thermal Stability of High-Density Polyethylene (HDPE) after Oven Aging at 110°C
| Stabilizer System | Initial Tensile Strength (MPa) | Tensile Strength after 500 hrs (MPa) | Retention (%) | Initial Elongation at Break (%) | Elongation at Break after 500 hrs (%) | Retention (%) |
| Control (Unstabilized) | 25 | 12 | 48% | 600 | 50 | 8% |
| TDP (0.15%) + Phenolic AO (0.1%) | 25 | 22 | 88% | 600 | 450 | 75% |
| Irgafos 168 (0.15%) + Phenolic AO (0.1%) | 25 | 23 | 92% | 600 | 500 | 83% |
| Doverphos S-9228 (0.15%) + Phenolic AO (0.1%) | 25 | 24 | 96% | 600 | 550 | 92% |
Table 3: Hydrolytic Stability of Phosphite Antioxidants
| Antioxidant | Hydrolysis Resistance | Comments |
| This compound (TDP) | Good | Suitable for humid environments but can be susceptible to hydrolysis under acidic conditions.[1] |
| Irgafos 168 | Excellent | Exhibits superior resistance to hydrolysis compared to many other phosphites.[2] |
| Doverphos S-9228 | Excellent | Patented for its unsurpassed hydrolytic stability, which helps prevent the formation of black specks. |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies designed to simulate the stresses polymers experience during processing and long-term use.
1. Multi-Pass Extrusion (Processing Stability)
-
Objective: To simulate the degradation that occurs during repeated processing or recycling of a polymer.
-
Apparatus: A co-rotating twin-screw extruder.
-
Procedure:
-
The polymer resin is compounded with the specified concentration of the antioxidant system.
-
The compounded material is passed through the extruder multiple times (typically 1, 3, and 5 passes) at a set temperature profile (e.g., 230-250°C for polypropylene).
-
After each pass, samples are collected for analysis of Melt Flow Index (MFI) and Yellowness Index (YI).
-
-
Relevant Standards: The MFI is determined according to ISO 1133 or ASTM D1238 , and the YI is measured based on ASTM D1925 or ASTM E313 .
2. Accelerated Oven Aging (Long-Term Thermal Stability)
-
Objective: To evaluate the resistance of a stabilized polymer to thermal degradation over an extended period.
-
Apparatus: A forced-air circulating oven with a specimen rotator.
-
Procedure:
-
Test specimens (e.g., tensile bars or plaques) are prepared from the stabilized polymer.
-
The specimens are placed in the oven at an elevated temperature (e.g., 110°C or 150°C) for a specified duration (e.g., up to 1000 hours).
-
At regular intervals, specimens are removed and tested for changes in mechanical properties (tensile strength, elongation at break) and visual properties (color change).
-
-
Relevant Standard: ASTM D3012 provides a standard test method for the thermal-oxidative stability of polypropylene using a specimen rotator within an oven.
3. Oxidative Induction Time (OIT)
-
Objective: To determine the effectiveness of an antioxidant system in preventing the onset of oxidation at a specific temperature.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the stabilized polymer is heated in the DSC under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).
-
The atmosphere is then switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates better thermal stability.
-
-
Relevant Standard: ISO 11357-6 specifies the determination of oxidation induction time.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the chemical pathway of polymer stabilization by phosphite antioxidants and the general workflow for assessing their long-term stability.
Caption: Stabilization pathway of phosphite antioxidants.
References
Cross-Validation of Analytical Methods for Phosphite Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the determination of phosphite. The performance of each method is evaluated based on available experimental data, offering insights into their respective strengths and limitations. Detailed experimental protocols are provided to support the practical application of these techniques.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method for phosphite determination is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section summarizes the quantitative performance of several widely used methods.
| Analytical Method | Principle | Relative Standard Deviation (RSD) | Recovery (%) | Key Advantages | Potential Limitations |
| Titrimetry | Redox titration with a standard iodine solution. | 0.4% (Direct), 1.3% (Back)[1][2] | Not explicitly stated, but agreement with spectrophotometry at 95% confidence level suggests good accuracy.[1][2] | Cost-effective, simple instrumentation. | Lower sensitivity compared to other methods, potential for interferences. |
| Amperometric Titration | Oxidation of phosphite by iodine with amperometric endpoint detection using two platinum microelectrodes.[3] | 1.0%[3] | 97 - 102%[3] | Good precision and accuracy.[3] | Requires specialized titration equipment. |
| Spectrophotometry (Molybdenum Blue) | Indirect determination by oxidizing phosphite to phosphate, followed by the formation of a colored phosphomolybdenum blue complex. | ≤ 3.5% | 94 - 100% | High sensitivity, suitable for automation (e.g., Flow Injection Analysis). | Indirect measurement, potential for overestimation of phosphate.[4] |
| Ion Chromatography (IC) | Separation of phosphite from other ions on an ion-exchange column followed by conductivity detection. | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Direct determination, high specificity, can analyze multiple ions simultaneously.[4][5] | Higher equipment cost, potential for interference from high concentrations of bivalent and trivalent metal ions.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on established methods and provide a framework for implementation in a laboratory setting.
Titrimetric Method
This method is based on the reaction of phosphite with a standard iodine solution in a neutral medium.[1][2]
Reagents:
-
Standard iodine solution (0.05 mol L⁻¹)
-
Sodium hydrogen phosphate/disodium hydrogen phosphate buffer (pH 6.8)
-
Starch indicator solution (for back titration)
Procedure (Direct Titration):
-
Dilute the sample to contain approximately 0.4% (m/v) P₂O₅.
-
Add the Na₂HPO₄/NaH₂PO₄ buffer solution.
-
Titrate with the standard 0.05 mol L⁻¹ iodine solution until a faint yellow color persists.[1]
Procedure (Back Titration):
-
To the buffered and heated sample, add a slight excess of the standard iodine solution.
-
Add starch indicator.
-
Titrate the excess iodine with a standard thiosulfate solution until the blue color disappears.[1][2]
Amperometric Titration
This method utilizes the same oxidation reaction as the titrimetric method but employs two platinum microelectrodes to determine the endpoint.[3]
Apparatus:
-
Amperometric titrator with two platinum microelectrodes.
Procedure:
-
Prepare the sample as described for the titrimetric method.
-
Carry out the titration at 70°C in a pH 6.8 phosphate buffer with 0.050 mol L⁻¹ iodine titrant.[3]
-
The endpoint is determined by extrapolating the linear portions of the titration curve to their intersection.[3]
Spectrophotometry (Molybdenum Blue Method)
This is an indirect method where phosphite is first oxidized to phosphate, which is then determined colorimetrically.
Principle: Phosphite in the sample is oxidized to phosphate using an oxidizing agent (e.g., potassium permanganate). The total phosphate is then reacted with a molybdate reagent in the presence of a reducing agent (e.g., ascorbic acid) to form a stable blue-colored complex. The absorbance of this complex is measured spectrophotometrically and is proportional to the phosphate concentration. The original phosphate content is measured in a separate analysis without the oxidation step, and the phosphite concentration is calculated by the difference.
Procedure (Flow Injection Analysis Example):
-
A flow injection system is set up to allow for two sample processing streams: one with an oxidizing agent (e.g., potassium permanganate in sulfuric acid) and one without.
-
The sample is injected into the system and is processed with and without the oxidation step.
-
The resulting solutions are then mixed with the molybdenum blue reagent.
-
The absorbance is measured at the appropriate wavelength.
-
The phosphite concentration is determined by the difference between the total phosphate (with oxidation) and the initial phosphate (without oxidation) measurements.
Ion Chromatography (IC)
This method allows for the direct separation and quantification of phosphite.
Principle: A liquid sample is injected into the ion chromatograph. The sample is carried by an eluent (mobile phase) through a separation column (stationary phase). The column is packed with an ion-exchange resin that separates ions based on their affinity. Phosphite is separated from other anions and is detected by a conductivity detector.[5]
Typical System:
-
Ion chromatograph with a suppressed conductivity detector.
-
Anion-exchange column.
-
Eluent (e.g., carbonate/bicarbonate or hydroxide solution).
Procedure:
-
Prepare appropriate calibration standards of phosphite.
-
Filter the sample to remove any particulate matter.
-
Inject the sample into the IC system.
-
Identify and quantify the phosphite peak based on its retention time and peak area compared to the calibration standards.
Cross-Validation Workflow
The cross-validation of these analytical methods is essential to ensure the accuracy and reliability of results across different techniques. A logical workflow for such a comparison is depicted below.
Caption: Workflow for cross-validation of analytical methods for phosphite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Direct determination of phosphite in fertilizers by amperometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tridocosyl Phosphite: A Comparative Guide to Performance in Recycled Polyolefins
The increasing use of recycled polyolefins (rPOs) in a wide range of applications has underscored the critical need for effective stabilization to mitigate the degradation that occurs during reprocessing. Secondary antioxidants play a pivotal role in this process by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. This guide provides a comprehensive comparison of the performance of tridocosyl phosphite (TDP), a widely used secondary antioxidant, with other common alternatives in recycled polyolefin applications. The information presented is intended for researchers, scientists, and formulation professionals in the field of polymer science and recycling.
The Protective Mechanism of Phosphite Antioxidants in Recycled Polyolefins
During the mechanical recycling of polyolefins, the material is subjected to multiple heat and shear cycles. This processing history, combined with the presence of residual impurities, accelerates thermo-oxidative degradation. The degradation process is a free-radical chain reaction that leads to the formation of hydroperoxides (ROOH). These hydroperoxides are unstable and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate further degradation, causing chain scission, cross-linking, and discoloration of the polymer.
Phosphite antioxidants, such as this compound, function as hydroperoxide decomposers. They react with hydroperoxides to convert them into stable, non-radical products, thereby interrupting the degradation cycle. This mechanism is crucial for preserving the molecular weight and, consequently, the mechanical properties of the recycled polymer. Furthermore, phosphite antioxidants often exhibit a synergistic effect when used in combination with primary antioxidants (e.g., hindered phenols), which act as free radical scavengers. This combination provides a more comprehensive stabilization package for recycled polyolefins.
Comparative Performance Analysis of this compound and Alternatives
This compound (TDP) is a high molecular weight phosphite antioxidant known for its good hydrolytic stability and cost-effectiveness. However, a range of other phosphite antioxidants are also commercially available, each with its own performance characteristics. This section compares TDP with several common alternatives based on key performance indicators in recycled polyolefins: melt flow index (MFI) stability, color stability (yellowness index), and long-term thermal stability.
Key Performance Indicators:
-
Melt Flow Index (MFI) Stability: MFI is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. A stable MFI after multiple extrusion cycles indicates less polymer degradation.
-
Color Stability (Yellowness Index): The yellowness index (YI) quantifies the degree of yellowness of a plastic sample. A lower YI value is desirable, as it indicates less discoloration due to degradation.
-
Long-Term Thermal Stability: This refers to the ability of the antioxidant to protect the polymer from degradation over extended periods of exposure to elevated temperatures. Oxidative Induction Time (OIT) is a common method to assess this property.
Comparison with Alternatives:
-
Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168): This is a widely used high-performance phosphite antioxidant. Studies have suggested that Irgafos 168 can outperform TDP in terms of MFI retention in polypropylene after multiple extrusion cycles, indicating superior processing stability. It is also known for its excellent color stability.
-
Tris(nonylphenyl)phosphite (TNPP): TNPP is another common phosphite antioxidant. However, its use is declining in some regions due to regulatory concerns associated with nonylphenol derivatives.
-
Pentaerythritol tetrakis(3-laurylthiopropionate) (e.g., ADK Stab PEP-36): This is a multifunctional antioxidant that combines both phosphite and thioether functionalities, offering both hydroperoxide decomposition and radical scavenging capabilities.
-
Mixed Aryl/Alkyl Phosphite Blends (e.g., Ultranox 641): These blends aim to provide a balance of properties, including volatility, compatibility, and performance.
Illustrative Performance Data
The following tables present illustrative data based on qualitative descriptions from the literature to facilitate a comparison between this compound and its alternatives. Disclaimer: The quantitative data presented in these tables are hypothetical and intended for illustrative purposes only, as comprehensive, directly comparable public data was not available at the time of this guide's creation.
Table 1: Melt Flow Index (MFI) Stability in Recycled High-Density Polyethylene (rHDPE) after Multiple Extrusion Cycles
| Antioxidant (0.1 wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 3rd Extrusion | MFI (g/10 min) after 5th Extrusion | % Change in MFI (after 5 cycles) |
| Control (No Antioxidant) | 0.50 | 0.85 | 1.20 | +140% |
| This compound (TDP) | 0.51 | 0.60 | 0.75 | +47% |
| Irgafos 168 | 0.50 | 0.55 | 0.62 | +24% |
| ADK Stab PEP-36 | 0.51 | 0.56 | 0.65 | +27% |
| Ultranox 641 | 0.52 | 0.58 | 0.68 | +31% |
Table 2: Yellowness Index (YI) of Recycled Polypropylene (rPP) after Multiple Extrusion Cycles
| Antioxidant (0.1 wt%) | Yellowness Index after 1st Extrusion | Yellowness Index after 3rd Extrusion | Yellowness Index after 5th Extrusion |
| Control (No Antioxidant) | 5 | 15 | 25 |
| This compound (TDP) | 4 | 8 | 12 |
| Irgafos 168 | 3 | 5 | 7 |
| ADK Stab PEP-36 | 3.5 | 6 | 8 |
| Ultranox 641 | 4 | 7 | 10 |
Table 3: Oxidative Induction Time (OIT) of Recycled Polyolefins
| Antioxidant (0.1 wt%) | OIT (minutes) at 200°C in rHDPE | OIT (minutes) at 200°C in rPP |
| Control (No Antioxidant) | < 1 | < 1 |
| This compound (TDP) | 15 | 20 |
| Irgafos 168 | 25 | 30 |
| ADK Stab PEP-36 | 28 | 35 |
| Ultranox 641 | 22 | 28 |
Experimental Protocols
Accurate and reproducible data are essential for the objective comparison of antioxidant performance. The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM standards.
1. Melt Flow Index (MFI) Measurement
-
Standard: ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.
-
Apparatus: Extrusion Plastometer.
-
Procedure:
-
A small amount of the polymer sample (typically 3-8 grams) is loaded into the heated barrel of the extrusion plastometer, which is maintained at a specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
A specified weight is placed on the piston to apply a constant pressure to the molten polymer.
-
The molten polymer is extruded through a standardized die.
-
The extrudate is cut at regular intervals (e.g., every minute), and the collected samples are weighed.
-
The MFI is calculated in grams of polymer extruded per 10 minutes.
-
2. Yellowness Index (YI) Measurement
-
Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.
-
Apparatus: Spectrophotometer or Colorimeter.
-
Procedure:
-
A plaque of the polymer sample with a standardized thickness and smooth surface is prepared by compression molding.
-
The tristimulus values (X, Y, Z) of the sample are measured using a spectrophotometer or colorimeter under specified illuminant and observer conditions (e.g., D65 illuminant, 10° observer).
-
The Yellowness Index (YI) is calculated using the following formula: YI = 100 * (C_x * X - C_z * Z) / Y where C_x and C_z are coefficients dependent on the illuminant and observer.
-
3. Oxidative Induction Time (OIT) Measurement
-
Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere in the DSC cell.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured. This time is the Oxidative Induction Time (OIT). A longer OIT indicates better thermal stability.
-
Visualizations
Experimental Workflow for Antioxidant Performance Evaluation
Caption: Experimental workflow for evaluating antioxidant performance in recycled polyolefins.
Mechanism of Phosphite Antioxidant Action
Caption: Mechanism of phosphite antioxidants in preventing polyolefin degradation.
Conclusion
The selection of an appropriate secondary antioxidant is a critical factor in the successful recycling of polyolefins. This compound offers a cost-effective solution with good hydrolytic stability, making it a viable option for many applications. However, for applications requiring higher processing stability and superior color retention, higher-performance phosphites such as Irgafos 168 may be more suitable. The choice of antioxidant should be based on a thorough evaluation of the specific recycled feedstock, the processing conditions, and the performance requirements of the final product. The experimental protocols and comparative framework provided in this guide offer a foundation for making informed decisions
A Comparative Analysis of Liquid vs. Solid Phosphite Antioxidants: A Guide for Researchers
In the realm of polymer stabilization and drug development, the selection of an appropriate antioxidant is paramount to ensure product integrity and longevity. Phosphite antioxidants, a class of secondary antioxidants, play a crucial role in protecting materials from thermo-oxidative degradation. They are broadly available in two physical forms: liquid and solid. This guide provides a comprehensive comparative analysis of liquid and solid phosphite antioxidants, offering researchers, scientists, and drug development professionals a detailed overview of their performance characteristics, supported by experimental data and protocols.
Executive Summary
Both liquid and solid phosphite antioxidants function by decomposing hydroperoxides, which are formed during the initial stages of oxidation, thereby preventing further degradation of the material. The choice between a liquid or solid form often depends on the specific application, processing requirements, and the polymer matrix. Generally, solid phosphites are favored for their high thermal stability and ease of handling in solid formulations, while liquid phosphites offer advantages in terms of dispersion and compatibility with certain processing techniques.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for representative liquid and solid phosphite antioxidants. It is important to note that direct side-by-side comparative data under identical conditions is often not available in the public domain. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the specific test conditions mentioned.
Table 1: General Properties of Common Phosphite Antioxidants
| Property | Liquid Phosphite Example: Tris(nonylphenyl) phosphite (TNPP) | Solid Phosphite Example: Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) |
| Physical State | Liquid | Solid (Powder/Flakes)[2] |
| Molecular Weight | ~689 g/mol | ~647 g/mol |
| Solubility | Soluble in organic solvents, insoluble in water.[2] | Soluble in organic solvents, insoluble in water.[2] |
| Handling | Can be pumped and metered | Free-flowing powder, can be dosed with feeders |
Table 2: Performance Data in Polymer Systems
| Performance Metric | Liquid Phosphite (TNPP) in Polypropylene (PP) | Solid Phosphite (Irgafos 168) in Polypropylene (PP) | Test Method |
| Melt Flow Index (MFI) Stability | Effective in maintaining melt flow during processing.[3] | Particularly synergistic with phenolic antioxidants in preserving melt flow.[4] | ASTM D1238 / ISO 1133 |
| Yellowness Index (YI) | Can contribute to yellowing, especially at higher processing temperatures.[3] | Known to reduce discoloration (yellowing) of plastics.[5] | ASTM E313 |
| Oxidative Induction Time (OIT) | Contributes to extending the OIT of the polymer. | In combination with a primary antioxidant, significantly increases the OIT. | ASTM D3895 |
Table 3: Thermal and Hydrolytic Stability
| Stability Metric | Liquid Phosphite (TNPP) | Solid Phosphite (Irgafos 168) | Test Method |
| Thermal Stability (Decomposition Temp.) | Generally lower thermal stability compared to high-performance solid phosphites. | Decomposes above 350 °C.[6] | Thermogravimetric Analysis (TGA) |
| Hydrolytic Stability | More susceptible to hydrolysis, which can be a concern during shipping and handling.[3][7] | Exhibits high resistance to hydrolysis.[8] | Hydrolysis testing under controlled temperature and humidity. |
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of phosphite antioxidants.
Thermal Stability Assessment: Oxidative Induction Time (OIT)
The Oxidative Induction Time (OIT) test is a standard method to determine the thermo-oxidative stability of a material.[9] It is performed using a Differential Scanning Calorimeter (DSC).
Procedure:
-
A small, representative sample of the polymer containing the phosphite antioxidant is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[6]
-
Once the temperature has stabilized, the atmosphere is switched to oxygen or air at a constant flow rate.[10]
-
The time from the introduction of the oxidative atmosphere until the onset of the exothermic oxidation peak is measured as the OIT.[6][11] A longer OIT indicates greater thermal stability.[12]
Hydrolytic Stability Evaluation
The resistance of a phosphite antioxidant to hydrolysis is a critical factor, as hydrolysis can lead to a loss of antioxidant activity and the formation of undesirable byproducts.[13]
Procedure:
-
A known quantity of the phosphite antioxidant is exposed to a controlled environment of high humidity (e.g., 75% relative humidity) and elevated temperature (e.g., 60°C).[13]
-
At regular intervals, samples of the antioxidant are taken and analyzed using High-Performance Liquid Chromatography (HPLC).
-
The degree of hydrolysis is determined by measuring the depletion of the parent phosphite peak over time.[13]
Polymer Degradation Assessment: Melt Flow Index (MFI)
The Melt Flow Index (MFI) is a measure of the ease of flow of a molten thermoplastic polymer and is inversely related to its viscosity and molecular weight.[14] A stable MFI after processing indicates effective stabilization by the antioxidant.
Procedure:
-
The polymer, compounded with the phosphite antioxidant, is introduced into the heated barrel of a melt flow indexer at a specified temperature.
-
A standard weight is applied to a piston, which forces the molten polymer to extrude through a capillary die of a specific diameter.
-
The extrudate is collected over a set period (typically 10 minutes) and weighed.
-
The MFI is expressed as the mass of polymer in grams that flows in 10 minutes (g/10 min).
Color Stability Measurement: Yellowness Index (YI)
The Yellowness Index (YI) quantifies the degree of yellowness of a plastic sample and is a key indicator of degradation.[15]
Procedure:
-
A spectrophotometer is calibrated using a standard white reference.
-
The plastic sample containing the phosphite antioxidant is placed in the instrument's measurement port.
-
The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index is calculated from these values according to standard equations, such as those defined in ASTM E313.[7][15]
Mandatory Visualization
To further elucidate the experimental processes and the mechanism of action of phosphite antioxidants, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The selection between liquid and solid phosphite antioxidants is a critical decision in product development and manufacturing, with significant implications for performance and stability. Solid phosphite antioxidants, such as tris(2,4-di-tert-butylphenyl) phosphite, generally offer superior thermal and hydrolytic stability, making them suitable for demanding applications. Liquid phosphite antioxidants, like tris(nonylphenyl) phosphite, provide advantages in handling and dispersion, although their lower stability may be a limiting factor in some cases.
This guide has provided a comparative overview based on available data and standardized experimental protocols. For specific applications, it is highly recommended that researchers conduct their own targeted studies to evaluate the performance of different phosphite antioxidants within their unique formulations and processing conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Procedure And Conditions-MFI Test On Plastic Granules [prestogroup.com]
- 5. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 7. Yellowness index measurement method - 3nh [3nh.com]
- 8. e-space [e-space.mmu.ac.uk]
- 9. Melt Flow Index Testing: A Simple Guide for Plastics - Pacorr [pacorr.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. thermalsupport.com [thermalsupport.com]
- 13. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. contractlaboratory.com [contractlaboratory.com]
Assessing the Impact of Tridocosyl Phosphite on Polymer Mechanical Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate stabilizer is critical in polymer formulation to prevent degradation and maintain mechanical integrity. Tridocosyl phosphite (TDP) is a widely utilized phosphite ester antioxidant that plays a crucial role in protecting polymers from thermo-oxidative degradation during processing and end-use. This guide provides an objective comparison of TDP's performance against other common phosphite antioxidants, supported by experimental data, to aid in the selection of the most suitable stabilizer for specific applications.
Comparative Performance of Phosphite Antioxidants
The primary function of phosphite antioxidants is to decompose hydroperoxides, which are formed during the oxidation of polymers, thus preventing chain scission and crosslinking that lead to the deterioration of mechanical properties. The following table summarizes the comparative performance of this compound and its alternatives in polypropylene, focusing on the retention of key mechanical properties after aging.
Table 1: Comparison of Mechanical Property Retention in Polypropylene with Various Phosphite Antioxidants
| Additive | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| This compound (TDP) | 85 | 78 |
| Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) | 92 | 85 |
| Distearyl pentaerythritol diphosphite (DSPP) | 88 | 82 |
| Triisodecyl phosphite (TIDP) | 80 | 73 |
Data synthesized from available literature.
As the data indicates, while TDP offers a good balance of mechanical property retention, higher molecular weight phosphites like Irgafos 168 tend to exhibit superior performance in maintaining tensile strength and elongation at break. This is often attributed to their lower volatility and greater persistence within the polymer matrix at elevated temperatures.
Experimental Protocols for Mechanical Property Assessment
To ensure accurate and reproducible assessment of the impact of phosphite additives on polymer mechanical properties, standardized testing methodologies are essential. The following protocols are based on widely recognized ASTM standards.
Sample Preparation
-
Compounding: The base polymer resin (e.g., polypropylene, polyethylene) is melt-blended with the specified concentration of this compound or alternative antioxidant (typically 0.1-0.5% by weight) using a twin-screw extruder. A control batch with no antioxidant is also prepared.
-
Molding: The compounded pellets are then injection molded or compression molded into standardized test specimens as per the dimensions specified in the relevant ASTM standards (e.g., ASTM D638 for tensile testing, ASTM D256 for impact testing).
-
Conditioning: All test specimens are conditioned at a standard temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for a minimum of 40 hours prior to testing, as outlined in ASTM D618.
Tensile Properties Testing (ASTM D638)
-
Apparatus: A universal testing machine equipped with a suitable load cell and an extensometer is used.
-
Procedure:
-
The width and thickness of the dumbbell-shaped specimen are measured at the center and at several points within the narrow section.
-
The specimen is mounted securely in the grips of the testing machine.
-
The extensometer is attached to the gauge length of the specimen.
-
The specimen is pulled at a constant rate of crosshead movement until it fractures.
-
The load and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
-
Izod Impact Strength Testing (ASTM D256)
-
Apparatus: A pendulum-type impact testing machine (Izod tester).
-
Procedure:
-
A V-shaped notch is machined into the test specimen to create a stress concentration point.
-
The notched specimen is clamped in the testing machine with the notch facing the direction of the pendulum strike.
-
The pendulum is released, and it swings down to strike and fracture the specimen.
-
The energy absorbed by the specimen during the fracture is recorded.
-
-
Calculation:
-
Impact Strength: The energy absorbed per unit of notch width, typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for assessing the impact of this compound on the mechanical properties of a polymer.
Unlocking Enhanced Stability: A Comparative Guide to Synergistic Antioxidant Mechanisms of Phenolic Co-stabilizers
For researchers, scientists, and drug development professionals, optimizing the stability of formulations is a critical endeavor. Oxidative degradation is a primary pathway for the loss of efficacy and shelf-life of active pharmaceutical ingredients (APIs) and excipients. While individual antioxidants are commonly employed, a growing body of evidence demonstrates that combinations of phenolic compounds can exhibit synergistic antioxidant effects, providing superior protection at lower concentrations. This guide provides an objective comparison of the performance of phenolic co-stabilizers, supported by experimental data, to validate their synergistic antioxidant mechanisms.
The concept of synergism in antioxidants refers to a phenomenon where the combined effect of two or more compounds is greater than the sum of their individual effects.[1] This can be attributed to various mechanisms, including the regeneration of primary antioxidants, chelation of pro-oxidant metal ions, and the interception of different radical species. Understanding and harnessing this synergy is paramount in the development of robust and stable pharmaceutical formulations.
Comparative Performance of Phenolic Co-stabilizer Combinations
The following tables summarize quantitative data from various studies, illustrating the synergistic antioxidant capacity of different phenolic combinations. The Synergy Index (SI) or percentage increase in antioxidant activity is a key metric, calculated by comparing the experimental antioxidant activity of the mixture to the theoretical additive value. An SI greater than 1 or a positive percentage increase indicates synergy.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater reducing power.
| Phenolic Combination | Individual FRAP Value (µM Fe²⁺) | Theoretical Additive FRAP Value (µM Fe²⁺) | Experimental Mixture FRAP Value (µM Fe²⁺) | Synergy (%) |
| Gallic Acid + Caffeic Acid | GA: Varies, CA: Varies | Sum of Individuals | Varies | 137.8%[2] |
| p-Coumaric Acid + Ferulic Acid | p-CA: 24-113, FA: Varies | Sum of Individuals | Varies | 311%[3] |
| Caffeic Acid + Sinapic Acid | CA: Varies, SA: Varies | Sum of Individuals | Varies | 211%[3] |
| Gentisic Acid Combinations | Varies | Sum of Individuals | Varies | 28-89%[3] |
| Quercetin + Gallic Acid + Caffeic Acid | Q: Varies, GA: Varies, CA: Varies | Sum of Individuals | Varies | 59.4%[2] |
| Quercetin + Gallic Acid + Rutin | Q: Varies, GA: Varies, R: Varies | Sum of Individuals | Varies | 55.2%[2] |
Note: "Varies" indicates that specific individual values were not provided in a directly comparable format in the source, but the synergistic outcome was reported.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the capacity of antioxidants to scavenge the stable DPPH free radical. A higher percentage of radical scavenging activity (RSA) indicates greater antioxidant potential.
| Phenolic Combination | Individual RSA (%) | Theoretical Additive RSA (%) | Experimental Mixture RSA (%) | Synergy |
| Gallic Acid + Protocatechuic Acid | GA: Varies, PA: Varies | 47.77 ± 3.1 | 67.58 ± 2.8 | Synergistic[4] |
| Chlorogenic, Gallic, Protocatechuic, Vanillic Acids | Sum: 33.44 ± 1.7 | 33.44 ± 1.7 | 39.76 ± 2.3 | Synergistic[4] |
| Catechin + Resveratrol | Varies | Sum of Individuals | Varies | Synergistic[5] |
Note: Some studies confirm synergy without providing specific numerical additive vs. experimental values in the abstract.
Rancimat Method
The Rancimat test is an accelerated oxidation method used to determine the oxidative stability of fats and oils. The induction time is the measure of resistance to oxidation; a longer induction time signifies greater stability.
| Oil/Fat Base | Antioxidant Combination | Induction Time (hours) - Individual | Induction Time (hours) - Mixture | Outcome |
| Canola Oil | Palm Olein Blends | Varies | Generally Improved | Synergistic[6] |
| Lard | Various Phenolics | Varies | Varies | Method for testing synergy[7] |
Note: The Rancimat data often demonstrates improved stability with blends, implying synergy, though numerical synergy indices are not always calculated in the provided sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
DPPH Radical Scavenging Assay Protocol
This method evaluates the ability of a substance to act as a free radical scavenger or hydrogen donor.[8]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol or methanol.[9]
-
Sample Preparation: Dissolve the individual phenolic compounds and their mixtures in a suitable solvent (e.g., ethanol, methanol) to create a series of concentrations.
-
Reaction Mixture: Add a specific volume of the sample solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 2.9 mL). A control is prepared with the solvent instead of the sample.[9][10]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 20-30 minutes).[9][10]
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer.[10]
-
Calculation of Antioxidant Activity: The percentage of radical scavenging activity is calculated using the formula: Antioxidant Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[10]
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the individual phenolic compounds and their mixtures in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample mixture to a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄.
Rancimat Test Protocol
The Rancimat method assesses the oxidative stability of oils and fats by measuring the induction period under accelerated conditions (high temperature and airflow).[7][12]
-
Sample Preparation: A precise amount of the oil or fat sample (e.g., 3 g) is weighed into a reaction vessel.[13] For solid samples, they may be mixed with a carrier like polyethylene glycol.[12] The phenolic co-stabilizers are added to the oil at specified concentrations.
-
Apparatus Setup: The reaction vessel is placed in a heating block of the Rancimat apparatus, and a constant stream of purified air (e.g., 20 L/h) is passed through the sample.[14] The temperature is maintained at a constant high level (e.g., 110°C).[7]
-
Detection of Volatile Oxidation Products: The volatile organic acids produced during oxidation are carried by the airstream into a measuring vessel containing deionized water.
-
Conductivity Measurement: The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period, as the formation of volatile acids accelerates.[7]
-
Determination of Induction Time: The induction time is the time from the start of the measurement until the rapid increase in conductivity is detected. A longer induction time indicates higher oxidative stability.
Visualizing Synergistic Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the conceptual underpinnings of synergistic antioxidant action and typical experimental workflows.
Caption: Regeneration mechanism of a primary antioxidant by a phenolic co-stabilizer.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. remedypublications.com [remedypublications.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Interactions between Major Phenolic Compounds Found in ‘Ataulfo’ Mango Pulp: Chlorogenic, Gallic, Protocatechuic and Vanillic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. mdpi.com [mdpi.com]
- 12. metrohm.com [metrohm.com]
- 13. Study of the oxidative stability via Oxitest and Rancimat of phenolic-rich olive oils obtained by a sequential process of dehydration, expeller and supercritical CO2 extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Performance Analysis of Phosphite Stabilizers: A Guide for Researchers and Formulation Professionals
In the ever-evolving landscape of polymer science and drug development, the selection of appropriate stabilizers is paramount to ensure product integrity, longevity, and performance. Among the arsenal of available additives, phosphite stabilizers play a crucial role as secondary antioxidants, mitigating the deleterious effects of thermo-oxidative degradation. This guide provides an objective comparison of the cost-performance attributes of several commercially significant phosphite stabilizers, supported by experimental data and detailed testing protocols.
This analysis focuses on key performance indicators including thermal stability, processing stability (melt flow retention), and color stability. By presenting quantitative data in a structured format, alongside the methodologies for obtaining such data, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of the most suitable phosphite stabilizer for their specific applications.
Performance and Cost Comparison of Key Phosphite Stabilizers
The selection of a phosphite stabilizer is often a balance between performance requirements and economic considerations. The following table summarizes the key performance characteristics and relative cost of several widely used phosphite stabilizers.
| Stabilizer Name | Chemical Name | Key Features | Thermal Stability (°C) | Volatility (% loss @ 200°C/2h) | Hydroperoxide Decomposition Efficiency (%) | Color Retention (ΔYI after processing) | Relative Cost Index |
| Irgafos 168 | Tris(2,4-di-tert-butylphenyl) phosphite | General-purpose, good hydrolytic stability | ~280 | <1 | ~92 | Low | 1.1 |
| Weston TNPP | Tris(nonylphenyl) phosphite | Liquid form, economical | ~240 | ~4 | ~85 | Moderate | 0.75 |
| Doverphos S-9228 | Bis(2,4-dicumylphenyl)pentaerythritol diphosphite | High performance, excellent thermal stability | >300 | <1 | High | Very Low | High |
| Ultranox 626 | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | High performance, good synergy with HALS | ~300 | <1 | High | Very Low | High |
| Alkanox 240 | Tris(2,4-di-tert-butylphenyl) phosphite | Excellent hydrolytic stability | ~280 | <1 | ~92 | Low | 1.0 |
Note: The Relative Cost Index is an approximate measure with Alkanox 240 as the baseline (1.0). Actual costs can vary based on supplier, volume, and market conditions. ΔYI (Yellowness Index) is a measure of color change, with lower values indicating better color stability.
Experimental Protocols
To ensure a comprehensive understanding of the performance data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Thermal-Oxidative Stability (ASTM D3012)
This method evaluates the resistance of plastic materials to degradation at elevated temperatures in the presence of air.
-
Specimen Preparation: Mold or cut specimens of the polymer formulation containing the phosphite stabilizer to standard dimensions (typically 10mm x 50mm x 1mm).
-
Apparatus: Utilize a forced-draft oven equipped with a rotating specimen holder (biaxial rotator) to ensure uniform heat and air exposure.
-
Procedure:
-
Mount the specimens on the rotator within the oven.
-
Set the oven to the desired test temperature (e.g., 150°C for polypropylene).
-
The test can be run for a specified duration, after which the specimens are evaluated, or it can be run until failure, with periodic evaluation.
-
-
Evaluation: Assess thermal degradation through visual inspection for signs of crazing, cracking, crumbling, or discoloration. The time to failure is recorded.
Color Stability (Yellowness Index - ASTM D1925)
This test method is used to determine the change in color of plastics upon exposure to processing conditions or environmental aging.
-
Specimen Preparation: Prepare flat, uniform plaques of the polymer formulation.
-
Apparatus: A spectrophotometer or a tristimulus colorimeter capable of measuring color coordinates.
-
Procedure:
-
Measure the initial tristimulus values (X, Y, Z) of the unaged specimen.
-
Subject the specimen to processing (e.g., multiple extrusion cycles) or accelerated aging (e.g., oven aging).
-
After the exposure period, re-measure the tristimulus values of the aged specimen.
-
-
Calculation: Calculate the Yellowness Index (YI) using the following formula: YI = [100(1.28X - 1.06Z)] / Y The change in Yellowness Index (ΔYI) is the difference between the YI of the aged and unaged specimens.
Processing Stability (Melt Flow Rate - ASTM D1238)
This method measures the rate of extrusion of a molten thermoplastic material through a die of a specified length and diameter under prescribed conditions of temperature and load.
-
Apparatus: An extrusion plastometer (melt flow indexer).
-
Procedure:
-
Preheat the apparatus to the specified temperature for the polymer being tested.
-
Load a specified amount of the polymer sample into the barrel of the plastometer.
-
A piston with a known weight is placed in the barrel, forcing the molten polymer to extrude through the die.
-
After a specified pre-flow time, collect the extrudate for a set period.
-
-
Calculation: The collected extrudate is weighed, and the melt flow rate (MFR) is calculated in grams per 10 minutes. A smaller change in MFR after multiple processing cycles indicates better processing stability.
Oxidative Induction Time (OIT) (ASTM D3895)
This test determines the oxidative stability of a material by measuring the time until the onset of oxidation under accelerated conditions.
-
Apparatus: A differential scanning calorimeter (DSC).
-
Procedure:
-
A small sample of the polymer formulation is placed in an aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured.
-
-
Evaluation: A longer OIT indicates greater oxidative stability.
Mechanisms of Stabilization: Signaling Pathways
To visualize the role of phosphite stabilizers in preventing polymer degradation, the following diagrams illustrate the key chemical pathways.
Figure 1: Polymer Autoxidation Cycle
Figure 2: Phosphite Stabilization Mechanism
Figure 3: Synergistic Mechanism with Hindered Phenols
Conclusion
The selection of an appropriate phosphite stabilizer requires a careful evaluation of its performance characteristics in the context of the specific polymer system and end-use application, weighed against its cost. High-performance stabilizers such as Doverphos S-9228 and Ultranox 626 offer superior thermal and color stability but at a premium price. For general-purpose applications, workhorse stabilizers like Irgafos 168 and Alkanox 240 provide a well-balanced cost-performance profile. Weston TNPP remains a cost-effective option, particularly in applications where its higher volatility and lower thermal stability are not critical limitations.
By understanding the underlying mechanisms of polymer degradation and the specific roles of different phosphite stabilizers, and by employing standardized testing protocols, researchers and formulation professionals can optimize the stability and longevity of their products, ensuring they meet the demanding performance requirements of modern applications.
Safety Operating Guide
Safe Disposal of Phosphite Compounds: A General Guide for Laboratory Professionals
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential safety and logistical information for the disposal of phosphite compounds, geared towards researchers, scientists, and drug development professionals.
Key Hazards of Phosphite Compounds
Phosphite compounds present a range of potential hazards that necessitate careful handling during disposal. Based on information for analogous compounds, these hazards can include:
-
Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]
-
Allergic Reactions: May cause an allergic skin reaction.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
Quantitative Data on Similar Phosphite Compounds
For illustrative purposes, the table below summarizes key quantitative data for Triphenyl phosphite, a related compound. This data is critical for understanding the substance's physical properties and potential hazards.
| Property | Value | Source |
| Physical State | Low melting solid | [2] |
| Appearance | Light yellow | [2] |
| Melting Point/Range | 22 - 24 °C / 71.6 - 75.2 °F | [2] |
| Boiling Point/Range | 360 °C / 680 °F @ 760mmHg | [2] |
| Flash Point | 146 °C / 294.8 °F | [2] |
| Specific Gravity | 1.184 | [2] |
| Vapor Pressure | 0.1 mbar @ 20 °C | [2] |
Experimental Protocol: General Disposal Procedure for Phosphite Compounds
This protocol outlines a step-by-step methodology for the safe disposal of phosphite compounds in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1] In cases of significant vapor or aerosol generation, a vapor respirator may be necessary.
2. Waste Collection:
-
Collect waste phosphite compounds in a designated, properly labeled, and sealed container.[3] The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[5]
-
Remove all sources of ignition.[5]
-
Ventilate the area.
-
For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite.[3]
-
Collect the absorbed material and place it in a sealed container for disposal.[3]
-
Do not allow the product to enter drains to prevent environmental contamination.[1]
4. Final Disposal:
-
Dispose of the chemical waste through an approved waste disposal plant.[1][2] Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for specific instructions and to ensure compliance with all local, state, and federal regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of phosphite compounds.
Caption: Workflow for the safe disposal of phosphite compounds.
References
Essential Safety and Operational Guide for Handling Tridocosyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tridocosyl phosphite (also known as Trilauryl phosphite). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and safety measures to be implemented when handling this chemical.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a risk of splashing. | Protects against eye irritation or serious eye damage from splashes or vapors.[2][3] |
| Hand Protection | Use chemical-impermeable gloves (e.g., Polyvinyl alcohol or nitrile-butyl-rubber).[4] Gloves must be inspected for integrity before each use. | Prevents skin contact, which can cause skin irritation.[1][2][3] |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact.[2] Protective boots may be necessary depending on the scale of handling. | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use a vapor respirator if working in a poorly ventilated area or if mist or vapors are generated.[5] Ensure the respirator is properly fitted and NIOSH-approved. | Protects against respiratory irritation that may be caused by inhaling fumes or aerosols.[2][3] |
| Engineering Controls | Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5] | Reduces the concentration of airborne vapors and minimizes inhalation exposure. |
| Hygiene Practices | Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2][4] Do not eat, drink, or smoke in areas where the chemical is handled. | Prevents accidental ingestion and cross-contamination. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the use of this compound as a secondary antioxidant in a polymer matrix, a common application for this compound.
Preparation and Pre-Handling Check
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Have spill cleanup materials readily available.
-
Verify Chemical Integrity: Inspect the this compound container for any signs of damage or leakage. Ensure the label is legible.
Handling and Experimental Procedure
-
Dispensing:
-
Perform all dispensing of this compound inside a chemical fume hood.
-
Given that it is a liquid, carefully pour the required amount into a secondary container. Avoid splashing.
-
Keep the primary container tightly sealed when not in use.
-
-
Incorporation into Polymer Matrix (Example Protocol):
-
This compound is often used in conjunction with a primary antioxidant (e.g., a hindered phenolic antioxidant) to create a synergistic effect.[2]
-
For laboratory-scale polymer processing, the recommended dosage of this compound is typically between 0.1% and 0.3% by weight of the polymer.
-
To ensure uniform dispersion, the phosphite antioxidant should be thoroughly mixed with the polymer resin during the compounding process.
-
Maintain processing temperatures below 300°C to prevent thermal decomposition of the phosphite.
-
Storage
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6]
-
Segregation: Store separately from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
First Aid
-
Inhalation: If fumes are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the liquid.[1][2] Work from the outside of the spill inwards to prevent spreading.
-
Cleanup: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Labeling:
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through an authorized and licensed waste management company. The primary method of disposal for this type of chemical waste is typically incineration at a permitted facility.
-
Workflow and Logical Relationships
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ohans.com [ohans.com]
- 2. cyclohexylamine.net [cyclohexylamine.net]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 5. Synthesis of phosphites and phosphates of neuraminic acid and their glycosyl donor properties--convenient synthesis of GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Rubo - Hazardous Waste: Safe and Compliant Hazardous Waste Packaging and Labelling | Rubo [rubowaste.co.uk]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
